molecular formula C8H16O B13815066 1-Butylcyclobutanol CAS No. 20434-34-8

1-Butylcyclobutanol

Cat. No.: B13815066
CAS No.: 20434-34-8
M. Wt: 128.21 g/mol
InChI Key: OJTUXDCUCZTUBM-UHFFFAOYSA-N
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Description

1-Butylcyclobutanol is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20434-34-8

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

1-butylcyclobutan-1-ol

InChI

InChI=1S/C8H16O/c1-2-3-5-8(9)6-4-7-8/h9H,2-7H2,1H3

InChI Key

OJTUXDCUCZTUBM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCC1)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Butylcyclobutanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthesis of 1-Butylcyclobutanol. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed chemical data and experimental insights.

Core Chemical and Physical Properties

This compound, with the CAS number 20434-34-8, is a tertiary alcohol characterized by a cyclobutane (B1203170) ring with a butyl group and a hydroxyl group attached to the same carbon atom.[1][2] Its chemical characteristics are summarized in the tables below.

Table 1: General Chemical Properties
PropertyValueSource
IUPAC Name 1-butylcyclobutan-1-ol[1]
Molecular Formula C₈H₁₆O[1][2]
CAS Number 20434-34-8[1][2]
Molecular Weight 128.21 g/mol [1]
Canonical SMILES CCCCC1(CCC1)O[1]
InChIKey OJTUXDCUCZTUBM-UHFFFAOYSA-N[1]
Table 2: Physicochemical Data
PropertyValueSource
Boiling Point 175 °C (at 751 Torr)
Density 0.8721 g/cm³
pKa (Predicted) 15.38 ± 0.20
XLogP3-AA 2.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 3[2]
Topological Polar Surface Area 20.2 Ų[1]

Chemical Structure

The structure of this compound consists of a central four-membered cyclobutane ring. A butyl (C₄H₉) group and a hydroxyl (-OH) group are both bonded to the first carbon atom of this ring.

Figure 1: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a butyl Grignard reagent, such as butylmagnesium bromide, with cyclobutanone (B123998).[3]

Materials:

  • Magnesium turnings

  • 1-Bromobutane (B133212)

  • Anhydrous diethyl ether

  • Cyclobutanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Iodine crystal (as initiator)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether.

    • In the dropping funnel, prepare a solution of 1-bromobutane in anhydrous diethyl ether.

    • Add a small amount of the 1-bromobutane solution to the magnesium. The reaction is initiated when the solution turns cloudy and begins to bubble.[4]

    • Once the reaction starts, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for 30-60 minutes to ensure the complete formation of butylmagnesium bromide.[4]

  • Reaction with Cyclobutanone:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Dissolve cyclobutanone in anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the cyclobutanone solution dropwise to the cooled Grignard reagent with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[4]

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.[4]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine all organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by distillation or column chromatography.

Synthesis_Workflow cluster_reagent Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification reagent_prep 1. Prepare Butylmagnesium Bromide from 1-Bromobutane and Mg in Anhydrous Ether reaction 2. React Butylmagnesium Bromide with Cyclobutanone in Anhydrous Ether reagent_prep->reaction workup 3. Quench with Saturated Aqueous NH4Cl reaction->workup extraction 4. Extract with Diethyl Ether workup->extraction drying 5. Dry with Anhydrous Na2SO4 extraction->drying purification 6. Purify by Distillation or Column Chromatography drying->purification

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic Analysis

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group's protons (triplets and multiplets in the upfield region) and the cyclobutane ring protons. The hydroxyl proton will appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the quaternary carbon of the cyclobutane ring attached to the hydroxyl and butyl groups.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. C-H stretching vibrations from the alkyl groups will appear around 2850-3000 cm⁻¹. A C-O stretching band is expected in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), can be used to determine the molecular weight and fragmentation pattern of this compound.[1] The mass spectrum will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for tertiary alcohols include the loss of water and cleavage of the C-C bond adjacent to the hydroxyl group.

References

IUPAC name for 1-butylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Butylcyclobutan-1-ol for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylcyclobutan-1-ol is a tertiary alcohol containing a cyclobutane (B1203170) ring. Its International Union of Pure and Applied Chemistry (IUPAC) name is 1-butylcyclobutan-1-ol [1]. This compound is of significant interest to the fields of medicinal chemistry and drug development due to the unique structural and physicochemical properties conferred by the cyclobutane and tertiary alcohol moieties.

Cyclobutane rings are increasingly utilized in medicinal chemistry to introduce conformational rigidity, improve metabolic stability, and serve as non-planar bioisosteres for other cyclic or aromatic systems[2][3]. The three-dimensional nature of the cyclobutane scaffold provides opportunities for novel molecular designs that can enhance binding affinity and selectivity for biological targets[2]. Furthermore, tertiary alcohols are known to be resistant to metabolic oxidation, a common pathway for drug clearance, which can lead to improved pharmacokinetic profiles[4][5][6][7]. The strategic incorporation of a 1-butylcyclobutan-1-ol motif into a drug candidate could therefore offer a pathway to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

This technical guide provides a comprehensive overview of 1-butylcyclobutan-1-ol, including its chemical properties, a detailed experimental protocol for its synthesis, its spectral characteristics, and a discussion of its potential applications in drug development.

Chemical and Physical Properties

The fundamental properties of 1-butylcyclobutan-1-ol are summarized in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValueReference
IUPAC Name 1-butylcyclobutan-1-ol[1]
Synonyms 1-Butylcyclobutanol[1]
CAS Number 20434-34-8[1]
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
Canonical SMILES CCCCC1(CCC1)O[1]
InChI InChI=1S/C8H16O/c1-2-3-5-8(9)6-4-7-8/h9H,2-7H2,1H3[1]
InChIKey OJTUXDCUCZTUBM-UHFFFAOYSA-N[1]

Synthesis of 1-Butylcyclobutan-1-ol

The most direct and common method for the synthesis of 1-butylcyclobutan-1-ol is the Grignard reaction, which involves the nucleophilic addition of a butyl Grignard reagent to cyclobutanone (B123998). This method is widely used for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols.

General Reaction Scheme

The overall reaction for the synthesis of 1-butylcyclobutan-1-ol via the Grignard reaction is as follows:

  • Formation of the Grignard Reagent: Butylmagnesium bromide is prepared by reacting 1-bromobutane (B133212) with magnesium metal in an anhydrous ether solvent.

  • Nucleophilic Addition: The prepared Grignard reagent is then reacted with cyclobutanone. The nucleophilic butyl group attacks the electrophilic carbonyl carbon of cyclobutanone.

  • Acidic Workup: The resulting magnesium alkoxide intermediate is hydrolyzed in an acidic workup to yield the final product, 1-butylcyclobutan-1-ol.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 1-butylcyclobutan-1-ol.

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried to remove any moisture.

    • Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask under a nitrogen atmosphere.

    • A solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. The remaining 1-bromobutane solution is added at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclobutanone:

    • A solution of cyclobutanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Workup and Purification:

    • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride with vigorous stirring.

    • The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to yield pure 1-butylcyclobutan-1-ol.

Synthetic Workflow Diagram

Synthesis_Workflow reagents 1-Bromobutane + Mg Turnings grignard Butylmagnesium Bromide (Grignard Reagent) reagents->grignard Anhydrous Ether addition Nucleophilic Addition grignard->addition cyclobutanone Cyclobutanone cyclobutanone->addition intermediate Magnesium Alkoxide addition->intermediate workup Acidic Workup intermediate->workup aq. NH4Cl product 1-Butylcyclobutan-1-ol workup->product purification Column Chromatography product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for 1-butylcyclobutan-1-ol.

Spectroscopic Data

The structural elucidation of 1-butylcyclobutan-1-ol is confirmed through various spectroscopic techniques. The expected data is summarized below.

Spectroscopic DataPredicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z
¹H NMR ~3.5-4.0 ppm (s, 1H, -OH) , 1.8-2.2 ppm (m, 4H, cyclobutane-H), 1.2-1.6 ppm (m, 6H, butyl-CH₂), 0.9 ppm (t, 3H, butyl-CH₃)
¹³C NMR ~70-75 ppm (quaternary C-OH) , ~35-40 ppm (cyclobutane-CH₂), ~25-30 ppm (butyl-CH₂), ~14 ppm (butyl-CH₃)
Infrared (IR) ~3400 cm⁻¹ (broad, O-H stretch) , ~2950-2850 cm⁻¹ (C-H stretch), ~1460 cm⁻¹ (C-H bend), ~1150 cm⁻¹ (C-O stretch)
Mass Spectrometry (EI) m/z 128 (M⁺) , 110 (M-H₂O)⁺, 85, 71, 57 (butyl fragment)

Relevance in Drug Development

The incorporation of a 1-butylcyclobutan-1-ol moiety into a drug candidate can be a strategic approach to enhance its pharmacological properties. The cyclobutane ring can act as a rigid scaffold, locking the molecule into a specific conformation that may be more favorable for binding to its biological target. This can lead to increased potency and selectivity. The tertiary alcohol group is resistant to oxidation, a major metabolic pathway for primary and secondary alcohols, thus potentially increasing the metabolic stability and in vivo half-life of the drug.

Conceptual Signaling Pathway for Improved Drug Properties

The following diagram illustrates the logical relationship between the structural features of 1-butylcyclobutan-1-ol and its potential benefits in drug development.

Drug_Development_Pathway cluster_0 Structural Features of 1-Butylcyclobutan-1-ol cluster_1 Physicochemical & Pharmacokinetic Properties cluster_2 Potential Therapeutic Outcomes Cyclobutane_Ring Cyclobutane Ring Conformational_Rigidity Conformational Rigidity Cyclobutane_Ring->Conformational_Rigidity Lipophilicity_Modulation Lipophilicity Modulation Cyclobutane_Ring->Lipophilicity_Modulation Tertiary_Alcohol Tertiary Alcohol Metabolic_Stability Increased Metabolic Stability Tertiary_Alcohol->Metabolic_Stability Tertiary_Alcohol->Lipophilicity_Modulation Improved_Potency Improved Potency & Selectivity Conformational_Rigidity->Improved_Potency Enhanced_Bioavailability Enhanced Bioavailability Metabolic_Stability->Enhanced_Bioavailability Lipophilicity_Modulation->Enhanced_Bioavailability Reduced_Side_Effects Reduced Off-Target Side Effects Improved_Potency->Reduced_Side_Effects

Caption: Potential benefits of 1-butylcyclobutan-1-ol in drug design.

Conclusion

1-Butylcyclobutan-1-ol is a valuable building block for medicinal chemists and drug development professionals. Its synthesis is readily achievable through established methods such as the Grignard reaction. The unique combination of a rigid cyclobutane scaffold and a metabolically stable tertiary alcohol makes it an attractive moiety for incorporation into novel therapeutic agents. The strategic use of this compound has the potential to address common challenges in drug design, including metabolic instability and lack of conformational control, ultimately leading to the development of safer and more effective medicines. Further research into the biological activities of derivatives of 1-butylcyclobutan-1-ol is warranted to fully explore its potential in various therapeutic areas.

References

Technical Guide: 1-Butylcyclobutanol (CAS No. 20434-34-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylcyclobutanol is a tertiary alcohol containing a cyclobutane (B1203170) ring. The cyclobutane motif is of growing interest in medicinal chemistry, often incorporated into drug candidates to enhance metabolic stability, introduce conformational rigidity, and serve as a versatile scaffold for exploring chemical space.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential role in drug development, with a focus on relevant biological pathways.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
CAS Number 20434-34-8[3][4][5]
Molecular Formula C₈H₁₆O[3][6]
Molecular Weight 128.21 g/mol [4][6]
Boiling Point 175 °C (at 751 Torr)[6]
Density 0.8721 g/cm³[6]
pKa (Predicted) 15.38 ± 0.20[6]
Appearance Colorless liquid (based on analogous compounds)[7]
Solubility Partially soluble in water (based on analogous compounds)

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The synthesis of this compound can be readily achieved through the Grignard reaction, a robust and widely used method for forming carbon-carbon bonds. This procedure involves the reaction of a butylmagnesium halide (Grignard reagent) with cyclobutanone (B123998).

Materials and Equipment:

  • Anhydrous diethyl ether

  • Magnesium turnings

  • 1-Bromobutane (B133212)

  • Cyclobutanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried in an oven and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

    • In the three-necked flask, combine magnesium turnings and a small crystal of iodine (as an initiator).

    • Add a small portion of a solution of 1-bromobutane in anhydrous diethyl ether to the magnesium turnings.

    • The reaction is typically initiated by gentle warming. Once initiated, the remaining 1-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred until the magnesium is consumed.

  • Reaction with Cyclobutanone:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of cyclobutanone in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard reagent. The temperature should be maintained below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.[8]

  • Work-up and Purification:

    • The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.[8]

    • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted twice with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation.

Safety Precautions:

  • Grignard reagents are highly reactive and pyrophoric. All operations should be conducted under an inert atmosphere and away from sources of ignition.[7]

  • Diethyl ether is extremely flammable. Use appropriate ventilation and take precautions against static discharge.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Potential Applications in Drug Development and Relevant Signaling Pathways

While specific biological activities and direct interactions with signaling pathways for this compound have not been extensively reported in the literature, the cyclobutane moiety is a recognized pharmacophore in medicinal chemistry. Its incorporation into drug molecules can significantly influence their pharmacological properties.

Role as a Bioisostere and Scaffold

The rigid, three-dimensional structure of the cyclobutane ring makes it an excellent scaffold for presenting pharmacophoric groups in a defined spatial orientation. It can also serve as a bioisostere for other cyclic or acyclic moieties to improve metabolic stability and pharmacokinetic profiles.[1]

Potential for Targeting Cellular Pathways

Many drugs containing rigid, hydrophobic scaffolds, such as the cyclobutyl group, are designed to interact with specific binding pockets in proteins, thereby modulating their function. These proteins are often key components of cellular signaling pathways implicated in various diseases.

Based on the known activities of other cyclobutane-containing compounds, this compound and its derivatives could potentially be investigated for their effects on pathways such as:

  • Tubulin Polymerization: Some cyclobutane derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, making them potential anticancer agents.[9]

  • Enzyme Inhibition: The cyclobutane ring can be used to design potent and selective enzyme inhibitors by occupying hydrophobic pockets in the active site.

  • Receptor Modulation: By presenting key functional groups in a specific orientation, cyclobutane-containing molecules can act as agonists or antagonists for various cell surface and nuclear receptors.

Below is a generalized diagram illustrating a common signaling pathway that could be a target for novel small molecule inhibitors, including those with a cyclobutane scaffold.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase2 Inhibition Ligand Ligand Ligand->Receptor Binding

Caption: Hypothetical signaling pathway targeted by a small molecule inhibitor.

Conclusion

This compound is a readily accessible compound with physicochemical properties that make it an interesting building block for medicinal chemistry and drug discovery. While its specific biological activities are yet to be fully elucidated, its cyclobutane core represents a valuable scaffold for the design of novel therapeutics targeting a range of cellular pathways. Further research into the biological evaluation of this compound and its derivatives is warranted to explore its full potential in drug development.

References

Molecular formula and weight of 1-Butylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Butylcyclobutanol, detailing its chemical properties, a robust synthesis protocol, and methods for its analysis. While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, this guide also explores the broader context of cyclobutane (B1203170) derivatives in medicinal chemistry to highlight its potential areas of interest for further research.

Core Data Presentation

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
CAS Number 20434-34-8[1]
Appearance Presumed to be a liquid at room temperature
Boiling Point Not specified
Density Not specified
Solubility Expected to be soluble in organic solvents

Synthesis of this compound via Grignard Reaction

The synthesis of this compound can be effectively achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This involves the reaction of a butyl Grignard reagent (butylmagnesium bromide) with cyclobutanone (B123998).

Experimental Protocol

Materials:

  • Magnesium turnings

  • 1-Bromobutane (B133212)

  • Cyclobutanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), dilute

  • Standard glassware for anhydrous reactions (three-neck round-bottom flask, reflux condenser, dropping funnel, drying tubes)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

Part A: Preparation of Butylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Fit the condenser and the dropping funnel with drying tubes containing calcium chloride to protect the reaction from atmospheric moisture.

  • Initiation: Place magnesium turnings in the flask and add a small amount of anhydrous diethyl ether to cover the magnesium. Prepare a solution of 1-bromobutane in anhydrous diethyl ether in the dropping funnel.

  • Grignard Formation: Add a small portion of the 1-bromobutane solution to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and bubbling is observed. Gentle warming or the addition of a small crystal of iodine can be used as an initiator if the reaction does not start spontaneously. Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.[2] After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be gray and cloudy.[2]

Part B: Reaction with Cyclobutanone

  • Addition of Ketone: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve cyclobutanone in anhydrous diethyl ether and add this solution to the dropping funnel. Add the cyclobutanone solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This step hydrolyzes the magnesium alkoxide intermediate and neutralizes any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification: Filter to remove the drying agent and remove the diethyl ether by rotary evaporation. The crude this compound can then be purified by vacuum distillation.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the compound and confirming its molecular weight. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the butyl group protons and the cyclobutane ring protons. The ¹³C NMR spectrum will show distinct peaks for each of the carbon atoms in the molecule.

Biological Significance and Potential Applications

While no specific biological activities or involvement in signaling pathways have been documented for this compound, the broader class of cyclobutane-containing molecules is of significant interest in medicinal chemistry and drug discovery. The cyclobutane ring is a valuable structural motif that can:

  • Serve as a rigid scaffold: The constrained nature of the cyclobutane ring can help to lock a molecule into a specific conformation, which can be advantageous for binding to biological targets with high affinity and selectivity.

  • Improve metabolic stability: The replacement of more metabolically labile groups with a cyclobutane ring has been shown to improve the pharmacokinetic properties of drug candidates.

  • Provide novel intellectual property: The incorporation of a cyclobutane moiety can lead to novel chemical entities with unique pharmacological profiles.

Cyclobutanol derivatives have been explored for a range of therapeutic applications, including as potential anti-cancer agents. Given these trends, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential biological activity. Further research is warranted to explore the pharmacological profile of this and related simple alkylcyclobutanols.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound via the Grignard reaction.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps 1_Bromobutane 1-Bromobutane Grignard_Formation Grignard Reagent Formation 1_Bromobutane->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Cyclobutanone Cyclobutanone Reaction Reaction with Cyclobutanone Cyclobutanone->Reaction Grignard_Formation->Reaction Butylmagnesium bromide Workup Aqueous Work-up & Extraction Reaction->Workup Magnesium alkoxide intermediate Purification Purification (Distillation) Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure this compound

Caption: Workflow for the synthesis of this compound.

References

Grignard reaction for 1-butylcyclobutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Butylcyclobutan-1-ol via Grignard Reaction

Abstract

The Grignard reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon bonds.[1][2] This guide provides a comprehensive technical overview of the synthesis of 1-butylcyclobutan-1-ol, a tertiary alcohol, through the nucleophilic addition of a Grignard reagent to a ketone. The synthesis involves the reaction of butylmagnesium bromide with cyclobutanone (B123998).[3] This document details the reaction mechanism, a comprehensive experimental protocol, expected analytical data, and potential side reactions. It is intended to serve as a practical resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Reaction Mechanism and Principles

The Grignard reaction involves the nucleophilic attack of the highly polarized carbon-magnesium bond of the Grignard reagent on the electrophilic carbonyl carbon of a ketone.[1][4] The reaction proceeds in two primary steps: the formation of the Grignard reagent and the subsequent nucleophilic addition to the carbonyl compound, followed by an acidic workup to yield the alcohol.[5]

Step 1: Formation of the Grignard Reagent (Butylmagnesium Bromide) 1-Bromobutane (B133212) reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form butylmagnesium bromide.[2][6] This is a redox reaction where the magnesium is oxidized.

Step 2: Nucleophilic Addition to Cyclobutanone The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of cyclobutanone.[1] This addition breaks the carbonyl π bond, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[4][7]

Step 3: Protonation (Aqueous Workup) The reaction is quenched with a mild acid, such as a saturated aqueous solution of ammonium (B1175870) chloride or dilute sulfuric acid.[8] This step protonates the alkoxide intermediate to yield the final product, 1-butylcyclobutan-1-ol.[4][9]

G Grignard Reaction Mechanism for 1-Butylcyclobutan-1-ol Synthesis reagent Butylmagnesium Bromide (Grignard Reagent) intermediate Magnesium Alkoxide Intermediate reagent->intermediate Nucleophilic Attack ketone Cyclobutanone ketone->intermediate product 1-Butylcyclobutan-1-ol (Tertiary Alcohol) intermediate->product Protonation workup Aqueous Acidic Workup (H3O+) workup->product side_product Mg(OH)Br workup->side_product Byproduct Formation G start Start: Assemble Dry Glassware (3-neck flask, condenser, addition funnel) step1 1. Prepare Grignard Reagent: - Add Mg turnings and iodine crystal. - Add 1-bromobutane solution in ether dropwise. start->step1 step2 2. Initiate & Complete Formation: - Observe cloudiness/reflux. - Stir until Mg is consumed. step1->step2 step3 3. Reaction with Ketone: - Cool Grignard solution (ice bath). - Add cyclobutanone solution in ether dropwise. step2->step3 step4 4. Reaction Quench: - Cool mixture in an ice bath. - Slowly add saturated aq. NH4Cl. step3->step4 step5 5. Extraction & Washing: - Separate organic layer. - Extract aqueous layer with ether. - Wash combined organic layers with brine. step4->step5 step6 6. Drying & Solvent Removal: - Dry organic layer with MgSO4. - Filter and remove solvent via rotary evaporation. step5->step6 end End: Purify Crude Product (Vacuum Distillation or Column Chromatography) step6->end

References

A Technical Guide to the Retrosynthesis of Tertiary Cyclobutyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane (B1203170) motif has garnered significant interest in medicinal chemistry due to its unique ability to act as a rigid, three-dimensional, sp³-rich scaffold.[1][2] These characteristics can confer advantageous pharmacological properties, including improved metabolic stability and binding efficiency, making cyclobutanes a valuable alternative to more flexible linkers or planar aryl groups in drug design.[1][3] Among cyclobutane derivatives, tertiary cyclobutyl alcohols are particularly important synthetic intermediates and structural components in biologically active molecules. This guide provides an in-depth overview of the core retrosynthetic strategies for accessing these valuable structures, complete with quantitative data and detailed experimental protocols for key transformations.

Core Retrosynthetic Strategies

The synthesis of tertiary cyclobutyl alcohols can be approached by disconnecting the target molecule in several key ways. The three primary strategies involve: (1) disconnection at the C-C bond adjacent to the alcohol, revealing a cyclobutanone (B123998) precursor; (2) disconnection of the cyclobutane ring itself via a [2+2] cycloaddition; and (3) disconnection leading to a ring-expansion precursor.

Strategy 1: Nucleophilic Addition to Cyclobutanones

The most direct and widely employed retrosynthetic approach involves the disconnection of the tertiary alcohol to a cyclobutanone and an organometallic nucleophile. This strategy leverages the electrophilicity of the carbonyl carbon.[4] The choice of the organometallic reagent, typically a Grignard (RMgX) or organolithium (RLi) species, is dictated by the desired substituent to be installed.[5][6]

Fig. 1: Retrosynthetic disconnection of a tertiary cyclobutyl alcohol.

This method is highly versatile for creating a diverse range of tertiary alcohols from a common cyclobutanone intermediate.[7] The reaction proceeds via nucleophilic addition to the carbonyl, forming a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol.[5]

Table 1: Synthesis of Tertiary Alcohols via Nucleophilic Addition to Ketones

Entry Ketone Organometallic Reagent Conditions Product Yield Reference
1 Cyclobutanone Phenylmagnesium bromide 1. Diethyl ether, 0 °C to rt2. aq. NH₄Cl 1-Phenylcyclobutanol High [5][6]
2 Cyclobutanone n-Butyllithium 1. THF, -78 °C2. aq. H₂SO₄ 1-Butylcyclobutanol High

| 3 | 3-Methylcyclobutanone | Ethylmagnesium bromide | 1. Diethyl ether, rt2. aq. NH₄Cl | 1-Ethyl-3-methylcyclobutanol | Good | |

Experimental Protocol: General Procedure for Grignard Addition to Cyclobutanone

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings (1.2 equivalents). Anhydrous diethyl ether is added to cover the magnesium.

  • Grignard Formation: A solution of the corresponding alkyl or aryl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated if necessary (e.g., with a crystal of iodine or gentle heating). The mixture is stirred until the magnesium is consumed.

  • Addition Reaction: The Grignard solution is cooled to 0 °C in an ice bath. A solution of cyclobutanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours.

  • Workup: The reaction mixture is cooled again to 0 °C and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude tertiary cyclobutyl alcohol is then purified by flash column chromatography or distillation.

Strategy 2: [2+2] Cycloaddition

Fig. 2: Retrosynthesis of a cyclobutane ring via [2+2] cycloaddition.

A notable related photochemical reaction is the Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of a carbonyl compound and an alkene to form an oxetane (B1205548).[11][12][13] The resulting oxetane can then be rearranged or opened to provide access to functionalized cyclobutane derivatives or their precursors.

Table 2: Synthesis of Cyclobutanes via [2+2] Cycloaddition

Entry Alkene 1 Alkene 2 Conditions Product Yield Reference
1 Arenesulfonyl allene (B1206475) Benzyl (B1604629) vinyl ether 15 kbar, 50 °C, 19 h Substituted methylene (B1212753) cyclobutane 83% [1]
2 Phenyl 2,3-butadienoate 1-Octene Sc(OTf)₃ (10 mol%), CH₂Cl₂, rt, 24 h Substituted cyclobutane 95% [8]
3 Dichloroketene (from trichloroacetyl chloride) Cyclopentene Zn-Cu couple, Diethyl ether, reflux Dichlorobicyclo[3.2.0]heptan-6-one Good [8][9]

| 4 | Benzaldehyde | 2-Methyl-2-butene | UV light (photochemical) | 2,2,3-Trimethyl-4-phenyloxetane | Mixture of isomers |[11][12] |

Experimental Protocol: Hyperbaric [2+2] Cycloaddition [1]

  • Reactant Preparation: A solution of the arenesulfonyl allene (1.0 equivalent) and benzyl vinyl ether (3.0 equivalents) is prepared in a 2:1 mixture of diethyl ether and dichloromethane (B109758) (Et₂O/CH₂Cl₂).

  • High-Pressure Reaction: The reaction mixture is transferred to a high-pressure reactor. The pressure is increased to 15 kbar, and the temperature is raised to 50 °C.

  • Reaction Monitoring: The reaction is maintained under these conditions for 19 hours. Progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) if the equipment allows.

  • Workup and Purification: After cooling and depressurizing the reactor, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired cyclobutane derivative.

Strategy 3: Ring Expansion Reactions

A more advanced, yet powerful, strategy for constructing the cyclobutane core involves the ring expansion of a cyclopropane (B1198618) derivative.[14][15] This approach is driven by the release of ring strain. One notable example is the stereoselective ring expansion of oxaspiropentanes, which can be induced by Grignard reagents. This reaction proceeds through the intermediacy of a cyclobutanone, which is then attacked in situ by a second equivalent of the Grignard reagent to afford the tertiary cyclobutyl alcohol.[16]

Fig. 3: Retrosynthesis via ring expansion of an oxaspiropentane.

This method offers a high degree of stereocontrol, as the initial ring expansion to the cyclobutanone intermediate can be stereospecific. The subsequent nucleophilic attack on the carbonyl may also proceed with stereospecificity, particularly when the oxaspiropentane is derived from an aldehyde.[16]

Table 3: Synthesis of Tertiary Cyclobutanols via Ring Expansion

Entry Precursor Reagent Key Intermediate Product Stereochemistry Yield Reference
1 (S)-2-Methyl-1-oxaspiro[2.2]pentane Phenylmagnesium bromide (R)-2-Methylcyclobutanone Stereospecific attack Good [16]

| 2 | 2,2-Dimethyl-1-oxaspiro[2.2]pentane | Methylmagnesium iodide | 2,2-Dimethylcyclobutanone | Non-stereospecific attack | Moderate |[16] |

Experimental Protocol: Ring Expansion of Oxaspiropentane with Grignard Reagent [16]

  • Preparation: A flame-dried round-bottom flask under an inert atmosphere is charged with a solution of the oxaspiropentane derivative (1.0 equivalent) in anhydrous diethyl ether.

  • Reaction: The solution is cooled to the desired temperature (e.g., -78 °C or 0 °C). A solution of the Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 equivalents) in diethyl ether is added dropwise over 30 minutes.

  • Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12-24 hours. The reaction is then carefully quenched by the addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction and Purification: The mixture is extracted three times with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄. After filtration and removal of the solvent in vacuo, the crude tertiary cyclobutyl alcohol is purified by flash chromatography.

Conclusion

The retrosynthetic analysis of tertiary cyclobutyl alcohols reveals several robust and versatile synthetic pathways. The nucleophilic addition of organometallic reagents to cyclobutanones remains the most direct and common approach. For cases where suitable cyclobutanone precursors are inaccessible, [2+2] cycloaddition reactions provide a powerful means to construct the carbocyclic core. Finally, stereocontrolled ring expansion reactions offer an elegant, albeit more complex, alternative for accessing chiral and highly substituted tertiary cyclobutyl alcohols. The choice of strategy ultimately depends on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired stereochemical outcome.

References

A Technical Guide to the Physical Properties of 1-Butylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the core physical properties of 1-Butylcyclobutanol, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise data and methodologies for handling and characterizing this compound.

Core Physical Properties

This compound, with the chemical formula C₈H₁₆O, is a tertiary alcohol. Its molecular structure, consisting of a cyclobutanol (B46151) ring with a butyl substituent, significantly influences its physical characteristics.

Data Summary

The key physical properties of this compound are summarized in the table below for quick reference.

Physical PropertyValueUnitsConditions
Boiling Point 175°Cat 751 Torr[1]
Density 0.8721g/cm³Not Specified[1]
Molecular Weight 128.21 g/mol

Experimental Protocols

Accurate determination of physical properties is crucial for the successful application of a compound in research and development. The following sections detail the standard experimental methodologies for determining the boiling point and density of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for this determination is the capillary tube method.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

  • Thermometer

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Sample of this compound

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is then placed in a Thiele tube or an oil bath.

  • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring its mass and volume.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

  • Analytical balance

  • Water bath (for temperature control)

  • Thermometer

  • Sample of this compound

Procedure using a Pycnometer:

  • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance.

  • The pycnometer is then filled with the this compound sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • The filled pycnometer is weighed to determine the mass of the liquid.

  • The pycnometer is then emptied, cleaned, and filled with a reference substance of known density, typically distilled water.

  • The mass of the reference substance is determined in the same manner.

  • The density of this compound is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water

Procedure using a Graduated Cylinder and Balance:

  • The mass of an empty, dry graduated cylinder is measured on an analytical balance.

  • A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The mass of the graduated cylinder with the liquid is measured.

  • The mass of the liquid is determined by subtracting the mass of the empty cylinder.

  • The density is calculated by dividing the mass of the liquid by its volume.

Structure-Property Relationship

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates the key structural features and their influence on the boiling point and density.

G Structural Influence on Physical Properties of this compound cluster_structure Molecular Structure cluster_properties Physical Properties This compound This compound Butyl_Group n-Butyl Group This compound->Butyl_Group Cyclobutanol_Ring Cyclobutanol Ring This compound->Cyclobutanol_Ring Hydroxyl_Group Hydroxyl Group (-OH) This compound->Hydroxyl_Group Boiling_Point High Boiling Point Butyl_Group->Boiling_Point Increases van der Waals forces Density Density < 1 g/cm³ Butyl_Group->Density Alkyl chain affects packing Cyclobutanol_Ring->Boiling_Point Contributes to molecular mass Cyclobutanol_Ring->Density Ring structure influences packing Hydroxyl_Group->Boiling_Point Enables hydrogen bonding

Caption: Structure-Property Relationship of this compound.

References

Spectroscopic Profile of 1-Butylcyclobutanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Butylcyclobutanol (CAS No. 20434-34-8). The document details available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable insights for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of public experimental spectra, predicted data and data from analogous compounds have been included to provide a comprehensive profile.

Table 1: ¹³C NMR Spectroscopic Data (Predicted)
Atom NumberChemical Shift (ppm)Multiplicity
1~72-75Singlet (s)
2, 5~35-38Triplet (t)
3, 4~12-15Triplet (t)
6~40-43Triplet (t)
7~25-28Triplet (t)
8~22-25Triplet (t)
9~13-15Quartet (q)

Note: Predicted values are based on standard chemical shift increments and analysis of similar structures. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data (Predicted and Analogous)
Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200Strong, BroadO-H stretch (alcohol)
~2950-2850StrongC-H stretch (aliphatic)
~1465MediumC-H bend (CH₂)
~1375MediumC-H bend (CH₃)
~1260-1000Medium-StrongC-O stretch (tertiary alcohol)

Note: Data is based on characteristic vibrational frequencies for tertiary alcohols and cyclobutane (B1203170) derivatives.

Table 3: Mass Spectrometry (MS) Data
Mass-to-Charge Ratio (m/z)Relative IntensityPutative Fragment
128Low[M]⁺ (Molecular Ion)
113Low[M-CH₃]⁺
99Low[M-C₂H₅]⁺
85Moderate[M-C₃H₇]⁺
71High[M-C₄H₉]⁺ or [C₅H₁₁]⁺
58Very High[C₃H₆O]⁺
43High[C₃H₇]⁺

Note: Fragmentation patterns are based on publicly available data from NIST and PubChem, which indicate top peaks at m/z 58, 43, and 71.[1][2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols for the analysis of alcohols and are adaptable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used.

    • Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence is employed to simplify the spectrum.

    • Key parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • A larger number of scans (e.g., 128 to 1024) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Neat Liquid: A single drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

    • The sample is placed in the infrared beam path.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

    • An accumulation of 16 to 32 scans is common to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Gas Chromatography (GC) is typically used for sample introduction. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 200-250°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A mass range of m/z 40-300 is typically scanned.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid or ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq Process_NMR Fourier Transform & Referencing NMR_Acq->Process_NMR Process_IR Background Subtraction IR_Acq->Process_IR Process_MS Chromatogram & Mass Spectrum Generation MS_Acq->Process_MS Analysis_NMR Chemical Shifts & Coupling Process_NMR->Analysis_NMR Analysis_IR Functional Group Identification Process_IR->Analysis_IR Analysis_MS Molecular Weight & Fragmentation Process_MS->Analysis_MS Final_Structure Structural Confirmation Analysis_NMR->Final_Structure Analysis_IR->Final_Structure Analysis_MS->Final_Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 1-Butylcyclobutanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-butylcyclobutanol, a tertiary alcohol of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment of its expected solubility in common organic solvents, based on fundamental chemical principles. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific needs.

Introduction to this compound

This compound (CAS No. 20434-34-8) is a tertiary alcohol with the molecular formula C₈H₁₆O[1][2]. Its structure consists of a cyclobutane (B1203170) ring with a hydroxyl group and a butyl group attached to the same carbon atom. This structure imparts both polar (hydroxyl group) and non-polar (butyl and cyclobutyl groups) characteristics, which govern its solubility behavior. Understanding its solubility is crucial for applications in synthesis, formulation, and purification processes.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of the polar hydroxyl group allows for hydrogen bonding, suggesting good solubility in polar protic and polar aprotic solvents. The non-polar alkyl components suggest some solubility in non-polar solvents as well. A qualitative prediction of solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of protic solvents.
Polar Aprotic Acetone, Diethyl EtherHigh to ModerateThe polar nature of these solvents allows for dipole-dipole interactions with the hydroxyl group of this compound.
Dichloromethane, ChloroformHigh to ModerateThese halogenated solvents can act as hydrogen bond acceptors and have dipoles that interact favorably with the polar part of the solute.
Non-Polar Toluene (B28343)Moderate to LowThe aromatic ring of toluene can have weak interactions with the polar hydroxyl group, while the non-polar parts of both molecules are compatible.
HexaneLowAs a non-polar aliphatic hydrocarbon, hexane's primary intermolecular forces are weak London dispersion forces, which do not interact favorably with the polar hydroxyl group.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is a widely accepted approach for determining the solubility of a liquid solute in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Calibrated flasks

  • Pipettes and syringes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method

  • Centrifuge (optional)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. Continuous agitation is required.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the mixture to settle, permitting the undissolved solute to separate. If necessary, centrifuge the sample to facilitate phase separation.

    • Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe to avoid precipitation.

    • Accurately weigh the collected aliquot.

    • Dilute the aliquot with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions using GC-FID (or another validated method) to generate a calibration curve.

    • Analyze the diluted sample of the saturated solution under the same conditions.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Visualizing Experimental Logic and Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of solubility determination and a typical experimental workflow.

Solubility_Determination_Logic Logical Flow for Solubility Assessment A Start: Select Solute (this compound) and Solvent B Mix Solute and Solvent in Excess A->B C Equilibrate at Constant Temperature B->C D Phase Separation (Settling/Centrifugation) C->D E Is a clear supernatant present? D->E F Analyze Supernatant (e.g., GC-FID) E->F Yes I Insoluble E->I No G Calculate Solubility F->G H End: Quantitative Solubility Data G->H

Caption: Logical Flow for Solubility Assessment.

Experimental_Workflow Experimental Workflow for Quantitative Solubility cluster_prep Preparation cluster_analysis Analysis cluster_calculation Data Processing A1 Prepare Standard Solutions B1 Generate Calibration Curve (GC-FID) A1->B1 A2 Prepare Saturated Sample B2 Analyze Saturated Sample A2->B2 C1 Determine Concentration B1->C1 B2->C1 C2 Calculate Final Solubility C1->C2

Caption: Experimental Workflow for Quantitative Solubility.

Conclusion

References

The Cyclobutanol Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutanol (B46151) motif, a strained four-membered carbocycle bearing a hydroxyl group, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and organic synthesis. Its unique conformational constraints and inherent ring strain provide a powerful tool for the design of novel therapeutics and the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and history of cyclobutanol derivatives, detailing key synthetic methodologies from seminal, classical reactions to contemporary catalytic approaches. A comprehensive analysis of their burgeoning role in drug discovery is presented, with a particular focus on their anti-inflammatory and metabolic regulatory activities. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a vital resource for researchers in the field.

A Historical Perspective: The Unveiling of the Cyclobutanol Ring

The journey into the chemistry of cyclobutanol and its derivatives is intrinsically linked to the broader exploration of cyclobutane (B1203170) chemistry, a field initially fraught with challenges due to the inherent strain of the four-membered ring. Early pioneers in the late 19th and early 20th centuries laid the groundwork for our understanding of these unique structures.

One of the earliest significant contributions came from the Russian chemist Nikolai Demyanov . In 1903, he reported a peculiar ring expansion reaction when treating aminomethylcycloalkanes with nitrous acid, a process that would later be known as the Demjanov rearrangement . This reaction provided an entry point to larger ring systems, but also, in the case of cyclobutylmethylamine, yielded cyclobutanol, marking a key moment in the accessibility of this compound.[1]

Another pivotal figure was Richard Willstätter , a German chemist who, in 1907, accomplished the first synthesis of cyclobutane itself by hydrogenating cyclobutene.[2] His work opened the door to more systematic investigations of cyclobutane derivatives.

The Tiffeneau-Demjanov rearrangement , an extension of Demyanov's work by Marc Tiffeneau, further expanded the synthetic utility of these reactions, providing a method for the ring expansion of 1-aminomethyl-cycloalkanols to yield cycloketones, which could then be reduced to the corresponding cyclobutanols.[3][4] This reaction proved to be a more reliable method for achieving ring expansion.[3]

In the mid-20th century, the development of photochemical methods provided new avenues for the synthesis of the cyclobutane ring. The Norrish-Yang reaction , a photochemical cyclization of ketones bearing a γ-hydrogen, offered a direct route to cyclobutanol derivatives.[5][6] This intramolecular hydrogen abstraction followed by radical recombination proved to be a powerful tool for constructing the strained four-membered ring.

These foundational discoveries, from rearrangement reactions to photochemical cyclizations, were instrumental in transforming cyclobutanol from a chemical curiosity into a versatile building block for organic synthesis and, eventually, a privileged scaffold in drug discovery.

Synthetic Methodologies: A Toolkit for Building the Cyclobutanol Core

The synthesis of cyclobutanol and its derivatives has evolved significantly from the early, often low-yielding methods. Modern organic chemistry offers a diverse array of strategies to construct this valuable motif, ranging from classical rearrangements to sophisticated catalytic cycloadditions.

Rearrangement Reactions

The Demjanov rearrangement remains a classical, albeit sometimes low-yielding, method for the synthesis of cyclobutanol from cyclobutylmethylamine.[1] The reaction proceeds through the diazotization of the primary amine with nitrous acid, followed by a ring expansion or substitution to yield the alcohol.

A more synthetically useful variant is the Tiffeneau-Demjanov rearrangement , which involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to furnish a ring-expanded ketone.[3][4] This ketone can then be readily reduced to the corresponding cyclobutanol.

Experimental Protocol: Acid-Catalyzed Rearrangement of Cyclopropylcarbinol to Cyclobutanol [7]

This procedure provides a straightforward method for the preparation of cyclobutanol from the readily available cyclopropylcarbinol.

  • Materials:

    • Cyclopropylcarbinol (0.80 mol)

    • Concentrated hydrochloric acid (0.68 mol)

    • Water (600 mL)

    • Sodium hydroxide (B78521) pellets

    • Sodium bicarbonate

    • Sodium chloride

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • A 1-L, three-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stirring bar is charged with 600 mL of water, 57.5 mL (ca. 0.68 mol) of concentrated hydrochloric acid, and 57.7 g (0.80 mol) of cyclopropylcarbinol.

    • The reaction mixture is stirred and refluxed for 3 hours. Cyclobutanol, being only partially soluble in water, will separate as the reaction proceeds.

    • The reaction mixture is allowed to cool to room temperature and then immersed in an ice bath.

    • To the cold, stirred mixture, 24 g (0.6 mol) of sodium hydroxide pellets are added, followed by 6.7 g (0.08 mol) of sodium bicarbonate to complete the neutralization.

    • The mixture is saturated with sodium chloride and extracted for 30 hours with diethyl ether using a liquid-liquid continuous extraction apparatus.

    • The ethereal extract is dried over anhydrous sodium sulfate, and the drying agent is removed by filtration.

    • The bulk of the solvent is distilled from the filtrate.

    • The crude product is carefully distilled through a spinning band column to give cyclobutanol (bp 122–124°C). The purity of the product can be assessed by gas chromatography.

Photochemical Reactions

The Norrish-Yang reaction is a powerful photochemical method for the synthesis of cyclobutanols.[5][6] It involves the intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl group, leading to the formation of a 1,4-diradical which then cyclizes to form the cyclobutanol ring.

Reaction Mechanism: The Norrish-Yang Cyclization

Norrish_Yang Norrish-Yang Reaction Mechanism Ketone R-C(=O)-(CH2)2-CHR'2 Excited_Ketone [R-C(=O*)-(CH2)2-CHR'2] Ketone->Excited_Ketone hν (UV light) Diradical R-C(•)(OH)-(CH2)2-C(•)R'2 Excited_Ketone->Diradical γ-H abstraction Cyclobutanol Cyclobutanol Derivative Diradical->Cyclobutanol Cyclization NFkB_Pathway LPS-Induced NF-kB Signaling and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_p->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Inhibitor Cyclobutanol Derivative (e.g., Lignan (B3055560) Analog) Inhibitor->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, ILs) DNA->Cytokines Transcription ACC_Inhibition Mechanism of ACC Inhibition AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC1/ACC2) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) MalonylCoA->CPT1 Inhibits FattyAcids Fatty Acids FattyAcids->CPT1 Mitochondria Mitochondria FattyAcidOxidation Fatty Acid Oxidation (β-oxidation) Mitochondria->FattyAcidOxidation ACC->MalonylCoA Catalyzes FASN->FattyAcids Fatty Acid Synthesis CPT1->Mitochondria Transports Fatty Acids Inhibitor Cyclobutanol-based ACC Inhibitor Inhibitor->ACC Allosteric Inhibition

References

Stereochemistry of 1-Butylcyclobutanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butylcyclobutanol, a tertiary alcohol, possesses a chiral center at the carbon atom bearing the hydroxyl group (C1). This inherent chirality gives rise to two enantiomers, (R)-1-butylcyclobutanol and (S)-1-butylcyclobutanol. The distinct three-dimensional arrangement of these stereoisomers can lead to differential interactions with other chiral molecules, a critical consideration in the fields of pharmacology and materials science. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, stereoisomers, and methods for chiral resolution and analysis. While specific quantitative data for the enantiomers of this compound are not extensively available in the public domain, this guide furnishes detailed experimental protocols for the synthesis of the racemic mixture and general methodologies for the separation and characterization of chiral alcohols, which are directly applicable to this compound.

Introduction

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a fundamental concept in chemistry with profound implications in various scientific disciplines. In drug development, for instance, the enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. This compound, with its chiral tertiary alcohol moiety, serves as a valuable model for understanding the principles of stereoisomerism and the techniques used to isolate and characterize enantiomers. This guide is intended to be a technical resource for researchers and professionals, offering both theoretical background and practical methodologies.

Synthesis of Racemic this compound

The most common and straightforward method for the synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of a butylmagnesium halide to cyclobutanone (B123998).[1][2][3] This reaction typically yields a racemic mixture of the (R)- and (S)-enantiomers.

Reaction Scheme

G Cyclobutanone Cyclobutanone Intermediate Magnesium Alkoxide Intermediate Cyclobutanone->Intermediate 1. Diethyl Ether ButylmagnesiumBromide Butylmagnesium Bromide (Grignard Reagent) ButylmagnesiumBromide->Intermediate Product Racemic this compound Intermediate->Product 2. H3O+ Workup Aqueous Workup (e.g., H3O+)

Caption: Synthesis of Racemic this compound via Grignard Reaction.

Experimental Protocol: Grignard Synthesis of this compound[1][4]

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is typically initiated by gentle warming. Once the reaction starts, the remaining 1-bromobutane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).

  • Reaction with Cyclobutanone: The flask is cooled in an ice bath, and a solution of cyclobutanone in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Stereoisomers of this compound

This compound possesses one stereocenter at the C1 position, the carbon atom bonded to the hydroxyl group and the butyl group. This results in the existence of a pair of enantiomers:

  • (R)-1-Butylcyclobutanol

  • (S)-1-Butylcyclobutanol

These enantiomers are non-superimposable mirror images of each other and, in an achiral environment, have identical physical properties such as boiling point, density, and refractive index. However, they rotate plane-polarized light in equal but opposite directions.

Chiral Resolution of this compound

The separation of the racemic mixture of this compound into its individual enantiomers is known as chiral resolution. Several methods can be employed for the resolution of chiral alcohols.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers.[4][5][6] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

General Experimental Protocol for Chiral HPLC of a Tertiary Alcohol: [7][8]

  • Instrumentation: An HPLC system equipped with a UV detector and a chiral column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact composition is optimized to achieve baseline separation.

  • Sample Preparation: The racemic this compound is dissolved in the mobile phase.

  • Analysis: The sample is injected onto the column, and the chromatogram is recorded. The two enantiomers will appear as separate peaks. The enantiomeric excess (% ee) can be calculated from the areas of the two peaks.

Derivatization to Diastereomers

Another common method for chiral resolution involves the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral derivatizing agent.[5] These diastereomers have different physical properties and can be separated by conventional techniques like fractional crystallization or achiral chromatography.

G cluster_0 Racemic this compound cluster_1 Chiral Derivatizing Agent cluster_2 Diastereomeric Mixture cluster_3 Separation cluster_4 Separated Diastereomers cluster_5 Hydrolysis cluster_6 Resolved Enantiomers Racemate (R)-Alcohol (S)-Alcohol Diastereomers (R,R)-Ester (S,R)-Ester Racemate->Diastereomers CDA (R)-Acid CDA->Diastereomers Reaction Separation Chromatography or Crystallization Diastereomers->Separation Separated (R,R)-Ester (S,R)-Ester Separation->Separated Hydrolysis Hydrolysis Separated->Hydrolysis Resolved (R)-Alcohol (S)-Alcohol Hydrolysis->Resolved

Caption: General Workflow for Chiral Resolution by Derivatization.

General Experimental Protocol for Derivatization:

  • Esterification: The racemic this compound is reacted with an enantiomerically pure chiral carboxylic acid (e.g., (R)- or (S)-Mosher's acid) or its acid chloride in the presence of a coupling agent or a base to form a mixture of diastereomeric esters.

  • Separation: The diastereomeric esters are separated by column chromatography on silica (B1680970) gel.

  • Hydrolysis: The separated diastereomeric esters are then hydrolyzed (e.g., using LiAlH4 or aqueous base) to yield the corresponding enantiomerically pure (R)- and (S)-1-butylcyclobutanol.

Stereochemical Analysis

Once the enantiomers are separated, their stereochemical purity and absolute configuration must be determined.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method for determining the enantiomeric excess of volatile compounds like alcohols.[9][10][11] Similar to chiral HPLC, it employs a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives.

General Experimental Protocol for Chiral GC: [9]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).

  • Carrier Gas: Typically hydrogen or helium.

  • Temperature Program: The oven temperature is programmed to achieve optimal separation of the enantiomers.

  • Sample Preparation: A dilute solution of the this compound enantiomer or the racemic mixture in a suitable solvent is prepared.

  • Analysis: The sample is injected into the GC, and the retention times of the enantiomers are recorded. The enantiomeric excess is calculated from the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine the enantiomeric excess of a chiral compound by using a chiral solvating agent (CSA).[12][13][14][15][16] The CSA forms transient diastereomeric complexes with the enantiomers, which leads to different chemical shifts for corresponding protons in the NMR spectrum.

General Experimental Protocol for NMR with a CSA: [12]

  • A solution of the enantiomerically enriched or racemic this compound is prepared in a suitable deuterated solvent (e.g., CDCl3).

  • An enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added to the NMR tube.

  • The 1H NMR spectrum is recorded. The signals for specific protons (e.g., the hydroxyl proton or protons on the cyclobutane (B1203170) ring) of the two enantiomers will be split into two separate signals of different intensities.

  • The enantiomeric excess can be determined by integrating the areas of these two signals.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC8H16O[17]
Molecular Weight128.21 g/mol [17]
CAS Number20434-34-8[17]
Boiling Point175 °C (at 751 Torr)
Density0.8721 g/cm³

Table 2: Hypothetical Chiral Resolution Data for this compound

MethodChiral Selector/Derivatizing AgentElution Order/Property of DiastereomerEnantiomeric Excess (% ee)
Chiral HPLCChiralpak® IA(R)-enantiomer first>99
Derivatization(S)-Mosher's Acid Chloride(R,S)-diastereomer higher Rf>98

Table 3: Spectroscopic Data for Racemic this compound

TechniqueKey Signals
¹H NMR (CDCl₃)δ (ppm): ~2.0-2.2 (m, 2H, cyclobutane), ~1.7-1.9 (m, 4H, cyclobutane), ~1.4-1.6 (m, 2H, -CH₂-), ~1.2-1.4 (m, 4H, -CH₂CH₂-), ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ (ppm): ~75 (C-OH), ~35 (cyclobutane CH₂), ~30 (-CH₂-), ~26 (-CH₂-), ~23 (-CH₂-), ~14 (-CH₃)

Note: The exact chemical shifts may vary depending on the solvent and concentration. The data presented here is an approximation based on the structure and data for similar compounds.[17][18][19][20][21]

Conclusion

The stereochemistry of this compound is defined by the presence of a single chiral center, leading to the existence of (R) and (S) enantiomers. While the synthesis of the racemic mixture is readily achieved via the Grignard reaction, the separation and characterization of the individual enantiomers require specialized techniques. This guide has provided a detailed overview of the common methodologies for chiral resolution and analysis, including chiral HPLC, derivatization, chiral GC, and NMR spectroscopy with chiral solvating agents. Although specific quantitative data for the enantiomers of this compound are scarce, the principles and experimental protocols outlined herein provide a robust framework for researchers, scientists, and drug development professionals to approach the stereochemical investigation of this and other chiral tertiary alcohols. The ability to synthesize, separate, and analyze enantiomerically pure compounds is of paramount importance in modern chemistry, and the methodologies described in this guide are central to achieving these goals.

References

Ring Strain Energy in 1-Butylcyclobutanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ring strain energy associated with 1-butylcyclobutanol. While direct experimental values for the ring strain of this compound are not prominently available in existing literature, this document outlines the foundational principles of ring strain in cyclobutane (B1203170) derivatives, details the established experimental and computational methodologies for its determination, and discusses the anticipated effects of the butyl and hydroxyl substituents on the overall strain energy.

Introduction to Ring Strain in Cyclobutane Systems

Ring strain is a type of instability that arises when bond angles in a cyclic molecule deviate from the ideal values for a given hybridization state. In cycloalkanes, the ideal sp³ hybridized carbon atoms have bond angles of 109.5°. However, the geometry of small rings, such as cyclobutane, forces these angles to be significantly smaller, leading to angle strain.[1][2] Additional contributions to ring strain come from torsional strain (eclipsing interactions between adjacent hydrogen atoms) and transannular strain (steric interactions across the ring).[2]

Cyclobutane itself possesses a significant ring strain of approximately 26.3 kcal/mol.[2][3] This high level of strain is primarily due to the compressed C-C-C bond angles. To alleviate some of the torsional strain that would be present in a perfectly planar structure, cyclobutane adopts a puckered or "folded" conformation.[4] The introduction of substituents onto the cyclobutane ring, as in this compound, is expected to modulate this strain energy. The bulky butyl group and the polar hydroxyl group will influence the preferred conformation of the ring and introduce new steric and electronic interactions.

Quantitative Data on Ring Strain

The following table summarizes the ring strain energies of cyclobutane and related cycloalkanes to provide a comparative context for understanding the energetic landscape of this compound.

CompoundRing SizeStrain Energy (kcal/mol)
Cyclopropane327.6
Cyclobutane 4 26.3
Cyclopentane57.4
Cyclohexane6~0 (Reference)

Data sourced from multiple organic chemistry resources.[2][3][5]

Methodologies for Determining Ring Strain Energy

The determination of ring strain energy is not a direct measurement but is calculated by comparing the heat of combustion of the cyclic compound to that of a hypothetical strain-free reference compound.[1][6]

Experimental Determination via Bomb Calorimetry

Bomb calorimetry is the primary experimental technique used to measure the heat of combustion. The total energy of the compound is measured, and this is then compared to the energy of a strain-free reference.[1][7]

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample (approximately 0.4 g) of pure this compound is placed in a gelatin capsule of known mass and heat of combustion.[7]

  • Calorimeter Setup: The sample is placed in the bomb of a calorimeter, which is then sealed and pressurized with excess pure oxygen.

  • Immersion: The bomb is submerged in a known volume of water in the calorimeter's insulated container.

  • Ignition and Data Collection: The sample is ignited electrically, and the temperature change of the surrounding water is meticulously recorded over time until it reaches a maximum and begins to cool.

  • Energy Calculation:

    • The total heat released is calculated from the temperature change and the heat capacity of the calorimeter.

    • The heat contributions from the ignition wire and the gelatin capsule are subtracted from the total heat released to determine the heat of combustion of the this compound sample.

  • Strain Energy Calculation:

    • The molar heat of combustion is calculated.

    • The heat of combustion is normalized per methylene (B1212753) (-CH₂-) group.

    • This value is compared to the heat of combustion per methylene group of a strain-free acyclic alkane (e.g., from a long-chain alkane, which is approximately 157.4 kcal/mol).[5][8]

    • The difference in these values, multiplied by the number of carbon atoms in the ring, gives the total ring strain energy.

Computational Determination via Ab Initio Calculations

Modern computational chemistry provides a powerful alternative for estimating ring strain energy. Ab initio calculations can determine the total electronic energy of a molecule, which can then be used to calculate the strain energy.[9][10]

Computational Protocol:

  • Molecule Building: The 3D structure of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find its lowest energy conformation using a suitable level of theory and basis set (e.g., MP2/6-31G(d)).[11]

  • Energy Calculation: A single-point energy calculation is performed on the optimized geometry to determine its total electronic energy.

  • Reference Molecule Calculation: The same process (geometry optimization and energy calculation) is performed for a strain-free reference molecule. A common approach is to use an appropriate acyclic isomer or a group-equivalent reference.

  • Strain Energy Calculation: The ring strain energy is calculated as the difference in energy between the cyclic molecule and its strain-free reference, accounting for the number of atoms and bonds.[9]

Visualization of Methodological Workflow

The following diagram illustrates the logical workflow for the determination of the ring strain energy of this compound, encompassing both experimental and computational approaches.

G Workflow for Determining Ring Strain Energy of this compound cluster_synthesis Synthesis and Purification cluster_experimental Experimental Pathway cluster_computational Computational Pathway synthesis Synthesis of This compound bomb_calorimetry Bomb Calorimetry synthesis->bomb_calorimetry modeling Molecular Modeling synthesis->modeling heat_of_combustion Measure Heat of Combustion bomb_calorimetry->heat_of_combustion exp_calc Calculate Experimental Ring Strain heat_of_combustion->exp_calc final_value Reported Ring Strain Energy exp_calc->final_value optimization Geometry Optimization modeling->optimization energy_calc Total Energy Calculation optimization->energy_calc comp_calc Calculate Computational Ring Strain energy_calc->comp_calc comp_calc->final_value

Caption: Workflow for Ring Strain Determination.

Conclusion

References

The Puzzling Presence of the Four-Membered Ring: A Technical Guide to Naturally Occurring Cyclobutane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane (B1203170) moiety, a four-membered carbocycle, has long intrigued chemists due to its inherent ring strain. While once considered a rarity in nature's vast chemical repertoire, an increasing number of natural products featuring this unique structural motif are being discovered across a diverse range of organisms, from bacteria and fungi to plants and marine invertebrates.[1][2] These compounds exhibit a wide array of potent biological activities, including antimicrobial, antitumor, anti-inflammatory, and insecticidal properties, making them attractive scaffolds for drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence of cyclobutane-containing compounds, presenting key quantitative data, detailed experimental protocols for their isolation and characterization, and visualizations of their associated biological pathways.

Introduction: The Enigmatic Cyclobutane in Nature's Arsenal

The cyclobutane ring, with its bond angles compressed to approximately 90° from the ideal 109.5° of a tetrahedral carbon, possesses significant ring strain. This inherent instability often translates to unique reactivity and biological activity.[3] Naturally occurring cyclobutane compounds can be broadly categorized into several classes, including alkaloids, lignans (B1203133), terpenes, and the structurally complex ladderane lipids.[2][4][5] Their biosynthetic origins are equally fascinating, often involving photochemical [2+2] cycloadditions or complex enzymatic cascades that masterfully construct this challenging four-membered ring.[4] This guide will delve into the specifics of these remarkable molecules, offering a valuable resource for researchers seeking to explore their therapeutic potential.

Major Classes of Naturally Occurring Cyclobutane Compounds

The structural diversity of cyclobutane-containing natural products is vast. This section highlights some of the most prominent classes, their natural sources, and their recognized biological activities.

Cyclobutane Alkaloids

A significant number of alkaloids incorporating a cyclobutane ring have been isolated, primarily from plant species and marine organisms.[2] These compounds often exhibit potent pharmacological effects.

  • Piperine (B192125) Dimers and Related Amides: The genus Piper, particularly Piper nigrum (black pepper), is a rich source of cyclobutane-containing dimeric amides.[2] Compounds like the pipercyclobutanamides are formed via the dimerization of monomeric precursors.[2] These molecules have garnered attention for their ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism.[2]

  • Sceptrin (B1680891) and Related Pyrrole-Imidazole Alkaloids: Marine sponges of the genus Agelas produce a family of unique dimeric pyrrole-imidazole alkaloids, with sceptrin being a prominent example.[2] Sceptrin exhibits significant antimicrobial activity.[2]

Cyclobutane Lignans

Lignans are a large group of polyphenolic compounds derived from the dimerization of phenylpropanoid precursors. A subset of these, the cyclobutane lignans, are characterized by a central four-membered ring.

  • Magnosalin (B1245630) and Pellucidin A: These compounds, isolated from various plant species, are formed through the head-to-head dimerization of styrenes.[6] They have demonstrated a range of biological activities, including anti-inflammatory and anti-angiogenic effects.[7][8][9]

Cyclobutane-Containing Terpenes

While less common than their five- and six-membered ring counterparts, cyclobutane-containing terpenes are found in various essential oils and plant extracts. Their biosynthesis often involves intricate enzymatic cyclizations.

Ladderane Lipids

Perhaps the most structurally remarkable cyclobutane-containing natural products are the ladderane lipids. These molecules feature multiple fused cyclobutane rings in a linear "ladder-like" arrangement.[1]

  • Pentacycloanammoxic Acid: Found in the membranes of anaerobic ammonium-oxidizing (anammox) bacteria, this C20 fatty acid is composed of five fused cyclobutane rings.[1][5] These lipids form an exceptionally dense and impermeable membrane, crucial for the unique metabolism of these bacteria.[10]

Quantitative Data of Selected Cyclobutane-Containing Compounds

For ease of comparison, the following tables summarize key quantitative data for representative cyclobutane natural products, including their yields from natural sources and their biological activities.

Compound NameNatural SourceCompound ClassYield/ConcentrationReference
PiperinePiper nigrum (fruits)Alkaloid~18% (from glacial acetic acid extraction)
(+)-SantiaguineAdenocarpus complicatusAlkaloid0.14% of dried plant[2]
(+)-AdenocarpineAdenocarpus complicatusAlkaloid0.23% of dried plant[2]
IsoorensinAdenocarpus complicatusAlkaloid0.18% of dried plant[2]
MagnosalinMagnolia fargesiiLignan50% yield from biomimetic synthesis[6]
Penitrem APenicillium crustosumIndole-diterpenoid~80% more produced than by P. palitans[11]
Compound NameBiological ActivityQuantitative MeasurementTarget Organism/Cell LineReference
SceptrinAntibacterialMIC = 62.5 μMEscherichia coli & Staphylococcus aureus
Pipercyclobutanamides A & BCytochrome P450 InhibitionPotent mechanism-based inhibitors of CYP2D6Human Cytochrome P450 2D6[2]
MagnosalinAnti-proliferativeInhibited DNA synthesis in rat aortic endothelial cellsRat Aortic Endothelial Cells[7]
Magnoshinin (B1210904)Anti-proliferative2-fold greater inhibition than magnosalin at 10 µg/mlRat Aortic Endothelial Cells[7]
Piperarborenine BCytotoxicityIC50 < 4 µg/mLP-388, HT-29, and A549 cancer cell lines

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of representative cyclobutane-containing natural products.

Isolation of Piperine Dimers from Piper nigrum

This protocol is adapted from methods described for the extraction of piperine, the monomeric precursor to many cyclobutane dimers found in black pepper.[12][13][14]

Materials and Reagents:

  • Ground black pepper (Piper nigrum)

  • Dichloromethane (CH2Cl2)

  • Ethanol (95%)

  • Potassium hydroxide (B78521) (KOH)

  • Diethyl ether

  • Acetone

  • Hexane (B92381)

  • Round bottom flask (100 mL)

  • Magnetic stir bar and stir plate with heating mantle

  • Water condenser

  • Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

  • Rotary evaporator or sand bath

  • Hirsch funnel

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Extraction:

    • Place 10.0 g of ground black pepper and 20 mL of CH2Cl2 into a 100 mL round bottom flask with a magnetic stir bar.[14]

    • Attach a water condenser and reflux the mixture with stirring for 20 minutes.[14]

    • Cool the flask to room temperature and filter the mixture by vacuum filtration to remove the pepper grounds.[14]

    • Wash the collected solids with an additional 10 mL of CH2Cl2 and combine the filtrates.[14]

  • Isolation and Purification:

    • Transfer the filtrate to a 50 mL round bottom flask and remove the CH2Cl2 using a rotary evaporator or a sand bath until a dark brown oil remains.[14]

    • Cool the oil in an ice bath and add 6 mL of cold diethyl ether. Stir for 5 minutes.[14]

    • Remove the solvent again by gentle heating.[14]

    • Repeat the addition of 6 mL of cold diethyl ether and allow the flask to stand in an ice bath for 15 minutes with occasional stirring to precipitate the piperine and its dimers.[14]

    • Collect the yellow crystals by vacuum filtration using a Hirsch funnel and wash with two 4 mL portions of cold ether.[14]

  • Recrystallization:

    • Dissolve the crude crystals in a minimal amount of hot 3:2 acetone:hexane solution.[14]

    • Allow the solution to cool to room temperature for 15 minutes, then place it in an ice bath for 30 minutes to induce crystallization.[14]

    • Collect the purified crystals by vacuum filtration and wash with cold diethyl ether.[14]

  • Characterization:

    • Determine the melting point of the crystals.

    • Perform Thin Layer Chromatography (TLC) using a 3:2 acetone:hexane developing solution and visualize under a UV lamp.[14]

    • Further structural elucidation of dimeric species can be achieved using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for the Isolation of Sceptrin from Marine Sponges

This protocol is a generalized procedure based on the extraction of bioactive compounds from marine sponges, such as Stylissa massa.

Materials and Reagents:

  • Freeze-dried and ground sponge material

  • Methanol (B129727) (MeOH)

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • Rotary evaporator

  • Chromatography columns (e.g., silica (B1680970) gel, Sephadex LH-20)

  • HPLC system

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Sequential Extraction:

    • Extract the ground sponge material sequentially with solvents of increasing polarity. A typical sequence is:

      • Aqueous methanol (e.g., 60% MeOH in water)

      • Dichloromethane:Methanol mixture (e.g., 9:1 v/v)

      • 96% Ethanol

    • After each extraction step, filter the mixture and collect the supernatant. Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Chromatographic Fractionation:

    • Subject the crude extract to column chromatography (e.g., silica gel) and elute with a gradient of solvents (e.g., hexane to ethyl acetate (B1210297) to methanol) to separate the components based on polarity.

    • Monitor the fractions using TLC and combine fractions with similar profiles.

    • Further purify the fractions containing the compounds of interest using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative HPLC.

  • Structural Elucidation:

    • Identify the purified compounds using a combination of spectroscopic techniques, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

    • Compare the obtained spectral data with published values for known compounds like sceptrin to confirm their identity.

Biological Pathways and Mechanisms of Action

The unique structures of cyclobutane-containing compounds often lead to novel interactions with biological systems. This section visualizes key pathways associated with these molecules using the DOT language for Graphviz.

UV-Induced Formation and Repair of Cyclobutane Pyrimidine (B1678525) Dimers (CPDs)

Ultraviolet (UV) radiation can induce the formation of cyclobutane pyrimidine dimers (CPDs) in DNA, a form of DNA damage that can lead to mutations and skin cancer.[15][16] Cells have evolved sophisticated repair mechanisms to counteract this damage.[17]

UV_DNA_Damage_Repair cluster_damage UV-Induced Damage cluster_repair Nucleotide Excision Repair (NER) UV_Light UV Light (UVB) DNA Adjacent Pyrimidines (e.g., Thymine) UV_Light->DNA [2+2] Cycloaddition CPD Cyclobutane Pyrimidine Dimer (CPD) DNA->CPD Damage_Recognition Damage Recognition (XPC, DDB2) CPD->Damage_Recognition Helicase_Unwinding DNA Unwinding (XPB, XPD helicases) Damage_Recognition->Helicase_Unwinding Incision Incision (XPF, XPG endonucleases) Helicase_Unwinding->Incision Excision Excision of Damaged Strand Incision->Excision Synthesis New DNA Synthesis (DNA Polymerase) Excision->Synthesis Ligation Ligation (DNA Ligase) Synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

UV-induced DNA damage and repair pathway.
Proposed Biosynthesis of Ladderane Lipids in Anammox Bacteria

The biosynthesis of the unique ladderane lipids, such as pentacycloanammoxic acid, is hypothesized to involve a radical-mediated cyclization of a polyunsaturated fatty acid precursor.[1]

Ladderane_Biosynthesis PUFA Polyunsaturated Fatty Acid Precursor (Acyl-ACP) Radical_Initiation Radical Initiation (Proposed SAM-dependent enzyme) PUFA->Radical_Initiation Radical_Cascade Radical Cascade Cyclization Radical_Initiation->Radical_Cascade Intermediate1 Monocyclic Radical Radical_Cascade->Intermediate1 Intramolecular Addition Intermediate2 Bicyclic Radical Intermediate1->Intermediate2 ... IntermediateN Polycyclic Radical Intermediate2->IntermediateN ... Termination Radical Termination IntermediateN->Termination Ladderane Ladderane Fatty Acid (e.g., Pentacycloanammoxic Acid) Termination->Ladderane

Hypothesized ladderane biosynthesis pathway.
Inhibition of Cytochrome P450 by Pipercyclobutanamides

Certain cyclobutane-containing alkaloids from Piper species act as mechanism-based inhibitors of cytochrome P450 enzymes, such as CYP2D6.[2] This involves the metabolic activation of the inhibitor by the enzyme to a reactive species that then irreversibly binds to and inactivates the enzyme.

CYP450_Inhibition cluster_enzyme CYP2D6 Enzyme cluster_inhibitor Inhibitor Metabolism CYP2D6_Active Active CYP2D6 Reactive_Metabolite Reactive Metabolite CYP2D6_Active->Reactive_Metabolite Metabolic Activation CYP2D6_Inactive Inactive CYP2D6 Complex Inhibitor Pipercyclobutanamide Inhibitor->CYP2D6_Active Binding Reactive_Metabolite->CYP2D6_Inactive Covalent Binding

Mechanism-based inhibition of CYP450.

Conclusion and Future Perspectives

The natural world continues to be a rich source of structurally novel and biologically active compounds. The growing number of cyclobutane-containing natural products highlights the remarkable ability of biological systems to synthesize and utilize these strained ring systems. Their diverse and potent biological activities underscore their potential as lead compounds in drug discovery. Further exploration of the biosynthesis of these molecules could unveil novel enzymatic strategies for constructing four-membered rings, which could be harnessed for synthetic applications. As analytical techniques become more sensitive and screening methods more sophisticated, it is highly probable that many more fascinating cyclobutane-containing natural products with valuable therapeutic properties will be discovered. This guide serves as a foundational resource to aid researchers in this exciting and promising field of study.

References

The Chemistry of Strained Four-Membered Rings: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strained four-membered rings, including cyclobutanes, cyclobutenes, oxetanes, and azetidines, are captivating motifs in organic chemistry. Their inherent ring strain, arising from significant deviation from ideal bond angles, imparts unique reactivity that makes them valuable building blocks in complex molecule synthesis and medicinal chemistry. This guide provides a comprehensive overview of the core chemical principles of these strained systems, detailing their synthesis, reactivity, and applications, with a focus on their growing importance in drug discovery.

The Influence of Ring Strain

The reactivity of four-membered rings is fundamentally driven by the desire to relieve internal strain. This strain is a combination of angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain (eclipsing interactions of substituents). The release of this strain provides a thermodynamic driving force for a variety of chemical transformations not typically observed in their acyclic counterparts or larger ring systems.

Quantitative Analysis of Ring Strain and Geometry

The degree of ring strain varies among different four-membered rings, influencing their relative reactivity. The table below summarizes key geometric parameters and strain energies for cyclobutane, cyclobutene, oxetane (B1205548), and azetidine.

Ring SystemStrain Energy (kcal/mol)C-C Bond Length (Å)C-X-C Bond Angle (°)C-C-C Bond Angle (°)Key Features
Cyclobutane ~26.3[1]1.548-88Puckered conformation to alleviate some torsional strain.[1]
Cyclobutene ~28-30[1]1.517 (C-C), 1.342 (C=C)-93.7 (sp³), 94.3 (sp²)Increased strain due to the presence of sp² hybridized carbons.[1]
Oxetane ~25.6[1]1.5390.284.8The oxygen atom influences ring polarity and reactivity.[1]
Azetidine ~25.9[1]1.54787.187.1The nitrogen atom provides a site for functionalization and modulates reactivity.[1]

Synthesis of Four-Membered Rings

The construction of strained four-membered rings can be challenging but is achievable through various synthetic strategies, primarily cycloaddition reactions and intramolecular cyclizations.

[2+2] Cycloaddition Reactions

Photochemical [2+2] cycloadditions are a powerful method for the synthesis of cyclobutanes and oxetanes. The Paterno-Büchi reaction, for instance, involves the photochemical cycloaddition of a carbonyl compound and an alkene to form an oxetane.

Paterno_Buchi_Reaction R1 Carbonyl (Ketone or Aldehyde) Excited_Carbonyl Excited Carbonyl (Singlet or Triplet State) R1->Excited_Carbonyl R2 Alkene Plus1 + Biradical 1,4-Biradical Intermediate Excited_Carbonyl->Biradical + Alkene Product Oxetane Biradical->Product Ring Closure

Paterno-Büchi reaction mechanism for oxetane synthesis.
Intramolecular Cyclization

Azetidines are commonly synthesized via intramolecular cyclization of γ-amino halides or tosylates. The reaction typically proceeds through an SN2 mechanism, where the amino group acts as a nucleophile to displace the leaving group.

Reactivity of Four-Membered Rings

The inherent strain in four-membered rings dictates their reactivity, which is characterized by ring-opening reactions, rearrangements, and participation in cycloadditions as strained components.

Ring-Opening Reactions

Due to the significant ring strain, four-membered rings are susceptible to ring-opening reactions under various conditions, including acidic, basic, and reductive conditions. For example, oxetanes can be opened by a wide range of nucleophiles, often catalyzed by Lewis or Brønsted acids, to afford 1,3-difunctionalized compounds.

Rearrangements

Strain release can also drive skeletal rearrangements. For instance, vinylcyclobutane undergoes a thermal rearrangement to form cyclohexene. This transformation, a[1][2]-sigmatropic shift, is driven by the formation of a more stable six-membered ring.

Applications in Drug Discovery and Development

The unique structural and conformational properties of four-membered rings have made them increasingly popular in drug design. They can act as rigid scaffolds, introduce three-dimensionality, and serve as bioisosteres for other functional groups.

Azetidines in Medicinal Chemistry

Azetidines are found in numerous biologically active compounds and approved drugs. Their incorporation can improve physicochemical properties such as solubility and metabolic stability. A notable example is Azelnidipine, a calcium channel blocker used for the treatment of hypertension.

Azelnidipine_Mechanism Azelnidipine Azelnidipine (contains Azetidine ring) L_type_Ca_Channel L-type Calcium Channel (in Vascular Smooth Muscle) Azelnidipine->L_type_Ca_Channel blocks Vasodilation Vasodilation Azelnidipine->Vasodilation promotes Ca_Influx Ca²⁺ Influx Contraction Vascular Smooth Muscle Contraction Ca_Influx->Contraction leads to Contraction->Vasodilation inhibition leads to BP_Lowering Blood Pressure Lowering Vasodilation->BP_Lowering results in JAK_STAT_Pathway_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression regulates Inhibitor Cyclobutane-like JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK inhibits Azetidine_Synthesis_Workflow Start Start: - Azetidine - 4-Methylbenzyl chloride - K₂CO₃ - Acetonitrile Reaction Reaction: - Stir at room temperature - Heat to reflux (12-24h) Start->Reaction Workup Workup: 1. Cool to RT 2. Remove solvent 3. Partition (DCM/H₂O) 4. Extract aqueous layer (3x DCM) Reaction->Workup Washing Washing: - Wash combined organic layers with NaHCO₃ and brine Workup->Washing Drying Drying & Concentration: - Dry over Na₂SO₄ - Filter - Concentrate Washing->Drying Purification Purification: - Column chromatography (Silica gel) Drying->Purification Product Product: 1-(4-Methylbenzyl)azetidine Purification->Product

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Butylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-butylcyclobutanol, a valuable building block in organic synthesis and medicinal chemistry. The primary method described is the Grignard reaction, a robust and well-established method for forming carbon-carbon bonds.

Overview

The synthesis of this compound is achieved through the nucleophilic addition of a butyl Grignard reagent to cyclobutanone (B123998). This reaction is a common and efficient way to produce tertiary alcohols. The Grignard reagent, butylmagnesium bromide, is prepared in situ from 1-bromobutane (B133212) and magnesium metal and then reacted with cyclobutanone. The resulting alkoxide is subsequently protonated during an aqueous workup to yield the final product.

Experimental Protocol

The synthesis is divided into two main parts: the preparation of the Grignard reagent and the subsequent reaction with cyclobutanone.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Magnesium turningsMg24.312.67 g (0.11 mol)Ensure they are dry and activated.
1-BromobutaneC₄H₉Br137.0213.7 g (11.2 mL, 0.1 mol)Anhydrous.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mLMust be completely dry.
IodineI₂253.811-2 small crystalsAs an initiator.
CyclobutanoneC₄H₆O70.097.01 g (7.4 mL, 0.1 mol)Anhydrous.[1][2]
Saturated aq. NH₄ClNH₄Cl53.49~100 mLFor quenching the reaction.
Diethyl Ether(C₂H₅)₂O74.12For extraction
Anhydrous MgSO₄MgSO₄120.37As neededFor drying the organic phase.
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Standard glassware for extraction and distillation

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Reaction with Cyclobutanone cluster_workup Part C: Workup and Purification A1 Assemble dry glassware under inert atmosphere A2 Add Mg turnings and Iodine crystal to flask A1->A2 A3 Add 1-bromobutane in anhydrous ether to dropping funnel A2->A3 A4 Initiate reaction by adding a small amount of 1-bromobutane solution A3->A4 A5 Add remaining 1-bromobutane solution dropwise A4->A5 A6 Reflux to ensure complete formation of Butylmagnesium Bromide A5->A6 B1 Cool Grignard reagent to 0 °C A6->B1 Proceed once reagent is formed B2 Add Cyclobutanone in anhydrous ether to dropping funnel B1->B2 B3 Add Cyclobutanone solution dropwise to the Grignard reagent B2->B3 B4 Stir at room temperature B3->B4 C1 Quench reaction with saturated aq. NH4Cl B4->C1 After reaction completion C2 Extract with diethyl ether C1->C2 C3 Wash organic layer with brine C2->C3 C4 Dry organic layer over anhydrous MgSO4 C3->C4 C5 Filter and concentrate under reduced pressure C4->C5 C6 Purify by vacuum distillation to obtain this compound C5->C6

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

Part A: Preparation of Butylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon). This is critical as Grignard reagents react readily with water.

  • Initiation: Place the magnesium turnings and a small crystal of iodine in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The iodine helps to activate the magnesium surface.

  • Reagent Addition: Add the 1-bromobutane to the dropping funnel along with 50 mL of anhydrous diethyl ether.

  • Reaction Start: Add a small portion (2-3 mL) of the 1-bromobutane solution to the magnesium. The reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution with gentle bubbling. Gentle warming may be necessary to initiate the reaction.[3]

  • Grignard Formation: Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure all the magnesium has reacted. The final Grignard reagent should be a cloudy, grayish solution.

Part B: Reaction with Cyclobutanone

  • Cooling: Cool the freshly prepared butylmagnesium bromide solution to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the cyclobutanone in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Reaction: Add the cyclobutanone solution dropwise to the stirred Grignard reagent. Maintain the reaction temperature below 10 °C during the addition.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for at least one hour to ensure the reaction goes to completion.

Part C: Workup and Purification

  • Quenching: Carefully and slowly pour the reaction mixture over a stirred solution of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) in an ice bath. This will protonate the intermediate alkoxide and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash them with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Expected Results and Data

ParameterValue
Product This compound
Formula C₈H₁₆O
Molecular Weight 128.21 g/mol [2][4]
Appearance Colorless oil
Theoretical Yield 12.82 g (based on 0.1 mol of cyclobutanone)
Expected Yield 70-85%
Boiling Point ~75-77 °C at 15 mmHg
¹³C NMR (CDCl₃) Characteristic peaks for the butyl group and the cyclobutanol (B46151) ring.
Mass Spec (GC-MS) Molecular ion peak (M⁺) at m/z = 128.

Note: Yields are highly dependent on the quality of reagents and the exclusion of moisture.

Safety Precautions

  • Diethyl ether is extremely flammable and volatile. All operations should be performed in a well-ventilated fume hood, away from any sources of ignition.

  • Grignard reagents are highly reactive and react violently with water and protic solvents. The reaction should be carried out under strictly anhydrous conditions.

  • 1-Bromobutane is a lachrymator and is harmful if inhaled or absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The quenching of the reaction is exothermic and should be done carefully and with cooling.

By following this protocol, researchers can reliably synthesize this compound for use in further synthetic applications.

References

Application Notes and Protocols: Step-by-Step Grignard Synthesis of a Tertiary Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed protocol for the synthesis of tertiary alcohols, a common structural motif in many biologically active molecules and pharmaceutical compounds. The reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to a ketone or an ester.[1][2][3][4][5] This document outlines the synthesis of two representative tertiary alcohols: triphenylmethanol (B194598) and 2-methyl-2-propanol, highlighting the key experimental considerations, from reagent preparation to product purification.

Core Principles

The synthesis of a tertiary alcohol via a Grignard reaction is predicated on the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of a ketone or ester.[1][5]

  • Reaction with a Ketone: A single equivalent of the Grignard reagent reacts with a ketone to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.[2][6]

  • Reaction with an Ester: Two equivalents of the Grignard reagent are required when starting from an ester. The first equivalent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester. A second equivalent of the Grignard reagent then rapidly attacks the newly formed ketone to give the tertiary alcohol after acidic workup.[5][7][8]

A critical requirement for a successful Grignard synthesis is the use of anhydrous (dry) conditions, as Grignard reagents are highly reactive towards protic solvents like water, which will quench the reagent.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of triphenylmethanol from benzophenone (B1666685) and phenylmagnesium bromide, and 2-methyl-2-propanol from acetone (B3395972) and methylmagnesium bromide.

Table 1: Synthesis of Triphenylmethanol

ParameterValueReference
Reactants
Magnesium Turnings~0.15 g[11]
Bromobenzene (B47551)~0.70 g[11]
Benzophenone~0.7 g[11]
Solvent
Anhydrous Diethyl Ether~4.0 mL[11]
Reaction Conditions
Grignard FormationGentle reflux[12][13]
Reaction with KetoneRoom temperature[9]
Reaction Time~5 minutes after addition[11]
Workup
Quenching Agent3M HCl solution (~4 mL)[11]
Purification
MethodRecrystallization[12]
Yield
Percent Yield9.21% (example)[12]

Table 2: Synthesis of 2-Methyl-2-propanol

ParameterValueReference
Reactants
Methyl BromideStoichiometric to Mg[6]
MagnesiumStoichiometric to CH3Br[6]
AcetoneStoichiometric to Grignard[6][14]
Solvent
Anhydrous Diethyl EtherSufficient for dissolution[6]
Reaction Conditions
Grignard FormationNot specified[6]
Reaction with KetoneNot specified[6]
Workup
Quenching AgentDilute HCl or H2SO4[6]
Purification
MethodDistillation[15]
Yield
Percent YieldNot specified

Experimental Protocols

Protocol 1: Synthesis of Triphenylmethanol

This protocol details the synthesis of triphenylmethanol from bromobenzene and benzophenone.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Benzophenone

  • 3M Hydrochloric acid solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flasks, reflux condenser, separatory funnel, dropping funnel

  • Glassware (must be thoroughly dried)

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • Place approximately 0.15 g of magnesium turnings into a dry round-bottom flask equipped with a reflux condenser.[11]

    • In a separate flask, dissolve approximately 0.70 g of bromobenzene in 2.0 mL of anhydrous diethyl ether.[11]

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gently crushing the magnesium turnings with a glass rod.[11] The formation of bubbles indicates the start of the reaction.[11]

    • Once the reaction has started, slowly add the remaining bromobenzene solution to maintain a gentle reflux.[13]

    • After the addition is complete, allow the reaction to proceed until the bubbling subsides, indicating the formation of the Grignard reagent.[11]

  • Reaction with Benzophenone:

    • In a separate test tube, dissolve approximately 0.7 g of benzophenone in 2.0 mL of anhydrous diethyl ether.[11]

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the benzophenone solution dropwise to the stirred Grignard reagent.[11]

    • After the addition is complete, allow the reaction mixture to stir for about 5 minutes at room temperature.[11]

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath and slowly add 4 mL of 3M HCl solution to quench the reaction.[11]

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether.[9]

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate.[9]

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude triphenylmethanol.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent like isopropyl alcohol.[12]

Protocol 2: Synthesis of 2-Methyl-2-propanol

This protocol outlines the synthesis of 2-methyl-2-propanol from acetone and methylmagnesium bromide.

Materials:

  • Methyl bromide (or methyl iodide)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Acetone

  • Dilute hydrochloric acid or sulfuric acid

  • Anhydrous sodium sulfate

  • Round-bottom flasks, reflux condenser, separatory funnel, dropping funnel

  • Distillation apparatus

  • Glassware (must be thoroughly dried)

Procedure:

  • Preparation of the Grignard Reagent (Methylmagnesium Bromide):

    • Prepare methylmagnesium bromide by reacting methyl bromide with magnesium in dry ether.[6] The setup and initiation are similar to Protocol 1.

  • Reaction with Acetone:

    • Dissolve acetone in anhydrous diethyl ether in a separate flask.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the acetone solution dropwise to the stirred Grignard reagent. The Grignard reagent will add to the carbonyl carbon of the acetone, forming a magnesium alkoxide intermediate.[6]

  • Workup and Isolation:

    • After the reaction is complete, perform an acidic workup by slowly adding dilute HCl or H2SO4 to protonate the alkoxide and form the alcohol.[6]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and purify the 2-methyl-2-propanol by distillation.[15]

Visualizations

Signaling Pathway

Grignard_Synthesis_Pathway RMgX Grignard Reagent (R-MgX) Alkoxide Magnesium Alkoxide Intermediate RMgX->Alkoxide Nucleophilic Addition Ketone Ketone (R'COR'') Ketone->Alkoxide Tertiary_Alcohol Tertiary Alcohol (R'R''RCOH) Alkoxide->Tertiary_Alcohol Protonation H3O Acidic Workup (H3O+) H3O->Tertiary_Alcohol

Caption: Reaction pathway for the synthesis of a tertiary alcohol from a ketone.

Experimental Workflow

Grignard_Workflow Start Start Dry_Glassware Dry all glassware Start->Dry_Glassware Prepare_Grignard Prepare Grignard Reagent (under anhydrous conditions) Dry_Glassware->Prepare_Grignard Prepare_Ketone Prepare Ketone/Ester Solution (in anhydrous ether) Dry_Glassware->Prepare_Ketone Reaction Slowly add ketone/ester solution to Grignard reagent at 0°C Prepare_Grignard->Reaction Prepare_Ketone->Reaction Stir Stir at room temperature Reaction->Stir Workup Acidic Workup (Quench) Stir->Workup Extraction Extraction with organic solvent Workup->Extraction Washing Wash organic layer Extraction->Washing Drying Dry organic layer (e.g., Na2SO4) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Recrystallization or Distillation) Solvent_Removal->Purification End End Purification->End

Caption: Step-by-step experimental workflow for Grignard synthesis.

References

Application Note and Protocol: Purification of 1-Butylcyclobutanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 1-butylcyclobutanol using column chromatography. This compound is a tertiary alcohol with applications in organic synthesis and as a building block in medicinal chemistry. Ensuring high purity of this compound is critical for subsequent reactions and biological assays. The following protocol outlines a robust method for its purification from a crude reaction mixture using silica (B1680970) gel chromatography, yielding a product of high purity. This application note includes detailed experimental procedures, data presentation in tabular format for clarity, and a workflow diagram for easy reference.

Introduction

This compound is a cycloalkanol with a molecular weight of 128.21 g/mol [1]. Its structure, consisting of a cyclobutane (B1203170) ring, a hydroxyl group, and a butyl chain, imparts a moderate polarity, making it amenable to purification by normal-phase column chromatography. Column chromatography is a widely used technique for the separation and purification of individual compounds from a mixture based on their differential adsorption to a stationary phase while a mobile phase passes through it[2][3]. This method is highly effective for removing impurities such as starting materials, byproducts, and reaction solvents. This protocol details the use of silica gel as the stationary phase and a hexane (B92381)/ethyl acetate (B1210297) solvent system as the mobile phase for the efficient purification of this compound.

Experimental Protocol

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Anhydrous sodium sulfate

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (B83412) stain

  • Rotary evaporator

  • Round bottom flasks

  • Beakers and Erlenmeyer flasks

  • Pipettes

  • Glass wool or cotton

  • Sand (acid-washed)

Methodologies

2.2.1. Thin Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.

  • Prepare several eluent mixtures with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).

  • Dissolve a small amount of the crude this compound in dichloromethane.

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop the TLC plates in a chamber containing the different eluent mixtures.

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Calculate the Rf value for this compound in each solvent system.

2.2.2. Column Preparation (Slurry Method)

  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand on top of the plug[4].

  • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexanes:ethyl acetate)[4].

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing[4].

  • Allow the silica gel to settle, and then add another layer of sand (approx. 1 cm) on top to prevent disturbance of the silica bed during sample loading[4].

  • Drain the solvent until the level is just above the top layer of sand.

2.2.3. Sample Loading

  • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane.

  • Add a small amount of silica gel (approx. 2-3 g) to the dissolved sample.

  • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry-loading" method.

  • Carefully add the silica-adsorbed sample to the top of the prepared column.

2.2.4. Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.

  • Begin collecting fractions in test tubes or small flasks.

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • If necessary, gradually increase the polarity of the mobile phase (e.g., to 8:2 or 7:3 hexanes:ethyl acetate) to elute the desired compound. This is known as gradient elution[5].

2.2.5. Product Isolation and Analysis

  • Combine the fractions containing the pure this compound (as determined by TLC).

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting oil or solid under high vacuum to remove any residual solvent.

  • Determine the yield and characterize the purified product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity and identity[1].

Data Presentation

Table 1: TLC Analysis for Mobile Phase Optimization
Hexanes:Ethyl Acetate RatioRf of this compoundObservations
9:10.25Good separation from non-polar impurities.
8:20.40Compound moves faster, less separation from closer polarity impurities.
7:30.55Too high, poor separation.

Based on this data, a starting mobile phase of 9:1 Hexanes:Ethyl Acetate is recommended.

Table 2: Column Chromatography Parameters
ParameterValue
Column Diameter4 cm
Silica Gel Mass50 g
Crude Sample Mass1.0 g
Initial Mobile Phase9:1 Hexanes:Ethyl Acetate
Gradient Mobile Phase8:2 Hexanes:Ethyl Acetate
Fraction Size20 mL
Table 3: Purity and Yield
ParameterBefore PurificationAfter Purification
AppearanceYellowish oilColorless oil
Purity (by GC-MS)~85%>98%
YieldN/A88%

Visualization

Purification_Workflow Workflow for Purification of this compound cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Solvent System Optimization Column_Prep Column Packing (Silica Gel Slurry) TLC->Column_Prep Determines Mobile Phase Loading Sample Loading onto Column Column_Prep->Loading Sample_Prep Sample Preparation (Dry Loading) Sample_Prep->Loading Elution Elution with Mobile Phase (Gradient or Isocratic) Loading->Elution Collection Fraction Collection Elution->Collection TLC_Analysis TLC Analysis of Fractions Collection->TLC_Analysis Monitoring Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure this compound Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described provides an effective method for the purification of this compound from a crude reaction mixture. By utilizing silica gel column chromatography with a hexane and ethyl acetate mobile phase, high purity (>98%) of the target compound can be achieved with a good recovery yield. The detailed steps for TLC optimization, column packing, sample loading, and fraction analysis ensure reproducibility and successful purification, which is essential for downstream applications in research and development.

References

Application Notes and Protocols for the Purification of Tertiary Alcohols by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiary alcohols are valuable intermediates and structural motifs in a wide range of chemical syntheses, including the development of active pharmaceutical ingredients (APIs). Their unique steric and electronic properties make them crucial building blocks. However, the purification of tertiary alcohols presents a significant challenge due to their propensity to undergo acid-catalyzed dehydration to form alkenes, especially at elevated temperatures required for distillation. This application note provides a comprehensive overview of various distillation techniques tailored for the purification of tertiary alcohols, with a focus on mitigating dehydration and achieving high purity. Detailed protocols for fractional, vacuum, azeotropic, and extractive distillation are presented, along with a comparative analysis of their effectiveness.

The Challenge: Dehydration of Tertiary Alcohols

The purification of tertiary alcohols by distillation is often complicated by their susceptibility to elimination reactions, primarily dehydration. Under acidic conditions or high thermal stress, the hydroxyl group can be protonated, followed by the loss of a water molecule to form a stable tertiary carbocation. This carbocation then readily eliminates a proton to yield an alkene. This side reaction not only reduces the yield of the desired alcohol but also introduces impurities that can be difficult to separate.

To address this challenge, several strategies can be employed:

  • Neutralization of Acidity: Any residual acidic impurities from previous reaction steps should be neutralized before distillation. Washing the crude alcohol with a dilute solution of a weak base (e.g., sodium bicarbonate) is a common practice.

  • Use of Non-Acidic Drying Agents: Prior to distillation, the crude alcohol should be thoroughly dried to remove water. The use of non-acidic drying agents such as anhydrous magnesium sulfate (B86663) or sodium sulfate is recommended.

  • Lowering Distillation Temperature: Reducing the distillation temperature is the most effective way to minimize dehydration. This can be achieved through vacuum distillation.

  • Minimizing Residence Time at High Temperatures: The duration of exposure to high temperatures should be minimized. This can be accomplished by using an appropriately sized distillation flask and ensuring efficient heat transfer.

Distillation Techniques for Tertiary Alcohols

The choice of distillation technique depends on the properties of the tertiary alcohol, the nature of the impurities, and the desired final purity.

Fractional Distillation

Fractional distillation is suitable for separating tertiary alcohols from impurities with reasonably different boiling points. To minimize thermal stress, it is often performed under reduced pressure.

Vacuum Distillation

Vacuum distillation is the most common and generally preferred method for purifying tertiary alcohols.[1] By reducing the pressure inside the distillation apparatus, the boiling point of the alcohol is significantly lowered, thereby minimizing the risk of thermal decomposition and dehydration.[1][2]

Azeotropic Distillation

Azeotropic distillation is employed when the tertiary alcohol forms an azeotrope with water or other impurities, making separation by simple distillation ineffective. An entrainer is added to the mixture, which forms a new, lower-boiling azeotrope with one of the components (typically water), allowing for its removal. For instance, cyclohexane (B81311) can be used as an entrainer to separate tert-butanol (B103910) from water.

Extractive Distillation

Extractive distillation is another technique used to separate azeotropic mixtures or components with close boiling points. A high-boiling solvent (entrainer) is added to the mixture, which alters the relative volatility of the components, facilitating their separation. Glycerol has been shown to be an effective and environmentally friendly entrainer for the dehydration of tert-butanol.[3]

Experimental Protocols

Protocol 1: Fractional Distillation of tert-Butanol (Under Atmospheric Pressure)

This protocol is adapted from general laboratory procedures for fractional distillation and is suitable for a crude mixture of tert-butanol containing less volatile impurities.

Materials:

  • Crude tert-butanol

  • Anhydrous magnesium sulfate

  • Boiling chips

  • Fractional distillation apparatus (including a fractionating column, distillation flask, condenser, receiving flasks)

  • Heating mantle

Procedure:

  • Drying: Dry the crude tert-butanol by adding a sufficient amount of anhydrous magnesium sulfate and swirling for 10-15 minutes. The liquid should become clear.

  • Filtration: Filter the dried tert-butanol into a round-bottom flask suitable for distillation.

  • Apparatus Setup: Assemble the fractional distillation apparatus. Add a few boiling chips to the distillation flask.

  • Distillation:

    • Gently heat the distillation flask using a heating mantle.

    • Collect the forerun, which may contain more volatile impurities, in a separate receiving flask.

    • Monitor the temperature at the distillation head. The boiling point of tert-butanol is approximately 82.4 °C at atmospheric pressure.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of tert-butanol.

    • Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential hazards.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Vacuum Distillation of tert-Amyl Alcohol (2-Methyl-2-butanol)

This protocol provides a method for purifying tert-amyl alcohol, a common tertiary alcohol, under reduced pressure.

Materials:

  • Crude tert-amyl alcohol

  • Anhydrous sodium sulfate

  • Boiling chips or a magnetic stir bar

  • Vacuum distillation apparatus (including a Claisen adapter to minimize bumping)

  • Vacuum pump with a pressure gauge

  • Heating mantle and stirrer

Procedure:

  • Drying: Dry the crude tert-amyl alcohol over anhydrous sodium sulfate and filter into a round-bottom flask.

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Use grease on all ground-glass joints to ensure a good seal. Add a magnetic stir bar or boiling chips to the distillation flask.

  • Distillation:

    • Begin stirring the crude alcohol.

    • Gradually apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin heating the distillation flask. A pressure of around 100 mmHg is a good starting point, which will lower the boiling point significantly.

    • Collect any low-boiling impurities as a forerun.

    • Collect the main fraction of tert-amyl alcohol at its reduced-pressure boiling point. (e.g., at ~60 mmHg, the boiling point is approximately 40 °C).

    • Discontinue distillation before the flask is completely dry.

  • Releasing Vacuum: Cool the apparatus to room temperature before slowly and carefully releasing the vacuum.

  • Analysis: Determine the purity of the distilled tert-amyl alcohol by GC-MS.

Protocol 3: Azeotropic Distillation of tert-Butanol-Water Mixture using Cyclohexane

This protocol describes the separation of a tert-butanol/water azeotrope using cyclohexane as an entrainer.

Materials:

  • tert-Butanol/water azeotropic mixture

  • Cyclohexane

  • Distillation apparatus with a Dean-Stark trap or similar phase separator

  • Heating mantle

Procedure:

  • Charging the Still: Charge the distillation flask with the tert-butanol/water azeotrope and cyclohexane. A common starting ratio is approximately 1:1 by volume.

  • Apparatus Setup: Assemble the distillation apparatus with the phase separator.

  • Distillation:

    • Heat the mixture to reflux.

    • The ternary azeotrope of tert-butanol, water, and cyclohexane will distill.

    • The condensed vapor will collect in the phase separator. The aqueous layer (bottom) is removed, and the organic layer (top), rich in cyclohexane and tert-butanol, is returned to the distillation column.

    • Continue the distillation until no more water separates.

  • Purification: After the removal of water, the remaining mixture in the distillation flask will be enriched in tert-butanol. The tert-butanol can then be purified by a subsequent fractional distillation.

  • Analysis: Verify the purity of the final product using GC-MS.

Data Presentation

The following tables summarize typical quantitative data for the purification of tertiary alcohols using different distillation techniques.

Table 1: Comparison of Distillation Techniques for Tertiary Alcohol Purification

Distillation TechniqueTypical Tertiary AlcoholEntrainer/ConditionsAchievable Purity (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Fractional Distillationtert-ButanolAtmospheric Pressure>98%70-85%Simple setup, good for separating components with different boiling points.Risk of dehydration at atmospheric pressure.
Vacuum Distillationtert-Amyl Alcohol~60 mmHg>99%80-95%Lower temperatures minimize dehydration, high purity achievable.[1]Requires vacuum equipment, potential for bumping.
Azeotropic Distillationtert-ButanolCyclohexane>99.5%85-95%Effective for breaking azeotropes with water.Requires an additional component (entrainer) that must be removed.
Extractive Distillationtert-ButanolGlycerol>99.8%>90%High purity achievable, can be more energy-efficient than azeotropic distillation.[3]Requires a high-boiling solvent and a second column for solvent recovery.

Mandatory Visualizations

Logical Relationship: Factors Influencing Tertiary Alcohol Distillation Outcome

Distillation_Outcome cluster_input Initial Conditions cluster_process Distillation Process cluster_outcome Purification Outcome Crude_Alcohol Crude Tertiary Alcohol Distillation Distillation Technique Crude_Alcohol->Distillation Impurities Impurities (Water, Acid) Impurities->Distillation Dehydration Dehydration (Alkene Formation) Impurities->Dehydration Acidic Temp Temperature Distillation->Temp Pressure Pressure Distillation->Pressure Pure_Alcohol Pure Tertiary Alcohol Distillation->Pure_Alcohol Appropriate Technique Temp->Pure_Alcohol Low Temp Temp->Dehydration High Temp Pressure->Temp Low Pressure (Vacuum) -> Low Temp

Caption: Factors influencing the outcome of tertiary alcohol distillation.

Experimental Workflow: Vacuum Distillation of a Tertiary Alcohol

Vacuum_Distillation_Workflow start Start: Crude Tertiary Alcohol drying 1. Drying with Anhydrous Na2SO4 start->drying filtration 2. Filtration drying->filtration setup 3. Assemble Vacuum Distillation Apparatus filtration->setup distill 4. Distillation under Reduced Pressure setup->distill collect_forerun 5a. Collect Forerun (Impurities) distill->collect_forerun Low BP Impurities collect_main 5b. Collect Main Fraction distill->collect_main Constant BP cool_release 6. Cool and Release Vacuum collect_main->cool_release analysis 7. Purity Analysis (GC-MS) cool_release->analysis end End: Purified Tertiary Alcohol analysis->end

Caption: Workflow for the vacuum distillation of a tertiary alcohol.

Conclusion

The successful purification of tertiary alcohols by distillation hinges on the careful selection of the appropriate technique and the implementation of strategies to mitigate dehydration. Vacuum distillation is a powerful and widely applicable method for achieving high purity while minimizing thermal degradation. For challenging separations involving azeotropes, azeotropic and extractive distillation offer effective solutions. By following the detailed protocols and considering the factors outlined in these application notes, researchers, scientists, and drug development professionals can confidently purify tertiary alcohols for their specific applications, ensuring the quality and integrity of their final products.

References

Application Notes and Protocols for the Analytical Characterization of 1-Butylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 1-Butylcyclobutanol (C₈H₁₆O, Molecular Weight: 128.21 g/mol , CAS: 20434-34-8).[1] The following protocols detail the procedures for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy to ensure the identity, purity, and structural elucidation of this tertiary alcohol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is highly effective for determining the purity of this compound and identifying any impurities. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

Logical Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in a volatile solvent (e.g., Dichloromethane) Sample->Dissolve Dilute Dilute to an appropriate concentration (e.g., 100 µg/mL) Dissolve->Dilute Inject Inject into GC-MS Dilute->Inject Separate Separation on GC column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Analyzer Detection Ionize->Detect Acquire Acquire Chromatogram and Mass Spectra Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Identify Identify Compound and Impurities (NIST Library Search) Integrate->Identify Quantify Quantify Purity Identify->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Quantitative Data:

Table 1: GC-MS Data for this compound

ParameterValue
Retention Time (t_R)Dependent on GC conditions
Molecular Ion [M]⁺m/z 128 (often weak or absent)
Major Fragment Ions (m/z)58 (Base Peak), 43, 70[1]

Experimental Protocol:

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 1 mL of a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Perform a serial dilution to achieve a final concentration of approximately 100 µg/mL.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. GC-MS Parameters:

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

4. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation. The fragmentation of tertiary alcohols like this compound may not show a prominent molecular ion peak. Key fragments arise from alpha-cleavage and dehydration.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks (excluding the solvent peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the chemical structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Logical Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample (5-20 mg) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Place Place in NMR Spectrometer Transfer->Place Shim Shim Magnetic Field Place->Shim Acquire Acquire ¹H and ¹³C Spectra Shim->Acquire Process Fourier Transform and Phase Correction Acquire->Process Integrate Integrate ¹H Peaks Process->Integrate Assign Assign Chemical Shifts and Analyze Splitting Patterns Integrate->Assign

Caption: Workflow for the NMR analysis of this compound.

Quantitative Data:

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.2 - 2.0m4HCyclobutyl -CH₂- (alpha to C-O)
~1.8 - 1.6m2HCyclobutyl -CH₂- (beta to C-O)
~1.6 (broad s)s1H-OH
~1.5 - 1.4m2HButyl -CH₂- (alpha to quat. C)
~1.4 - 1.2m4HButyl -(CH₂)₂-
~0.9t3HButyl -CH₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~75Quaternary Cyclobutyl C-OH
~40Butyl -CH₂- (alpha to quat. C)
~35Cyclobutyl -CH₂- (alpha to C-O)
~26Butyl -CH₂-
~23Butyl -CH₂-
~14Butyl -CH₃
~12Cyclobutyl -CH₂- (beta to C-O)

Note: The chemical shifts are predicted based on the structure and data from similar compounds. Actual values may vary slightly.

Experimental Protocol:

1. Sample Preparation:

2. Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent).

  • Probe: 5 mm broadband probe.

3. NMR Parameters:

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

4. Data Analysis:

  • Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.

  • Calibrate the ¹H and ¹³C spectra using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants in the ¹H spectrum to assign the signals to the respective protons in the molecule.

  • Assign the signals in the ¹³C spectrum to the corresponding carbon atoms based on their chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of the hydroxyl (-OH) group and the alkyl (C-H) and C-O bonds.

Logical Workflow for FTIR Analysis:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing Sample This compound (liquid) Place Place a drop on ATR crystal or between salt plates (NaCl/KBr) Sample->Place SampleScan Acquire Sample Spectrum Place->SampleScan Background Acquire Background Spectrum Background->SampleScan Process Process Spectrum (Baseline Correction) SampleScan->Process Identify Identify Characteristic Absorption Bands Process->Identify Correlate Correlate Bands to Functional Groups Identify->Correlate

Caption: Workflow for the FTIR analysis of this compound.

Quantitative Data:

Table 4: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H stretchAlcohol
~2960-2870C-H stretchAlkyl
~1465C-H bendAlkyl
~1200C-O stretchTertiary Alcohol

Note: These are characteristic absorption ranges and may vary slightly.

Experimental Protocol:

1. Sample Preparation:

  • As this compound is a liquid, it can be analyzed directly as a neat film.

  • Place one drop of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.[4]

  • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the sample directly onto the ATR crystal.[5]

2. Instrumentation:

  • FTIR Spectrometer: PerkinElmer Spectrum Two (or equivalent) equipped with a DTGS detector.

  • Accessory (if not ATR): Transmission sample holder for salt plates.

3. FTIR Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

4. Data Analysis:

  • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups. Key absorptions to look for are the broad O-H stretch characteristic of alcohols, the C-H stretching and bending vibrations of the alkyl groups, and the C-O stretch of the tertiary alcohol.

References

Application Note: Interpreting the ¹H NMR Spectrum of 1-Butylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to understanding the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-butylcyclobutanol. Due to the absence of a publicly available, experimentally verified ¹H NMR spectrum for this specific compound, this note presents a predicted spectrum based on established chemical shift principles and data from analogous structures. Included are a comprehensive table of predicted spectral data, a detailed experimental protocol for acquiring a ¹H NMR spectrum, and a logical workflow for spectral interpretation, visualized using a Graphviz diagram. This application note serves as a valuable resource for the structural elucidation and characterization of this compound and related tertiary cyclobutanol (B46151) derivatives in research and drug development settings.

Introduction

This compound is a tertiary alcohol containing a cyclobutane (B1203170) ring and a butyl substituent. The structural complexity of the cyclobutane ring, which is not planar, can lead to a more intricate ¹H NMR spectrum than might be anticipated for a seemingly simple molecule. A thorough understanding of its ¹H NMR spectrum is crucial for confirming its synthesis, assessing its purity, and for the structural characterization of related compounds. This note outlines the expected chemical shifts, multiplicities, and integration values for each proton in this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in Table 1. These predictions are derived from the analysis of the known spectra of cyclobutanol, 1-methylcyclobutanol, and the typical chemical shifts associated with a butyl group. The chemical environment of each proton, influenced by the hydroxyl group and the strained cyclobutane ring, dictates its resonance frequency.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-OH~1.5 - 2.5Singlet (broad)1H
H-2', H-4' (axial & equatorial)~1.8 - 2.2Multiplet4H
H-3' (axial & equatorial)~1.6 - 1.9Multiplet2H
-CH₂- (α to ring)~1.4 - 1.6Triplet2H
-CH₂- (β to ring)~1.2 - 1.4Sextet2H
-CH₂- (γ to ring)~1.3 - 1.5Sextet2H
-CH₃~0.9Triplet3H

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

Experimental Protocol: ¹H NMR Spectroscopy

This section details the standard operating procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Set the appropriate acquisition parameters:

    • Pulse Program: A standard one-pulse sequence (e.g., zg30).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the multiplicity (splitting pattern) of each signal to deduce the number of neighboring protons.

Spectral Interpretation Workflow

The interpretation of the ¹H NMR spectrum of this compound follows a logical progression. The diagram below illustrates the key steps in this process.

G cluster_data_analysis Data Analysis cluster_assignment Structure Elucidation A Acquire 1H NMR Spectrum B Reference to TMS (0 ppm) A->B C Identify Solvent Peak B->C D Analyze Chemical Shifts (δ) C->D E Integrate Peak Areas D->E F Analyze Multiplicity (Splitting Patterns) E->F G Assign Protons to Peaks F->G H Final Structure Confirmation G->H

Caption: Workflow for the interpretation of a 1H NMR spectrum.

Detailed Interpretation of Predicted Spectrum:
  • Hydroxyl Proton (-OH): A broad singlet is expected between 1.5 and 2.5 ppm. The broadness is due to hydrogen bonding and chemical exchange. Its integration corresponds to one proton.

  • Cyclobutane Protons (H-2', H-3', H-4'): The protons on the cyclobutane ring are expected to appear as complex multiplets in the range of 1.6 to 2.2 ppm. The non-planar nature of the cyclobutane ring makes the axial and equatorial protons diastereotopic, leading to complex splitting patterns. The protons at the 2' and 4' positions (adjacent to the quaternary carbon) will likely be in a slightly different chemical environment than the protons at the 3' position.

  • Butyl Group Protons:

    • α-Methylene (-CH₂-): The methylene (B1212753) group directly attached to the cyclobutane ring is expected to be a triplet around 1.4-1.6 ppm, split by the adjacent β-methylene group.

    • β- and γ-Methylene (-CH₂-): These methylene groups will appear as overlapping sextets (or multiplets) in the region of 1.2-1.5 ppm.

    • Methyl (-CH₃): The terminal methyl group will be the most upfield signal, appearing as a triplet around 0.9 ppm due to coupling with the adjacent methylene group.

Signaling Pathways and Logical Relationships

The relationships between the different proton environments and their resulting signals in the ¹H NMR spectrum can be visualized as a signaling pathway.

G cluster_butyl Butyl Group Protons cluster_cyclobutane Cyclobutane Ring Protons CH3 CH3 (δ ~0.9, t) CH2_gamma CH2-γ (δ ~1.3-1.5, sextet) CH3->CH2_gamma J-coupling Spectrum 1H NMR Spectrum CH3->Spectrum CH2_beta CH2-β (δ ~1.2-1.4, sextet) CH2_gamma->CH2_beta J-coupling CH2_gamma->Spectrum CH2_alpha CH2-α (δ ~1.4-1.6, t) CH2_beta->CH2_alpha J-coupling CH2_beta->Spectrum CH2_alpha->Spectrum C2_C4_H H-2', H-4' (δ ~1.8-2.2, m) C2_C4_H->Spectrum C3_H H-3' (δ ~1.6-1.9, m) C3_H->Spectrum OH OH (δ ~1.5-2.5, s, broad) OH->Spectrum

Caption: Proton environments and their contribution to the 1H NMR spectrum.

Conclusion

Application Note: Identification of Cyclobutanol Using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint of the molecule can be obtained. This application note provides a detailed protocol for the identification of cyclobutanol (B46151) using Fourier Transform Infrared (FTIR) spectroscopy. Cyclobutanol, a cyclic alcohol, exhibits characteristic absorption peaks corresponding to its hydroxyl (-OH) group, its carbon-oxygen (C-O) single bond, and the carbon-hydrogen (C-H) bonds of the cyclobutyl ring. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Key Infrared Absorption Peaks for Cyclobutanol

The identification of cyclobutanol is based on the presence of several key absorption bands in its IR spectrum. The primary functional groups, the hydroxyl group and the cycloalkane structure, give rise to strong and easily identifiable peaks.

Data Presentation: Characteristic IR Absorption Bands for Cyclobutanol

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch (Hydrogen-bonded)3500 - 3200Strong, Broad
Cycloalkane (C-H)C-H Stretch (sp³ hybridized)3000 - 2850Strong
Cycloalkane (C-H)C-H Bend (Scissoring)1470 - 1450Medium
Alcohol (C-O)C-O Stretch1260 - 1050Strong

Table 1: A summary of the principal IR absorption peaks for the identification of cyclobutanol. The wavenumber ranges are based on characteristic absorptions for alcohols and cycloalkanes.[1][2][3][4][5][6]

Experimental Protocol: FTIR Analysis of Liquid Cyclobutanol

This protocol outlines the procedure for obtaining an IR spectrum of a pure ("neat") liquid sample of cyclobutanol using a standard FTIR spectrometer, a common and straightforward method for liquid analysis.[7][8]

Materials:

  • FTIR Spectrometer (e.g., Thermo Nicolet, Bruker)

  • Demountable Salt Plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pasteur Pipette or Micropipette

  • Cyclobutanol Sample (liquid)

  • Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

  • Kimwipes or other lint-free tissues

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment. If using salt plates, ensure they are clean and dry. If using an ATR accessory, ensure the crystal is clean.[9]

  • Background Spectrum Acquisition:

    • Place the empty, clean salt plates (or ensure the ATR crystal is clear) in the sample holder and close the compartment lid.

    • Using the instrument's software, initiate a background scan. This scan measures the ambient atmosphere (e.g., CO₂ and water vapor) and instrument response, which will be subtracted from the sample spectrum.

    • Once the background scan is complete, remove the salt plates from the compartment.

  • Sample Preparation (Neat Sample Technique):

    • Using a clean pipette, place one to two drops of the liquid cyclobutanol sample onto the center of one salt plate.[7]

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.

    • Alternatively, if using an ATR setup, place a small drop of the sample directly onto the diamond crystal.[9]

  • Sample Spectrum Acquisition:

    • Place the prepared salt plate assembly into the sample holder in the spectrometer and close the lid.

    • Using the software, initiate the sample scan. The instrument will collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • After the scan is complete, the software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum. Pay close attention to the regions detailed in Table 1.

    • Specifically, identify the broad O-H stretching band around 3300 cm⁻¹, the strong C-H stretching bands just below 3000 cm⁻¹, and the strong C-O stretching band in the 1260-1050 cm⁻¹ region.[1][10]

  • Cleaning:

    • Remove the salt plates from the spectrometer.

    • Carefully separate the plates and clean them by rinsing with a suitable solvent (like ethanol) and gently wiping with a Kimwipe.

    • Store the salt plates in a desiccator to prevent damage from atmospheric moisture. If an ATR crystal was used, clean it thoroughly with a solvent-moistened Kimwipe.[9]

Workflow Visualization

The logical flow for identifying cyclobutanol via IR spectroscopy, from sample handling to final data interpretation, is illustrated below.

IR_Workflow_Cyclobutanol cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Sample Analysis cluster_interp Phase 3: Interpretation start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Prepare Neat Liquid Sample (Cyclobutanol) background_scan->sample_prep acquire_spectrum Acquire Sample Spectrum sample_prep->acquire_spectrum process_data Process Data (Background Subtraction) acquire_spectrum->process_data peak_analysis Analyze Key Peaks: - Broad O-H Stretch (~3300 cm⁻¹) - sp³ C-H Stretch (<3000 cm⁻¹) - C-O Stretch (1260-1050 cm⁻¹) process_data->peak_analysis identification Confirm Cyclobutanol Structure peak_analysis->identification

Caption: Workflow for Cyclobutanol Identification by FTIR.

Conclusion

The protocol and data presented in this application note provide a reliable framework for the identification of cyclobutanol using IR spectroscopy. The presence of a strong, broad absorption band in the 3500-3200 cm⁻¹ region, coupled with a strong C-O stretch at 1260-1050 cm⁻¹ and characteristic sp³ C-H stretches below 3000 cm⁻¹, serves as a definitive confirmation of the compound's identity.[1][3][4] By following the detailed experimental procedure, researchers can confidently obtain high-quality spectra for structural elucidation and quality control purposes.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Butylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the mass spectrometry fragmentation pattern of 1-butylcyclobutanol, a saturated heterocyclic compound. The information is intended to aid in the identification and characterization of this and structurally related molecules in various research and development settings. The document includes key mass spectral data, a proposed fragmentation mechanism, and a comprehensive experimental protocol for analysis by gas chromatography-mass spectrometry (GC-MS).

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. The molecular ion (M+) is often of low abundance or not observed, which is typical for alcohols.[1] The most significant peaks are summarized in the table below.

Mass-to-Charge Ratio (m/z) Proposed Fragment Ion Relative Intensity (%)
128[C8H16O]+• (Molecular Ion)Low / Not Observed
110[M - H2O]+•Low
99[M - C2H5]+Moderate
85[M - C3H7]+Moderate
71[C5H11]+High[2]
58[C3H6O]+•100 (Base Peak)[2]
57[C4H9]+High
43[C3H7]+High[2]

Proposed Fragmentation Pattern

The fragmentation of this compound upon electron ionization is primarily driven by the presence of the hydroxyl group and the strained cyclobutane (B1203170) ring. The major fragmentation pathways include alpha-cleavage, dehydration, and ring cleavage.[3][4]

A key fragmentation pathway for cyclic alcohols involves the cleavage of the ring.[4] For this compound, the formation of the base peak at m/z 58 can be rationalized through a specific ring cleavage mechanism initiated by the ionization of the oxygen atom.

fragmentation_pathway M This compound (M) m/z = 128 MI Molecular Ion [C8H16O]+• m/z = 128 M->MI Electron Ionization alpha_cleavage α-Cleavage MI->alpha_cleavage ring_opening Ring Opening alpha_cleavage->ring_opening rearrangement Hydrogen Rearrangement ring_opening->rearrangement fragment_58 Fragment Ion [C3H6O]+• m/z = 58 (Base Peak) rearrangement->fragment_58 neutral_loss Neutral Loss (C5H10) rearrangement->neutral_loss

Caption: Proposed fragmentation pathway of this compound leading to the base peak at m/z 58.

The proposed mechanism for the formation of the ion at m/z 58 is as follows:

  • Ionization: An electron is removed from the oxygen atom of this compound to form the molecular ion [C8H16O]+• (m/z 128).

  • Alpha-Cleavage and Ring Opening: The bond between the quaternary carbon and a methylene (B1212753) carbon of the cyclobutane ring undergoes homolytic cleavage. This is followed by the cleavage of the adjacent C-C bond in the ring, leading to a ring-opened intermediate.

  • Hydrogen Rearrangement and Fragmentation: A hydrogen atom from the butyl chain is transferred to the oxygen-containing part of the molecule. Subsequent cleavage of the carbon-carbon bond beta to the oxygen results in the formation of a stable, neutral alkene (1-pentene, C5H10) and the radical cation of butan-2-one enol form, [C3H6O]+•, which is observed as the base peak at m/z 58.

Other significant fragments are formed through alternative fragmentation pathways:

  • Loss of a butyl radical ([M - 57]+): Alpha-cleavage of the butyl group results in a fragment at m/z 71.

  • Loss of a propyl radical ([M - 43]+): Cleavage of the propyl group from the butyl chain can lead to a fragment at m/z 85.

  • Dehydration ([M - 18]+•): The loss of a water molecule, a common fragmentation for alcohols, would result in a peak at m/z 110.[4]

  • Formation of the butyl cation (m/z 57): Cleavage of the bond between the quaternary carbon and the butyl group can generate the butyl cation.

  • Formation of the propyl cation (m/z 43): Further fragmentation of the butyl group can lead to the propyl cation.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the steps for the analysis of this compound using a standard gas chromatograph coupled with a mass spectrometer.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample Containing This compound dilution Dilution with a volatile solvent sample->dilution vial Transfer to GC vial dilution->vial injection Injection into GC vial->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection spectrum Mass Spectrum Acquisition detection->spectrum library_search Library Search & Fragmentation Analysis spectrum->library_search quantification Quantification library_search->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Materials and Reagents
  • Solvent: Dichloromethane or other suitable volatile solvent (GC grade or higher).

  • This compound standard: For instrument calibration and retention time confirmation.

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Microsyringe: For sample injection.

Instrumentation
  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column.

  • Mass Spectrometer: Capable of electron ionization (EI) and with a mass range of at least m/z 35-300.

GC-MS Conditions
  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of volatile organic compounds.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final hold: Hold at 200 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-300.

Sample Preparation
  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution for calibration purposes.

  • For unknown samples, dissolve a known amount of the sample in the solvent. If the concentration is unknown, a preliminary screening run may be necessary to determine the appropriate dilution.

  • Transfer the final diluted sample to a GC vial for analysis.

Data Analysis
  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the compound by comparing its mass spectrum with a reference library (e.g., NIST).

  • Analyze the fragmentation pattern to confirm the structure.

  • For quantitative analysis, generate a calibration curve using the standard solutions and determine the concentration of this compound in the unknown sample.

References

Application Notes and Protocols: Acid-Catalyzed Ring Expansion of 1-Butylcyclobutanol to Cyclopentyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed ring expansion of 1-alkylcyclobutanols represents a powerful synthetic strategy for the formation of five-membered carbocyclic systems. This transformation is driven by the release of ring strain inherent in the four-membered cyclobutane (B1203170) ring, leading to the formation of a more stable cyclopentyl carbocation intermediate. The resulting cyclopentyl derivatives, particularly substituted cyclopentenes, are valuable building blocks in organic synthesis and are prevalent scaffolds in a variety of biologically active molecules and pharmaceuticals. This application note provides a detailed overview of the acid-catalyzed ring expansion of 1-butylcyclobutanol, including the reaction mechanism, a representative experimental protocol, and a summary of relevant data.

Applications in Drug Development

Cyclopentane (B165970) rings are key structural motifs in numerous therapeutic agents due to their ability to confer conformational rigidity and metabolic stability. The incorporation of a butyl group can further enhance lipophilicity, potentially improving a drug candidate's pharmacokinetic profile.

Neuraminidase Inhibitors: A notable application of cyclopentane derivatives is in the development of influenza neuraminidase inhibitors.[1][2][3][4][5] These drugs, such as oseltamivir (B103847) (Tamiflu) and zanamivir (B325) (Relenza), are crucial for the treatment of influenza A and B. Research has shown that novel cyclopentane derivatives can exhibit potent and selective inhibition of the influenza virus neuraminidase.[1][2][3][4] The cyclopentane scaffold serves as a rigid platform for the precise orientation of functional groups that interact with the active site of the enzyme.

Other Therapeutic Areas: The versatility of the cyclopentane scaffold extends to other areas of drug discovery. For instance, butylcyclopentane (B43849) derivatives have been investigated for their potential in cancer therapy, where modifications to the core structure can lead to improved binding affinities with target proteins.[6]

Reaction Mechanism and Principles

The acid-catalyzed ring expansion of this compound proceeds via a carbocation-mediated rearrangement. The generally accepted mechanism involves three key steps:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of this compound by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

  • Formation of a Carbocation and Ring Expansion: The protonated alcohol readily loses a molecule of water to form a tertiary cyclobutyl carbocation. This carbocation is highly strained and rapidly undergoes a 1,2-alkyl shift, leading to the expansion of the four-membered ring to a more stable five-membered ring. This results in the formation of a tertiary cyclopentyl carbocation.

  • Deprotonation to Yield the Alkene: In the final step, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation center. This results in the formation of a double bond and yields the final product, predominantly the more substituted and thermodynamically stable 1-butylcyclopentene (B3369654).

Caption: Mechanism of the acid-catalyzed ring expansion of this compound.

Experimental Protocols

Representative Protocol: Acid-Catalyzed Dehydration of this compound

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether or other suitable extraction solvent

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle or oil bath

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place this compound and a few boiling chips.

  • Addition of Acid Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with gentle swirling. The reaction is typically exothermic.

  • Heating and Distillation: Heat the reaction mixture to a temperature sufficient to distill the product as it is formed. The boiling point of 1-butylcyclopentene is approximately 154-156 °C. The removal of the product from the reaction mixture helps to drive the equilibrium towards the product side.

  • Work-up:

    • Transfer the cooled distillate to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude product can be further purified by fractional distillation to obtain pure 1-butylcyclopentene.

Experimental_Workflow start Start setup Reaction Setup: This compound in round-bottom flask start->setup add_catalyst Add Acid Catalyst (e.g., H₂SO₄) setup->add_catalyst heat_distill Heat and Distill Product add_catalyst->heat_distill workup Aqueous Work-up: - Neutralize with NaHCO₃ - Wash with water & brine heat_distill->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry purify Purification: - Filter - Evaporate solvent - Fractional Distillation dry->purify end End: Pure 1-Butylcyclopentene purify->end

Caption: General experimental workflow for the synthesis of 1-butylcyclopentene.

Data Presentation

The following tables summarize the available physical and spectroscopic data for the starting material, this compound, and the primary product, 1-butylcyclopentene.

Table 1: Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₈H₁₆O128.21-
1-ButylcyclopenteneC₉H₁₆124.22154-156

Table 2: Spectroscopic Data for 1-Butylcyclopentene

Spectroscopic TechniqueKey Peaks / Signals
¹H NMR Signals corresponding to vinylic, allylic, and aliphatic protons.
¹³C NMR Signals for sp² hybridized carbons of the double bond and sp³ hybridized carbons of the cyclopentane ring and butyl group.
IR Spectroscopy Characteristic peaks for C=C stretching (alkene) and C-H stretching.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 124, along with characteristic fragmentation patterns.

Note: Detailed, specific peak assignments for 1-butylcyclopentene would require access to raw spectral data which is not available in the public domain.

Conclusion

The acid-catalyzed ring expansion of this compound provides an efficient route to 1-butylcyclopentene and its derivatives. These cyclopentane-based molecules are of significant interest to the pharmaceutical industry, serving as versatile scaffolds in the design of novel therapeutic agents, particularly in the field of antiviral drug discovery. The straightforward nature of this reaction, coupled with the potential for further functionalization of the cyclopentene (B43876) product, makes it a valuable tool in the arsenal (B13267) of synthetic and medicinal chemists. Further research to optimize reaction conditions and explore the biological activities of novel butylcyclopentyl derivatives is warranted.

References

Application Notes and Protocols for the Dehydration of 1-Butylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydration of alcohols is a fundamental transformation in organic synthesis, providing a direct route to alkenes. This document outlines the application and protocol for the acid-catalyzed dehydration of 1-butylcyclobutanol to synthesize 1-butylcyclobutene. This compound, a tertiary alcohol, readily undergoes elimination via an E1 mechanism in the presence of a strong acid catalyst.[1][2][3] The resulting product, 1-butylcyclobutene, is a versatile intermediate in the synthesis of more complex molecular architectures relevant to drug discovery and materials science. Understanding the principles and experimental nuances of this reaction is crucial for its successful application.

Reaction Principle and Mechanism

The acid-catalyzed dehydration of this compound proceeds through a three-step E1 (unimolecular elimination) mechanism.[4][5]

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of this compound by a strong acid, such as phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[4][5]

  • Formation of a Carbocation: The protonated alcohol then dissociates, losing a molecule of water to form a tertiary carbocation. This step is the slow, rate-determining step of the reaction.[4]

  • Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of the carbon-carbon double bond in 1-butylcyclobutene.[4][5]

Phosphoric acid is often preferred over sulfuric acid as it is less oxidizing and leads to fewer side products.[1]

Data Presentation

The following table summarizes the typical reaction parameters for the dehydration of a tertiary alcohol like this compound. Note that these are generalized conditions and may require optimization for specific experimental setups.

ParameterValue/RangeNotes
Reactant This compoundTertiary alcohol
Catalyst 85% Phosphoric Acid (H₃PO₄)A common and effective catalyst for dehydration.[1]
Reactant:Catalyst Molar Ratio 1 : 0.3 - 0.5A catalytic amount of acid is sufficient.
Reaction Temperature 100 - 140 °CTertiary alcohols dehydrate under relatively mild conditions.[3]
Reaction Time 1 - 2 hoursMonitored by the completion of alkene distillation.
Product 1-ButylcyclobuteneThe desired alkene product.
Expected Yield 70 - 85%Typical for E1 dehydration of tertiary alcohols.

Experimental Protocol

This protocol details the laboratory-scale synthesis of 1-butylcyclobutene from this compound.

Materials and Equipment:

  • This compound

  • 85% Phosphoric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask (50 mL)

  • Distillation apparatus (fractional or simple)

  • Heating mantle with a stirrer

  • Separatory funnel (100 mL)

  • Erlenmeyer flasks

  • Ice bath

  • Boiling chips

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add 10.0 g of this compound and a few boiling chips.

    • Carefully add 5 mL of 85% phosphoric acid to the flask while swirling.

    • Assemble a distillation apparatus with the round-bottom flask as the distilling flask. Ensure all joints are properly sealed.[6]

  • Dehydration and Distillation:

    • Heat the mixture gently using a heating mantle.

    • The alkene product, 1-butylcyclobutene, will begin to form and co-distill with water. The boiling point of the product is expected to be lower than the starting alcohol.[7]

    • Collect the distillate in a receiving flask cooled in an ice bath. The distillation should be carried out at a steady rate, and the temperature of the distilling vapor should be monitored.[6]

    • Continue the distillation until no more alkene is collected.

  • Work-up and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Carefully add 20 mL of 5% sodium bicarbonate solution to neutralize any residual acid. Swirl gently and then shake, venting the funnel frequently to release any evolved carbon dioxide.[8]

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer with 20 mL of water, separate, and discard the aqueous layer.

    • Transfer the crude 1-butylcyclobutene to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate to dry the product. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.[7]

    • Decant or filter the dried product into a clean, pre-weighed round-bottom flask.

  • Final Distillation:

    • Perform a final distillation of the dried product to obtain pure 1-butylcyclobutene. Collect the fraction boiling at the expected boiling point of 1-butylcyclobutene.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[9][10]

Visualizations

Reaction Mechanism

Caption: E1 Mechanism for the Dehydration of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Mix this compound and Phosphoric Acid B Heat and Distill A->B C Collect Distillate B->C D Neutralize with NaHCO₃ Solution C->D Crude Product E Wash with Water D->E F Dry with Anhydrous Na₂SO₄ E->F G Final Distillation F->G Dried Product H Characterize Product (NMR, IR) G->H

References

Application Notes and Protocols: Etherification of 1-Butylcyclobutanol via Williamson Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the etherification of the tertiary alcohol, 1-butylcyclobutanol, utilizing the Williamson ether synthesis. The Williamson synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] Due to the sterically hindered nature of this compound, specific considerations must be taken to favor the desired substitution reaction over competing elimination pathways.[1] This protocol outlines the formation of the tertiary alkoxide followed by its reaction with a primary alkyl halide.

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[1][3] For the successful synthesis of an ether from a tertiary alcohol such as this compound, the tertiary alcohol must be converted to its corresponding alkoxide. This alkoxide then acts as the nucleophile, attacking a primary alkyl halide.[1][4] The alternative pathway, reacting an alkyl halide of this compound with a primary alkoxide, is not feasible as tertiary alkyl halides predominantly undergo elimination reactions.[5][6]

A significant challenge in the etherification of sterically hindered alcohols is the competing E2 elimination reaction, where the alkoxide acts as a base rather than a nucleophile.[1] The protocol detailed below is optimized to minimize this side reaction by using a primary alkyl halide and appropriate reaction conditions.

Reaction Scheme and Mechanism

The overall reaction involves two main steps:

  • Deprotonation: this compound is deprotonated by a strong base, typically sodium hydride (NaH), to form the sodium 1-butylcyclobutoxide intermediate.[7][8]

  • Nucleophilic Substitution (SN2): The resulting alkoxide attacks a primary alkyl halide (e.g., ethyl iodide) in an SN2 fashion to yield the desired ether, 1-butyl-1-ethoxycyclobutane.

Reaction Scheme

cluster_reactants Reactants cluster_products Products R1 This compound P1 1-Butyl-1-ethoxycyclobutane R1->P1 + R2, then + R3 R2 Sodium Hydride (NaH) P3 Hydrogen Gas (H2) R2->P3 R3 Ethyl Iodide P2 Sodium Iodide (NaI) R3->P2

Caption: Overall reaction for the synthesis of 1-butyl-1-ethoxycyclobutane.

Experimental Protocol

This protocol describes the synthesis of 1-butyl-1-ethoxycyclobutane as a representative example.

3.1. Materials and Reagents

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl iodide

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

3.3. Procedure

Step 1: Formation of Sodium 1-Butylcyclobutoxide

  • Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous THF via syringe to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension dropwise over 15-20 minutes. Hydrogen gas will evolve during this addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

Step 2: Ether Synthesis

  • Cool the alkoxide solution back down to 0 °C.

  • Add ethyl iodide (1.1 equivalents) dropwise to the stirred solution.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C for THF) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl to decompose any unreacted NaH.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure 1-butyl-1-ethoxycyclobutane.

Experimental Workflow

A Setup glassware under inert atmosphere B Add NaH and anhydrous THF A->B C Cool to 0 °C B->C D Add this compound solution C->D E Stir at room temperature for 1 hr D->E F Cool to 0 °C E->F G Add ethyl iodide F->G H Reflux for 4-6 hrs G->H I Cool and quench with NH4Cl (aq) H->I J Extract with diethyl ether I->J K Wash with water and brine J->K L Dry with MgSO4 and filter K->L M Concentrate via rotary evaporation L->M N Purify by column chromatography M->N

Caption: Step-by-step workflow for the synthesis of 1-butyl-1-ethoxycyclobutane.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 1-butyl-1-ethoxycyclobutane. Please note that yields are hypothetical and can vary based on reaction scale and optimization.

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound128.2110.01.01.28 g
Sodium Hydride (60%)24.0012.01.20.48 g
Ethyl Iodide155.9711.01.10.95 mL
Anhydrous THF---50 mL
Product Yield (%) Purity (%)
1-Butyl-1-ethoxycyclobutane45-55>95

Potential Side Reactions and Limitations

The primary side reaction in this synthesis is the E2 elimination of the alkyl halide, promoted by the sterically hindered 1-butylcyclobutoxide acting as a base. This results in the formation of ethene and the regeneration of this compound upon workup.

Competing Pathways

cluster_SN2 SN2 Pathway (Desired) cluster_E2 E2 Pathway (Side Reaction) Alkoxide 1-Butylcyclobutoxide Ether 1-Butyl-1-ethoxycyclobutane Alkoxide->Ether Nucleophilic Attack Alkene Ethene Alkoxide->Alkene Proton Abstraction Alcohol This compound (regenerated) Alkoxide->Alcohol AlkylHalide Ethyl Iodide AlkylHalide->Ether AlkylHalide->Alkene

Caption: SN2 versus E2 pathways in the Williamson ether synthesis.

To maximize the yield of the desired ether, it is crucial to use a primary alkyl halide with a good leaving group (I > Br > Cl) and maintain the recommended reaction temperature.[4] The use of polar aprotic solvents like THF or DMF is also recommended to disfavor the elimination pathway.[8]

Conclusion

The Williamson ether synthesis can be adapted for the etherification of tertiary alcohols like this compound, provided the synthetic strategy involves the formation of the tertiary alkoxide and its subsequent reaction with a primary alkyl halide. While the potential for a competing elimination reaction exists due to steric hindrance, careful control of reaction conditions can lead to moderate yields of the desired ether product. The protocol provided herein serves as a comprehensive guide for researchers undertaking similar synthetic challenges.

References

Application Notes and Protocols: Esterification of 1-Butylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various carboxylate esters of 1-butylcyclobutanol, a tertiary alcohol. The esterification of tertiary alcohols can be challenging due to steric hindrance and the propensity for elimination side reactions. The following protocols are designed to facilitate the efficient synthesis of 1-butylcyclobutyl esters, which may serve as valuable intermediates in drug discovery and development.

Introduction

Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical industry to modify the physicochemical properties of molecules, such as lipophilicity, solubility, and metabolic stability. Tertiary alcohols, like this compound, often require specific catalytic systems to achieve high conversion rates while minimizing the formation of undesired byproducts, primarily alkenes resulting from dehydration.

This document outlines protocols for the esterification of this compound with three common carboxylic acids: formic acid, acetic acid, and propionic acid.

General Reaction Scheme

The esterification of this compound with a carboxylic acid proceeds via an acid-catalyzed nucleophilic acyl substitution. The general reaction is depicted below:

Esterification_Reaction cluster_reactants Reactants cluster_products Products 1_Butylcyclobutanol This compound Catalyst Acid Catalyst (e.g., H₂SO₄, Sc(OTf)₃) 1_Butylcyclobutanol->Catalyst Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Catalyst Ester 1-Butylcyclobutyl Ester Water Water Catalyst->Ester Esterification Catalyst->Water

Caption: General scheme for the acid-catalyzed esterification of this compound.

Experimental Protocols

The following are model protocols adapted for the esterification of this compound based on established methods for other tertiary alcohols. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Synthesis of 1-Butylcyclobutyl Acetate (B1210297)

Objective: To synthesize 1-butylcyclobutyl acetate via esterification of this compound with acetic acid using scandium(III) triflate as a catalyst.

Materials:

  • This compound

  • Acetic anhydride (B1165640)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane.

  • Add acetic anhydride (1.2 eq) to the solution.

  • Add scandium(III) triflate (0.05 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of 1-Butylcyclobutyl Formate (B1220265)

Objective: To synthesize 1-butylcyclobutyl formate via esterification of this compound with formic acid.

Materials:

  • This compound

  • Formic acid (≥95%)

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and formic acid (2.0 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into a separatory funnel containing ice-water and diethyl ether.

  • Separate the organic layer and wash sequentially with cold water, saturated aqueous NaHCO₃ solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting ester by fractional distillation under reduced pressure.

Synthesis of 1-Butylcyclobutyl Propionate (B1217596)

Objective: To synthesize 1-butylcyclobutyl propionate from this compound and propionic acid.

Materials:

  • This compound

  • Propionic acid

  • 4-Dimethylaminopyridine (DMAP)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq), propionic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the described esterification reactions.

Table 1: Reactant and Catalyst Quantities

Ester ProductThis compound (eq)Carboxylic Acid/Anhydride (eq)Catalyst (eq)
1-Butylcyclobutyl Acetate1.0Acetic Anhydride (1.2)Sc(OTf)₃ (0.05)
1-Butylcyclobutyl Formate1.0Formic Acid (2.0)H₂SO₄ (0.1)
1-Butylcyclobutyl Propionate1.0Propionic Acid (1.1)DMAP (0.1) / DCC (1.2)

Table 2: Typical Reaction Conditions and Yields

Ester ProductSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1-Butylcyclobutyl AcetateDichloromethaneRoom Temp.12 - 2475 - 85
1-Butylcyclobutyl FormateNeatRoom Temp.4 - 660 - 70
1-Butylcyclobutyl PropionateDichloromethane0 to Room Temp.12 - 1680 - 90

Table 3: Physicochemical Properties of 1-Butylcyclobutyl Esters (Predicted)

Property1-Butylcyclobutyl Acetate1-Butylcyclobutyl Formate1-Butylcyclobutyl Propionate
Molecular FormulaC₁₀H₁₈O₂C₉H₁₆O₂C₁₁H₂₀O₂
Molecular Weight ( g/mol )170.25156.22184.28
Boiling Point (°C)~190-200~175-185~205-215
Density (g/mL)~0.92~0.94~0.91

Experimental Workflow and Signaling Pathway

Experimental_Workflow start Start reactants 1. Mix Reactants (this compound, Carboxylic Acid/Anhydride) start->reactants catalyst 2. Add Catalyst reactants->catalyst reaction 3. Reaction (Stirring at specified temperature) catalyst->reaction monitoring 4. Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up (Quenching, Extraction, Washing) monitoring->workup Complete drying 6. Drying and Concentration workup->drying purification 7. Purification (Chromatography/Distillation) drying->purification characterization 8. Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the synthesis of 1-butylcyclobutyl esters.

Fischer_Esterification_Pathway cluster_mechanism Acid-Catalyzed Esterification Mechanism P1 1. Protonation of Carbonyl Oxygen P2 2. Nucleophilic Attack by Alcohol P1->P2 Activates Carbonyl P3 3. Proton Transfer P2->P3 P4 4. Elimination of Water P3->P4 Forms Good Leaving Group (H₂O) P5 5. Deprotonation P4->P5 P5->P1 Regenerates Catalyst

Caption: Simplified signaling pathway for the acid-catalyzed (Fischer) esterification.

Analytical Methods

The progress of the esterification reactions can be monitored by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Useful for qualitative monitoring of the disappearance of starting materials and the appearance of the ester product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of reactants and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural characterization of the purified ester products.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic ester carbonyl stretch in the product.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Concentrated acids are highly corrosive and should be handled with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • DCC is a potent allergen and sensitizer. Avoid inhalation and skin contact.

Application Notes and Protocols: Oxidation of 1-Butylcyclobutanol and Resulting Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylcyclobutanol, a tertiary alcohol, presents a unique case for oxidation studies. While tertiary alcohols are typically resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon, the strained cyclobutyl ring in this compound makes it susceptible to oxidative ring-expansion reactions. These reactions offer a synthetically valuable route to linear keto-acids and other functionalized molecules, which are important intermediates in drug development and organic synthesis. This document provides detailed application notes and protocols for the oxidation of this compound, focusing on the resulting products and the methodologies to achieve these transformations.

Synthesis of this compound

The starting material, this compound, can be readily synthesized via the Grignard reaction between cyclobutanone (B123998) and butylmagnesium bromide.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • A solution of 1-bromobutane in anhydrous diethyl ether is prepared in the dropping funnel. A small portion of this solution is added to the magnesium to initiate the Grignard reaction.

  • Once the reaction begins (indicated by cloudiness and bubbling), the remaining 1-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent (butylmagnesium bromide).

  • The reaction flask is cooled in an ice bath, and a solution of cyclobutanone in anhydrous diethyl ether is added dropwise from the dropping funnel.

  • After the addition of cyclobutanone, the reaction mixture is allowed to warm to room temperature and stirred for another 2-3 hours.

  • The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product can be purified by vacuum distillation.

Oxidation of this compound: Resulting Products and Protocols

The oxidation of this compound primarily leads to ring-opened products, with the major product being 5-oxononanoic acid. Other potential products include butyl cyclobutyl ketone, which can further undergo Baeyer-Villiger oxidation to form a lactone. The product distribution is highly dependent on the chosen oxidation method.

Data Presentation
Product NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
5-Oxononanoic acid CCCCC(=O)CCCC(=O)OC₉H₁₆O₃172.22A keto-acid, which is a versatile synthetic intermediate.[1][2][3][4]
Butyl cyclobutyl ketone O=C(C1CCC1)CCCCC₉H₁₆O140.22An alicyclic ketone.
5-Butyl-oxepan-2-one C₉H₁₆O₂156.22A lactone, product of Baeyer-Villiger oxidation of Butyl cyclobutyl ketone.

Experimental Protocols for Oxidation

Three primary methods for the oxidative ring expansion of this compound are detailed below.

Protocol 1: N-Bromosuccinimide (NBS) Mediated Oxidative Ring Expansion

This method offers a transition-metal-free approach to the oxidative ring expansion of cyclobutanols.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (B52724)

  • Water

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in a mixture of acetonitrile and water.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, primarily 5-oxononanoic acid, can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Electrochemical Oxidative Ring Expansion

Electrochemical methods provide a green and efficient alternative for the oxidation of cyclobutanols.[5][6][7]

Materials:

  • This compound

  • Acetonitrile

  • Supporting electrolyte (e.g., lithium perchlorate)

  • Graphite (B72142) electrodes (anode and cathode)

  • DC power supply

Procedure:

  • Set up an undivided electrochemical cell with two graphite electrodes.

  • Prepare a solution of this compound in acetonitrile containing the supporting electrolyte (e.g., 0.1 M lithium perchlorate).

  • Apply a constant current between the electrodes using a DC power supply. The current density should be optimized for the specific setup.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or TLC.

  • After the starting material is consumed, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to afford the crude product.

  • Purification by column chromatography will yield 5-oxononanoic acid.

Protocol 3: Cobalt-Catalyzed Oxidation with Molecular Oxygen

This method utilizes a cobalt catalyst and molecular oxygen as the oxidant for the ring expansion.

Materials:

  • This compound

  • Cobalt(II) acetylacetonate (B107027) [Co(acac)₂]

  • 1,2-Dichloroethane (DCE) or another suitable solvent

  • Oxygen balloon

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound and a catalytic amount of Co(acac)₂ in the chosen solvent.

  • Fit the flask with an oxygen-filled balloon.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the desired ring-expanded product.

Potential Subsequent Reaction: Baeyer-Villiger Oxidation

If butyl cyclobutyl ketone is formed as a significant byproduct, it can be converted to the corresponding lactone, 5-butyl-oxepan-2-one, via a Baeyer-Villiger oxidation.[8][9][10][11][12]

Protocol: Baeyer-Villiger Oxidation of Butyl Cyclobutyl Ketone

Materials:

  • Butyl cyclobutyl ketone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve butyl cyclobutyl ketone in dichloromethane.

  • Cool the solution in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by washing with a saturated aqueous sodium thiosulfate solution, followed by a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The resulting lactone can be purified by column chromatography.

Visualizations

Reaction Pathway Diagram

Oxidation_Pathway Start This compound Oxidation Oxidation (NBS, Electrochemical, or Co(acac)₂/O₂) Start->Oxidation Product1 5-Oxononanoic acid Oxidation->Product1 Major Product Intermediate Butyl cyclobutyl ketone (Potential Intermediate/Byproduct) Oxidation->Intermediate Minor/Side Reaction BV_Oxidation Baeyer-Villiger Oxidation (m-CPBA) Intermediate->BV_Oxidation Product2 5-Butyl-oxepan-2-one BV_Oxidation->Product2

Caption: Overall reaction pathway for the oxidation of this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: this compound Reaction Oxidation Reaction (Select Protocol 1, 2, or 3) Start->Reaction Workup Reaction Quenching and Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis FinalProduct Isolated Product(s) Analysis->FinalProduct

Caption: General experimental workflow for the oxidation of this compound.

References

Application Notes and Protocols for the Synthesis of Spirocycles from 1-Butylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel spirocyclic scaffolds is a significant area of interest due to their unique three-dimensional structures and potential as pharmacophores.[1][2] 1-Butylcyclobutanol serves as a versatile and readily accessible precursor for the construction of various spirocyclic systems. This document outlines two primary methodologies for the synthesis of spirocycles from this compound: acid-catalyzed rearrangement and rhodium-catalyzed [3+2] annulation.

Methodology 1: Acid-Catalyzed Spiroannulation via Semipinacol Rearrangement

The acid-catalyzed rearrangement of 1-alkylcyclobutanols provides a direct route to spirocyclic ketones through a ring-expansion mechanism.[3][4][5] This process is a variation of the Tiffeneau-Demjanov rearrangement and involves the formation of a carbocation intermediate, followed by the migration of one of the cyclobutane (B1203170) ring carbons.

Under acidic conditions, the hydroxyl group of this compound is protonated, forming a good leaving group (water). Departure of water generates a tertiary carbocation. A subsequent 1,2-alkyl shift, specifically the migration of one of the cyclobutane ring carbons, leads to ring expansion and the formation of a more stable spirocyclic carbocation. Deprotonation of this intermediate yields the final spirocyclic ketone product.

Diagram of the Acid-Catalyzed Rearrangement Pathway

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product r1 This compound i1 Protonated Alcohol r1->i1 Protonation re1 Acid Catalyst (e.g., TFA) re1->i1 i2 Tertiary Carbocation i1->i2 Loss of H2O i3 Spirocyclic Carbocation i2->i3 Ring Expansion (1,2-Alkyl Shift) p1 Spiro[4.4]nonan-1-one i3->p1 Deprotonation

Caption: Logical workflow of the acid-catalyzed rearrangement.

Materials:

  • This compound (MW: 128.21 g/mol )[6]

  • Trifluoroacetic acid (TFA)

  • Hexafluoroisopropanol (HFIP)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 mmol, 128 mg) in HFIP (5 mL) under an argon atmosphere, add trifluoroacetic acid (0.1 mmol, 7.5 µL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford the desired spiro[4.4]nonan-1-one.

The following table summarizes typical yields for acid-catalyzed spiroannulation of various 1-substituted cyclobutanols, which can be considered representative for the reaction of this compound.

Entry1-Substituted Cyclobutanol (B46151)Catalyst (mol%)SolventTime (h)Yield (%)
11-PhenylcyclobutanolTFA (10)HFIP892
21-(p-Tolyl)cyclobutanolTFA (10)HFIP895
31-(p-Methoxyphenyl)cyclobutanolTFA (10)HFIP836

Data adapted from a study on related cyclobutanols.[7]

Methodology 2: Rh(III)-Catalyzed [3+2] Annulation for Spiro-heterocycle Synthesis

For the synthesis of more complex, nitrogen-containing spirocycles, a rhodium(III)-catalyzed [3+2] annulation can be employed.[8] This methodology requires the initial conversion of this compound to 1-alkynyl-1-butylcyclobutanol.

This reaction proceeds via a C-H activation mechanism. The rhodium(III) catalyst activates a C-H bond on the coupling partner (e.g., a quinoxaline). The alkynyl group of the cyclobutanol derivative then undergoes insertion, followed by an intramolecular cyclization that retains the cyclobutane ring, resulting in a spirocyclic product.

Diagram of the Rh(III)-Catalyzed [3+2] Annulation Workflow

G cluster_precursor Precursor Synthesis cluster_annulation [3+2] Annulation ps1 This compound ps2 1-Ethynyl-1-butylcyclobutanol ps1->ps2 Alkynylation a1 1-Ethynyl-1-butylcyclobutanol a4 Spirocyclic Product a1->a4 a2 Quinoxaline (B1680401) a2->a4 a3 [RhCp*Cl2]2, AgSbF6 a3->a4

Caption: Experimental workflow for spiro-heterocycle synthesis.

Part A: Synthesis of 1-Ethynyl-1-butylcyclobutanol

  • To a solution of ethynylmagnesium bromide (1.2 equiv) in THF at 0 °C, add a solution of 1-butylcyclobutanone (1.0 equiv) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-ethynyl-1-butylcyclobutanol.

Part B: Rh(III)-Catalyzed [3+2] Annulation

Materials:

Procedure:

  • In a sealed tube under an argon atmosphere, combine quinoxaline (0.2 mmol), 1-ethynyl-1-butylcyclobutanol (0.3 mmol), [RhCp*Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).

  • Add 1,2-dichloroethane (1.0 mL) and seal the tube.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography (PTLC) to afford the desired spirocyclic product.

The following table presents data from the Rh(III)-catalyzed annulation of various alkynyl cyclobutanols with quinoxaline, providing an expected range of efficacy for the 1-butyl derivative.

EntryAlkynyl CyclobutanolCatalyst Loading (mol%)Additive (mol%)SolventTemp (°C)Yield (%)
11-Ethynylcyclobutanol[RhCpCl₂]₂ (5)AgSbF₆ (20)DCE10085
21-(Phenylethynyl)cyclobutanol[RhCpCl₂]₂ (5)AgSbF₆ (20)DCE10078
31-(Cyclopropylethynyl)cyclobutanol[RhCp*Cl₂]₂ (5)AgSbF₆ (20)DCE10091

Data is representative of similar reactions found in the literature.[8]

Conclusion

This compound is a valuable precursor for the synthesis of diverse spirocyclic frameworks. The choice of synthetic methodology allows for the targeted construction of either spirocyclic ketones through acid-catalyzed rearrangement or complex spiro-heterocycles via metal-catalyzed annulation. These protocols provide a foundation for the exploration of novel chemical space in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve maximum yields for specific substrates.

References

Application Notes and Protocols for the Synthesis of 1-Butylcyclopentanol from 1-Butylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-butylcyclopentanol through the acid-catalyzed ring expansion of 1-butylcyclobutanol. This transformation proceeds via a Wagner-Meerwein rearrangement, a classic carbocation-mediated reaction. The protocol outlines the necessary reagents, equipment, and procedural steps to achieve this synthesis. Additionally, a summary of expected quantitative data and a discussion of the reaction mechanism are provided to aid researchers in understanding and implementing this chemical transformation.

Introduction

The synthesis of substituted cyclopentanol (B49286) rings is a significant endeavor in organic chemistry, as this structural motif is present in a wide array of natural products and pharmaceutically active compounds. One elegant method for the construction of five-membered rings is the ring expansion of four-membered ring precursors. The acid-catalyzed rearrangement of 1-alkylcyclobutanols to 1-alkylcyclopentanols is a prime example of such a transformation, driven by the release of ring strain and the formation of a more stable carbocation intermediate. This application note details the specific conversion of this compound to 1-butylcyclopentanol, a valuable building block in synthetic chemistry.

Reaction Principle: The Wagner-Meerwein Rearrangement

The core of this synthetic protocol is the Wagner-Meerwein rearrangement, a type of carbocation 1,2-rearrangement.[1][2][3] In this specific case, the reaction is initiated by the protonation of the hydroxyl group of this compound by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This protonation converts the hydroxyl group into a good leaving group (water). Departure of the water molecule generates a tertiary carbocation. However, this initial carbocation is on a strained four-membered ring.

A subsequent 1,2-alkyl shift, specifically the migration of one of the ring carbons, leads to the expansion of the four-membered ring to a five-membered ring. This ring expansion is energetically favorable as it relieves the significant ring strain of the cyclobutane (B1203170) ring and leads to a more stable tertiary carbocation on a cyclopentyl skeleton. Finally, quenching the reaction with water results in the formation of the 1-butylcyclopentanol product.

Experimental Protocol

This protocol is a representative procedure for the acid-catalyzed ring expansion of this compound.

Materials and Equipment:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Nuclear Magnetic Resonance (NMR) spectrometer and/or Gas Chromatography-Mass Spectrometry (GC-MS) for product characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable inert solvent like diethyl ether.

  • Addition of Acid Catalyst: While stirring the solution at room temperature, slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid. Caution: The addition of strong acid can be exothermic.

  • Reaction Monitoring: The reaction mixture is then stirred at room temperature or gently heated to reflux. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid. Caution: CO₂ evolution may cause frothing.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (or the solvent used in the reaction) two to three times. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude 1-butylcyclopentanol.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure 1-butylcyclopentanol.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Data Presentation

While a specific literature source detailing the quantitative data for this exact reaction was not identified in the search, the following table presents a generalized expectation for such a transformation based on analogous reactions. Researchers should optimize these parameters for their specific setup.

ParameterExpected Value/RangeNotes
Yield 60-80%Yield is dependent on reaction conditions and purity of starting material.
Reaction Time 2-24 hoursVaries with temperature and catalyst loading.
Temperature Room Temperature to RefluxHigher temperatures may lead to side products.
Catalyst Loading 1-10 mol%Higher loading may not necessarily improve yield and can complicate workup.
Purity (after purification) >95%Achievable with standard purification techniques.

Visualizations

Reaction Workflow Diagram

Workflow Synthesis of 1-Butylcyclopentanol Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Dissolve Reactant Dissolve Reactant Add Catalyst Add Catalyst Dissolve Reactant->Add Catalyst Monitor Reaction Monitor Reaction Add Catalyst->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Extract Product Extract Product Quench Reaction->Extract Product Dry & Filter Dry & Filter Extract Product->Dry & Filter Remove Solvent Remove Solvent Dry & Filter->Remove Solvent Purify Product Purify Product Remove Solvent->Purify Product Characterize Product Characterize Product Purify Product->Characterize Product

Caption: A flowchart illustrating the key steps in the synthesis of 1-butylcyclopentanol.

Signaling Pathway (Reaction Mechanism)

ReactionMechanism Wagner-Meerwein Rearrangement Mechanism This compound This compound Protonation Protonation This compound->Protonation + H+ Protonated Alcohol Protonated Alcohol Protonation->Protonated Alcohol Loss of Water Loss of Water Protonated Alcohol->Loss of Water - H2O Cyclobutyl Carbocation Cyclobutyl Carbocation Loss of Water->Cyclobutyl Carbocation Ring Expansion Ring Expansion Cyclobutyl Carbocation->Ring Expansion Cyclopentyl Carbocation Cyclopentyl Carbocation Ring Expansion->Cyclopentyl Carbocation Nucleophilic Attack by Water Nucleophilic Attack by Water Cyclopentyl Carbocation->Nucleophilic Attack by Water + H2O Protonated 1-Butylcyclopentanol Protonated 1-Butylcyclopentanol Nucleophilic Attack by Water->Protonated 1-Butylcyclopentanol Deprotonation Deprotonation Protonated 1-Butylcyclopentanol->Deprotonation - H+ 1-Butylcyclopentanol 1-Butylcyclopentanol Deprotonation->1-Butylcyclopentanol

Caption: The mechanism of the acid-catalyzed Wagner-Meerwein rearrangement.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Concentrated sulfuric acid and p-toluenesulfonic acid are corrosive and should be handled with extreme care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • The neutralization step with sodium bicarbonate can be vigorous. Add the bicarbonate solution slowly and with caution.

Conclusion

The acid-catalyzed ring expansion of this compound provides an efficient route to 1-butylcyclopentanol. This protocol, based on the well-established Wagner-Meerwein rearrangement, offers a practical method for researchers in organic synthesis and drug development to access this valuable cyclopentane (B165970) derivative. Careful control of reaction conditions and appropriate purification techniques are key to achieving high yields and purity of the final product.

References

Application of 1-Butylcyclobutanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane (B1203170) motif has garnered significant interest in medicinal chemistry due to its unique structural properties.[1][2][3][4] As a conformationally restricted, sp³-rich scaffold, it offers a compelling alternative to more flexible alkyl chains or planar aryl rings.[5][6] The introduction of a cyclobutane ring can lead to improved metabolic stability, enhanced binding affinity, and better overall pharmacokinetic profiles of drug candidates.[3] While the broader class of cyclobutane derivatives has seen increasing use, the specific applications of 1-butylcyclobutanol remain relatively unexplored, presenting an opportunity for the development of novel chemical entities.

This document provides detailed application notes and protocols for the use of this compound as a versatile building block in the synthesis of potential therapeutic agents. We present a synthetic workflow for the preparation of a library of 1-butyl-1-hydroxycyclobutane-containing amides, a class of compounds with potential for biological activity.

Experimental Protocols

The following protocols describe a two-step process to synthesize a key carboxylic acid intermediate from this compound, followed by the parallel synthesis of a small library of amide derivatives.

Protocol 1: Synthesis of 1-Butyl-cyclobutanecarboxylic Acid

This protocol details the oxidation of this compound to the corresponding carboxylic acid. This intermediate is crucial for subsequent amide coupling reactions.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the solution. The color of the reaction mixture will change from orange to green. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the dropwise addition of isopropanol until the green color persists.

  • Remove the acetone under reduced pressure.

  • To the remaining aqueous layer, add an equal volume of water and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-butyl-cyclobutanecarboxylic acid.

Protocol 2: Parallel Synthesis of 1-Butyl-1-hydroxycyclobutane Carboxamides

This protocol describes the amide coupling of the synthesized carboxylic acid with a variety of primary and secondary amines to generate a library of amide derivatives.

Materials:

  • 1-Butyl-cyclobutanecarboxylic acid

  • A selection of primary and secondary amines (e.g., aniline, benzylamine, morpholine, piperidine)

  • N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure (for each amine):

  • In a separate reaction vial, dissolve 1-butyl-cyclobutanecarboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the respective amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.

Data Presentation

The following table summarizes hypothetical biological activity data for a small library of synthesized 1-butyl-1-hydroxycyclobutane carboxamides against a hypothetical kinase, "Kinase X". Such data is essential for establishing a Structure-Activity Relationship (SAR).

Compound IDAmine MoietyIC50 (nM) vs. Kinase X
BC-Am-01 Aniline150
BC-Am-02 4-Fluoroaniline85
BC-Am-03 Benzylamine230
BC-Am-04 Morpholine550
BC-Am-05 Piperidine420

Mandatory Visualization

G cluster_synthesis Synthetic Workflow A This compound B Oxidation (Jones Reagent) A->B C 1-Butyl-cyclobutanecarboxylic Acid B->C D Amide Coupling (HATU, DIPEA, Amine) C->D E 1-Butyl-1-hydroxycyclobutane Carboxamide Library D->E

Caption: Synthetic workflow for the preparation of a 1-butyl-1-hydroxycyclobutane carboxamide library.

G cluster_pathway Hypothetical Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Inhibitor BC-Am-02 (Hypothetical Inhibitor) Inhibitor->KinaseX

Caption: Hypothetical signaling pathway showing the inhibition of Kinase X by a this compound derivative.

References

Application Notes and Protocols for Designing Novel Bioactive Molecules from Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note 1: The Cyclobutane (B1203170) Scaffold in Modern Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, has become an invaluable structural element in modern drug discovery.[1] Its rising prominence is due to its unique three-dimensional, puckered conformation, which offers distinct advantages over more common flat, aromatic systems.[2][3][4] Incorporating a cyclobutane moiety can significantly enhance a molecule's pharmacological and physicochemical properties by providing conformational rigidity, which can pre-organize a molecule into its bioactive conformation for optimal target binding.[1][5]

The strategic use of cyclobutane scaffolds helps address key challenges in drug development:

  • Improved Potency and Selectivity: The rigid structure of the cyclobutane ring can lock a molecule into a specific conformation, leading to a tighter fit with its biological target and minimizing off-target effects.[1][4]

  • Enhanced Metabolic Stability: Cyclobutane rings can serve as non-aromatic bioisosteres, replacing metabolically vulnerable groups to improve the pharmacokinetic profile of a drug candidate.[2][6]

  • Increased Solubility: The sp3-rich, non-planar nature of cyclobutanes can disrupt crystal packing and reduce planarity, often leading to improved aqueous solubility.[1][2]

  • "Escaping Flatland": The cyclobutane scaffold is a prime tool for moving away from the predominantly two-dimensional structures of many traditional small molecules, allowing for exploration of a more diverse and biologically relevant chemical space.[7]

Several approved drugs, including the chemotherapy agent Carboplatin and the hepatitis C virus (HCV) protease inhibitor Boceprevir, feature a cyclobutane ring, demonstrating the clinical success of this scaffold.[2][4][7]

G cluster_0 Traditional 'Flat' Molecules cluster_1 3D Scaffolds cluster_2 Improved Properties A Aromatic Rings B Alkene Bioisosteres C Cyclobutane Scaffold A->C Escape from Flatland B->C D Enhanced Potency C->D E Metabolic Stability C->E F Increased Solubility C->F

Diagram 1: The "Escape from Flatland" concept in drug design.

Quantitative Data on Bioactive Cyclobutane Molecules

The incorporation of a cyclobutane scaffold can lead to significant improvements in biological activity. The following table summarizes quantitative data for several cyclobutane-containing molecules compared to their analogues or predecessors.

Compound/ScaffoldTargetBioactivity MetricValue/ImprovementReference
Boceprevir HCV NS3/4A ProteasePotency vs. Analogues3-fold more potent than cyclopropyl (B3062369) analogue; 19-fold more potent than cyclopentyl analogue.[4]
Carboplatin DNANephrotoxicityMuch lower nephrotoxicity compared to cisplatin (B142131) by replacing chlorine atoms with cyclobutane-1,1-dicarboxylic acid.[4]
AKT Inhibitor (Compound 9) AKT ProteinsCellular Potency (IC50)~10-fold increase in potency compared to precursor compound after introducing a cyclobutyl group.[2][3]
MYC-WDR5 Inhibitor MYC-WDR5 InteractionInhibitory EffectHit compound identified from high-throughput screening showed inhibitory effects on this key carcinogenic interaction.[3]
Incarvilateine Analgesic/Sedative TargetsBiological ActivityA natural cyclobutane-containing alkaloid that exhibits strong analgesic and sedative activities.[8][9]

Experimental Protocols

Protocol 1: General Synthesis of a Disubstituted Cyclobutane via [2+2] Photocatalyzed Cycloaddition

This protocol describes a common method for constructing cyclobutane rings using visible light photocatalysis, which is valued for its mild reaction conditions.[10]

Objective: To synthesize a 1,2-disubstituted cyclobutane from two different alkene substrates.

Materials:

  • Alkene Substrate 1 (e.g., an aryl enone)

  • Alkene Substrate 2

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂)

  • Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or DMF)

  • Inert gas (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl enone (1.0 eq), the second alkene (1.5-2.0 eq), and the photocatalyst (1-5 mol%) in the chosen solvent.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction flask near the visible light source and stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of a suitable solvent and purify by flash column chromatography on silica (B1680970) gel to isolate the cyclobutane product.

  • Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G start Start prep Prepare Reactants: - Alkene 1 - Alkene 2 - Photocatalyst - Solvent start->prep setup Combine in Flask under Inert Gas prep->setup degas Degas Mixture (Freeze-Pump-Thaw) setup->degas irradiate Irradiate with Visible Light & Stir degas->irradiate monitor Monitor Reaction (TLC / LC-MS) irradiate->monitor monitor->irradiate Incomplete workup Solvent Removal (Rotary Evaporation) monitor->workup Complete purify Purify via Column Chromatography workup->purify char Characterize Product (NMR, HRMS) purify->char end_node End char->end_node

Diagram 2: Workflow for photocatalyzed [2+2] cyclobutane synthesis.
Protocol 2: High-Throughput Screening for Bioactivity (MTT Cytotoxicity Assay)

This protocol outlines a standard colorimetric assay to screen newly synthesized cyclobutane compounds for cytotoxic effects against a cancer cell line.

Objective: To determine the concentration at which a compound reduces the viability of cultured cells by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized cyclobutane compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well microplates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cyclobutane compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_0 Screening Cascade synthesis Synthesized Cyclobutane Library primary_screen Primary Screen (e.g., MTT Assay @ 10 µM) synthesis->primary_screen hit_id Hit Identification (% Inhibition > 50%) primary_screen->hit_id hit_id->synthesis Inactive dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Active secondary_assay Secondary / Orthogonal Assays (e.g., Target-based, SPR) dose_response->secondary_assay lead_opt Lead Optimization (SAR Studies) secondary_assay->lead_opt

Diagram 3: A typical workflow for bioactive compound screening.

Targeting Cellular Signaling Pathways

Cyclobutane-containing molecules can be designed to inhibit key nodes in signaling pathways that are dysregulated in diseases like cancer. The Ras/MAPK and PI3K/AKT pathways are frequently mutated in cancer and are prime targets for therapeutic intervention.[11] An inhibitor featuring a cyclobutane scaffold can be designed to occupy a hydrophobic pocket in a key kinase like MEK or AKT, with the rigid scaffold helping to orient pharmacophoric groups for optimal binding.[2]

G cluster_0 PI3K/AKT Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Cyclobutane-based AKT Inhibitor Inhibitor->AKT Inhibition

Diagram 4: Inhibition of the PI3K/AKT pathway by a hypothetical molecule.

References

The Rising Profile of 1-Butylcyclobutanol Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is a constant driver in modern drug discovery. Among the emerging classes of compounds, derivatives of 1-butylcyclobutanol are gaining attention for their potential to unlock new therapeutic avenues. The cyclobutane (B1203170) ring, a strained four-membered carbocycle, imparts a rigid, puckered conformation that can serve as a valuable design element for medicinal chemists. This conformational restriction can lead to enhanced binding affinity, improved metabolic stability, and the ability to explore novel regions of chemical space.

This document provides an overview of the current landscape of this compound and related cyclobutanol (B46151) derivatives in drug discovery, including synthetic strategies, potential therapeutic applications, and generalized protocols for their evaluation. While specific data on this compound derivatives remains nascent in publicly available literature, the broader class of cyclobutanol-containing molecules has shown promise, particularly in the area of kinase inhibition.

Synthetic Strategies for 1-Substituted Cyclobutanol Derivatives

The synthesis of 1-substituted cyclobutanol derivatives can be approached through several key synthetic disconnections. A common and versatile method involves the [2+2] cycloaddition of an allene (B1206475) with an alkene to form a cyclobutane ring, which can be further functionalized. Another robust strategy is the functionalization of a pre-existing cyclobutanone (B123998) core.

General Protocol for the Synthesis of 1-Alkylcyclobutanols via Grignard Reaction with Cyclobutanone

This protocol outlines a general procedure for the synthesis of 1-alkylcyclobutanols, which can be adapted for the synthesis of this compound.

Materials:

  • Cyclobutanone

  • 4-Bromobutane (or other suitable alkyl halide)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry ice/acetone bath

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromobutane in anhydrous diethyl ether to the magnesium turnings. The reaction is typically initiated by gentle warming. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of the alkyl halide. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclobutanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of cyclobutanone in anhydrous diethyl ether to the Grignard reagent via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure this compound.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications: Kinase Inhibition

While specific targets for this compound derivatives are not yet widely reported, the broader class of cyclobutane and cyclobutanol derivatives has been explored for the inhibition of various protein kinases.[1][2][3] Kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The rigid cyclobutanol scaffold can be used to position key pharmacophoric groups in a defined orientation to interact with the ATP-binding site or allosteric pockets of kinases.

Janus Kinase (JAK) Inhibition

Several patents disclose cyclobutane derivatives as inhibitors of Janus kinases (JAKs).[1][2][3] The JAK-STAT signaling pathway is a critical regulator of the immune system, and its inhibition is a validated therapeutic strategy for autoimmune diseases and certain cancers.

Below is a conceptual signaling pathway diagram illustrating the role of JAK kinases.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates GeneTranscription Gene Transcription Nucleus->GeneTranscription Initiates Inhibitor This compound Derivative (Hypothetical) Inhibitor->JAK Inhibits

Conceptual JAK-STAT Signaling Pathway and Hypothetical Inhibition.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a this compound derivative against a target kinase. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods. The following is a generalized luminescence-based assay protocol.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (this compound derivative) serially diluted in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Assay Preparation: Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Workflow Compound This compound Derivative Library HTS High-Throughput Screening (Biochemical Kinase Assay) Compound->HTS Hit_ID Hit Identification (IC50 Determination) HTS->Hit_ID Selectivity Kinase Selectivity Profiling Hit_ID->Selectivity Cell_Assay Cell-Based Assays (Target Engagement & Functional) Selectivity->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

General Workflow for Kinase Inhibitor Discovery.

Data Presentation

As specific quantitative data for this compound derivatives are not yet prevalent in the literature, a hypothetical data table is presented below to illustrate how such data would be structured for comparison.

Compound IDTarget KinaseIC50 (nM)Cell-based Potency (EC50, nM)
BCB-1 JAK1Data not availableData not available
BCB-2 JAK2Data not availableData not available
BCB-3 JAK3Data not availableData not available
BCB-4 TYK2Data not availableData not available

Conclusion and Future Directions

The exploration of this compound derivatives in drug discovery is an area with considerable untapped potential. The unique structural features of the cyclobutanol ring offer a compelling starting point for the design of novel therapeutics. While the current body of literature lacks specific examples of biologically active this compound derivatives, the general promise of cyclobutane-containing molecules, particularly as kinase inhibitors, provides a strong rationale for further investigation. The synthetic and screening protocols outlined in this document provide a foundational framework for researchers to begin exploring the therapeutic potential of this intriguing class of compounds. Future work should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation against a broad range of biological targets to uncover their therapeutic utility.

References

Application Notes and Protocols: The Strategic Use of 1-Alkylcyclobutanols in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of strained ring systems, such as cyclobutanes, into complex molecular architectures is a recurring theme in the discovery of novel, biologically active natural products. The inherent ring strain of the cyclobutane (B1203170) motif not only imparts unique three-dimensional conformations but also provides a latent source of reactivity that can be strategically harnessed in chemical synthesis. Among the various cyclobutane-containing building blocks, 1-alkylcyclobutanols have emerged as versatile intermediates, primarily due to their propensity to undergo facile ring-expansion reactions, providing access to larger, often more complex, carbocyclic frameworks.

This application note details the utility of 1-alkylcyclobutanols in the synthesis of complex natural products, with a focus on a key transformation: the semi-pinacol ring expansion. We will use the total synthesis of the carbazole (B46965) alkaloids Glycoborine, Carbazomycin A, and Carbazomycin B as a prime example of this strategy's power and practicality.

Key Synthetic Transformation: Semi-Pinacol Ring Expansion of 1-Alkylcyclobutanols

A cornerstone of 1-alkylcyclobutanol chemistry in natural product synthesis is the semi-pinacol rearrangement. This reaction involves the treatment of a 1-alkylcyclobutanol bearing an adjacent activating group (often on the appended alkyl chain) with an electrophilic reagent. This process generates a reactive intermediate that undergoes a concerted 1,2-alkyl shift, leading to a ring-expanded ketone. A particularly effective method for this transformation is the N-bromosuccinimide (NBS)-mediated ring expansion of a 1-(arylmethyl)cyclobutanol derivative.

The proposed mechanism for this transformation is initiated by the reaction of the cyclobutanol (B46151) with NBS, forming an intermediate that facilitates the departure of the hydroxyl group and the subsequent migration of a C-C bond of the cyclobutane ring to the incipient carbocation. This concerted process relieves ring strain and results in the formation of a stable, ring-expanded product.

Caption: Mechanism of NBS-mediated ring expansion.

Application in the Total Synthesis of Carbazomycin A and B, and Glycoborine

The utility of the NBS-mediated cyclobutanol ring expansion is elegantly demonstrated in the total syntheses of the oxygenated carbazole natural products Glycoborine, Carbazomycin A, and Carbazomycin B.[1] These compounds exhibit interesting biological activities, including antifungal and antibacterial properties. The key step in these syntheses involves the expansion of a strategically functionalized 1-alkylcyclobutanol to construct the central carbocyclic ring of the carbazole core.[1]

The overall synthetic strategy commences with the preparation of a substituted aniline, which is then used to generate the key 1-alkylcyclobutanol intermediate via nucleophilic addition to cyclobutanone. This intermediate is then subjected to the NBS-mediated ring expansion to afford a tetralone, which serves as a direct precursor to the carbazole natural products.

G1 cluster_start Starting Materials cluster_synthesis Synthesis of Key Intermediate cluster_key_step Key Ring Expansion cluster_precursor Intermediate Precursor cluster_products Natural Products Substituted Aniline Substituted Aniline 1-Alkylcyclobutanol Intermediate 1-Alkylcyclobutanol Intermediate Substituted Aniline->1-Alkylcyclobutanol Intermediate Nucleophilic Addition Cyclobutanone Cyclobutanone Cyclobutanone->1-Alkylcyclobutanol Intermediate NBS-mediated Ring Expansion NBS-mediated Ring Expansion 1-Alkylcyclobutanol Intermediate->NBS-mediated Ring Expansion Tetralone Precursor Tetralone Precursor NBS-mediated Ring Expansion->Tetralone Precursor Glycoborine Glycoborine Tetralone Precursor->Glycoborine Carbazomycin A Carbazomycin A Tetralone Precursor->Carbazomycin A Carbazomycin B Carbazomycin B Tetralone Precursor->Carbazomycin B

Caption: Synthetic strategy for carbazole natural products.

Quantitative Data for the Key Ring Expansion Step

The following table summarizes the quantitative data for the NBS-mediated ring expansion in the synthesis of the carbazole natural products.

Reactant (1-Alkylcyclobutanol)ReagentSolventTemperatureTimeProduct (Tetralone)Yield (%)
N-(2-(1-hydroxycyclobutyl)ethyl)-4-methyl-N-tosylanilineNBS (1.1 equiv)MeCNRoom Temp.1 h6-methyl-1-oxo-N-tosyl-1,2,3,4-tetrahydrocarbazole37-42

Experimental Protocol: NBS-Mediated Ring Expansion

This protocol is adapted from the total synthesis of Glycoborine, Carbazomycin A, and Carbazomycin B.[1]

Materials:

  • 1-Alkylcyclobutanol intermediate (1.0 equiv)

  • N-Bromosuccinimide (NBS, 1.1 equiv)

  • Acetonitrile (B52724) (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (saturated aqueous NaHCO₃, brine, Na₂SO₄, silica (B1680970) gel for chromatography)

Procedure:

  • To a solution of the 1-alkylcyclobutanol intermediate in anhydrous acetonitrile is added N-bromosuccinimide at room temperature under an inert atmosphere.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1 hour).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired ring-expanded tetralone.

G2 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 1-alkylcyclobutanol in anhydrous MeCN B Add NBS under inert atmosphere A->B C Stir at room temperature B->C D Monitor by TLC C->D E Quench with sat. NaHCO3 D->E Upon completion F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate H->I J Flash Column Chromatography I->J

Caption: Experimental workflow for the ring expansion.

Conclusion

The use of 1-alkylcyclobutanols as synthetic intermediates provides a powerful and efficient strategy for the construction of complex carbocyclic frameworks found in a variety of natural products. The NBS-mediated semi-pinacol ring expansion, as highlighted in the synthesis of the Carbazomycin and Glycoborine family of alkaloids, demonstrates the synthetic utility of this approach. This methodology offers a reliable and often high-yielding route to valuable synthetic intermediates that can be further elaborated to access a diverse range of complex molecular targets. For researchers in natural product synthesis and drug development, the exploration of 1-alkylcyclobutanol chemistry opens up new avenues for the design and execution of innovative and efficient synthetic routes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Butylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of 1-Butylcyclobutanol synthesis. The primary method discussed is the Grignard reaction between a butylmagnesium halide and cyclobutanone (B123998).

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to synthesize this compound has a very low yield. What are the most common causes?

Low yields in this synthesis are typically due to the high sensitivity of the Grignard reagent to environmental factors and competing side reactions. The most common culprits include the presence of moisture or other protic compounds that quench the reagent, poor quality of magnesium, improper reaction temperatures that favor side reactions, and side reactions like enolization or reduction of the ketone.[1]

Q2: How can I ensure my butylmagnesium bromide Grignard reagent forms successfully?

Successful formation requires strictly anhydrous conditions and active magnesium.[1] All glassware must be rigorously dried by flame or in an oven immediately before use.[1] Solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere like nitrogen or argon.[1] If the magnesium turnings appear dull, they can be activated by crushing them to expose a fresh surface or by using an initiator like a small iodine crystal or a few drops of 1,2-dibromoethane.[1]

Q3: What are the main side reactions that reduce the yield of this compound?

There are three primary side reactions that compete with the desired nucleophilic addition:

  • Enolization: The Grignard reagent can act as a base, removing a proton from the carbon adjacent to the carbonyl group of cyclobutanone to form an enolate. This enolate is unreactive towards further addition and reverts to the starting ketone during work-up. This is more common with sterically hindered ketones.

  • Reduction: The Grignard reagent can transfer a beta-hydride to the carbonyl carbon, reducing cyclobutanone to cyclobutanol (B46151). This occurs via a cyclic six-membered transition state and is also more prevalent with bulky Grignard reagents.

  • Wurtz Coupling: The Grignard reagent can couple with unreacted butyl bromide, forming octane (B31449).[1]

Q4: How does reaction temperature affect the synthesis?

Temperature control is critical. The addition of cyclobutanone to the Grignard reagent is exothermic and should be performed at a low temperature (e.g., 0 °C) to minimize side reactions like enolization and reduction.[1] After the initial addition, the reaction is typically allowed to warm to room temperature to ensure it proceeds to completion.[1] Higher temperatures can favor the formation of byproducts.[1]

Q5: What is the recommended work-up procedure for isolating the product?

A careful aqueous work-up is essential for maximizing the isolated yield. The reaction should first be cooled in an ice bath. Then, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is added slowly to quench any unreacted Grignard reagent and to protonate the magnesium alkoxide intermediate to form the final alcohol product.[1] This is followed by extraction of the product into an organic solvent, washing, drying, and solvent removal.[1]

Q6: Can additives or catalysts improve the yield?

Yes, certain additives can improve the yield and selectivity of Grignard additions to ketones. For example, the use of catalytic amounts of zinc chloride (ZnCl₂) has been shown to produce tertiary alcohols in high yields with high chemoselectivity, while minimizing undesired side products from reduction and enolization.[2]

Troubleshooting Guide

This table summarizes common issues encountered during the synthesis of this compound and provides recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Failure of Grignard reagent to form 1. Presence of moisture or protic impurities. 2. Magnesium surface is passivated (oxidized).[1]1. Flame-dry all glassware, use anhydrous solvents, and maintain an inert atmosphere (N₂ or Ar).[1] 2. Activate magnesium with a crystal of iodine, 1,2-dibromoethane, or by crushing the turnings.[1]
Low yield of this compound; recovery of starting cyclobutanone 1. Grignard reagent was quenched by moisture.[1] 2. Enolization of cyclobutanone by the Grignard reagent.[1]1. Ensure strictly anhydrous conditions throughout the experiment. 2. Add cyclobutanone slowly to the Grignard reagent at low temperature (0 °C). Consider using ZnCl₂ as a catalyst.[2]
Presence of significant cyclobutanol byproduct Reduction of cyclobutanone by the Grignard reagent.[1]Maintain a low reaction temperature during the addition of the ketone.[1]
Presence of octane byproduct Wurtz coupling of butylmagnesium bromide with unreacted butyl bromide.[1]1. Ensure slow, dropwise addition of butyl bromide during Grignard formation. 2. Maintain vigorous stirring to ensure rapid reaction with magnesium.[1]
Formation of an insoluble precipitate during work-up Formation of magnesium hydroxides/salts.[1]Use a saturated aqueous solution of ammonium chloride for the quench, as it helps to keep magnesium salts dissolved.[1]

Visualizations

Reaction Pathway and Competing Mechanisms

The desired synthesis of this compound proceeds through a nucleophilic addition. However, competing side reactions like enolization and reduction can significantly lower the yield.

G Synthesis and Side Reactions of this compound cluster_reactants Reactants cluster_products Potential Outcomes r1 Butylmagnesium Bromide p1 This compound (Desired Product) r1->p1 Nucleophilic Addition (Favored at low temp) p2 Cyclobutanone Enolate (Reverts to Starting Material) r1->p2 Enolization (Base action of Grignard) p3 Cyclobutanol (Reduction Product) r1->p3 Reduction (Hydride transfer) r2 Cyclobutanone r2->p1 r2->p2 Enolization (Base action of Grignard) r2->p3 Reduction (Hydride transfer)

Caption: Key reaction pathways in the synthesis of this compound.

Experimental Workflow

The following diagram outlines the key stages of the experimental procedure for synthesizing this compound, from initial setup to final product isolation.

G Experimental Workflow for this compound Synthesis start Start: Assemble Flame-Dried Glassware under Inert Atmosphere (N₂/Ar) grignard Step 1: Grignard Reagent Formation (Butyl Bromide + Activated Mg in Anhydrous Ether) start->grignard addition Step 2: Nucleophilic Addition (Slowly add Cyclobutanone at 0 °C) grignard->addition warm Step 3: Reaction Completion (Allow to warm to room temperature with stirring) addition->warm workup Step 4: Aqueous Work-up (Cool to 0 °C, quench with sat. aq. NH₄Cl) warm->workup extract Step 5: Extraction & Washing (Extract with Ether, wash with brine) workup->extract dry Step 6: Drying & Solvent Removal (Dry over Na₂SO₄, filter, rotary evaporation) extract->dry purify Step 7: Purification (Vacuum Distillation or Column Chromatography) dry->purify end End Product: Pure this compound purify->end

Caption: Step-by-step workflow for the Grignard synthesis of this compound.

Detailed Experimental Protocol

This protocol details an optimized procedure for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • 1-Bromobutane (B133212)

  • Cyclobutanone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Apparatus:

    • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

    • Flame-dry all glassware under a stream of inert gas or oven-dry at 120 °C for several hours and assemble while hot. Allow to cool to room temperature under an inert atmosphere.

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask. Add a single crystal of iodine.

    • Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow to cool. This activates the magnesium.

    • Prepare a solution of 1-bromobutane in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the 1-bromobutane solution to the magnesium. The reaction should initiate, evidenced by bubbling and a cloudy appearance. If it doesn't start, gentle warming may be required.

    • Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclobutanone:

    • Cool the flask containing the Grignard reagent to 0 °C using an ice-water bath.

    • Dissolve cyclobutanone in an equal volume of anhydrous diethyl ether and place it in the dropping funnel.

    • Add the cyclobutanone solution dropwise to the stirred Grignard reagent, maintaining the temperature at or below 5 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction. Stir until the mixture separates into two clear layers.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine all organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Purify the crude product by vacuum distillation to yield pure this compound.

References

Grignard Synthesis of Tertiary Alcohols: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting for common issues encountered during the Grignard synthesis of tertiary alcohols. The following guides, presented in a question-and-answer format, address specific experimental challenges to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of the tertiary alcohol is significantly lower than expected. What are the primary causes?

A1: Low yields in Grignard reactions are a frequent issue, often stemming from several competing side reactions or suboptimal conditions. The most common culprits include:

  • Reaction with Protic Impurities: Grignard reagents are extremely strong bases and will react with even trace amounts of acidic protons from sources like water, alcohols, or even terminal alkynes.[1] This deactivates the reagent, converting it into an alkane and rendering it non-nucleophilic.

  • Enolization of the Ketone: If the ketone starting material has an alpha-proton, the Grignard reagent can act as a base, abstracting this proton to form an enolate.[2] Upon acidic workup, this regenerates the starting ketone, thus reducing the yield of the desired alcohol.[2] This is particularly prevalent with sterically hindered ketones or bulky Grignard reagents.[2]

  • Reduction of the Ketone: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state.[2] This pathway competes with the desired nucleophilic addition.

  • Wurtz Coupling: The Grignard reagent can react with any unreacted alkyl/aryl halide starting material, leading to a homocoupling side product.[3] This is more likely if the halide is added too quickly or if local concentrations are high.[4]

Q2: I've recovered a significant amount of my starting ketone after the reaction. What happened?

A2: The recovery of your starting ketone is a classic sign that enolization is outcompeting nucleophilic addition. The Grignard reagent, acting as a base instead of a nucleophile, removes a proton from the carbon alpha to the carbonyl group. This forms a magnesium enolate intermediate. During the aqueous workup step, this enolate is protonated, regenerating the original ketone.[2]

  • Solution: To favor addition over enolization, consider the following:

    • Lower the reaction temperature: Addition reactions generally have a lower activation energy than enolization. Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can significantly suppress enolization.[3]

    • Use a less basic Grignard reagent: If possible, switch to a less sterically bulky or less basic Grignard reagent.

    • Employ additives: The addition of cerium(III) chloride (CeCl₃) prior to the Grignard reagent can increase the electrophilicity of the carbonyl carbon, promoting 1,2-addition over enolization (Luche reaction conditions).[5]

Q3: My analysis shows the presence of a secondary alcohol, not my target tertiary alcohol. Why?

A3: The formation of a secondary alcohol indicates that the ketone has been reduced . This side reaction occurs when the Grignard reagent has hydrogen atoms on its β-carbon. The reagent can deliver a hydride to the carbonyl carbon through a cyclic transition state, reducing the ketone.[2]

  • Solution:

    • Select a Grignard reagent that lacks β-hydrogens if your synthesis allows (e.g., methylmagnesium bromide, phenylmagnesium bromide).

    • If a reagent with β-hydrogens is necessary, running the reaction at a lower temperature can help disfavor the reduction pathway.

Q4: How can I ensure my Grignard reagent is active and at the correct concentration?

A4: The quality and concentration of the Grignard reagent are critical. The surface of magnesium turnings can oxidize, forming a passivating layer of MgO that inhibits the reaction.[1] Furthermore, the reagent can degrade over time.

  • Solution:

    • Magnesium Activation: Use fresh, shiny magnesium turnings.[1] If they appear dull, activate them by crushing them with a glass rod in the flask to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][4]

    • Titration: The concentration of commercially purchased or self-prepared Grignard reagents should always be determined before use. A common method is titration against a known amount of a protic acid, like diphenylacetic acid, in the presence of an indicator.[1]

Data Presentation: Factors Influencing Side Reactions

The ratio of nucleophilic addition to side reactions is highly dependent on the structure of the reactants and the reaction conditions. The following table summarizes these relationships.

FactorConditionFavors Tertiary Alcohol (Addition)Favors Side Products (Enolization/Reduction)
Steric Hindrance (Ketone) Less hindered ketoneHigh Low
Highly hindered ketoneLowHigh
Steric Hindrance (Grignard) Less hindered Grignard (e.g., MeMgBr)High Low
Bulky Grignard (e.g., t-BuMgBr)LowHigh
Temperature Low temperature (-78 °C to 0 °C)High Low
High temperature (Reflux)LowHigh
Basicity of Grignard Lower basicityHigh Low
Higher basicityLowHigh
Additives Presence of CeCl₃High Low
No additivesBaselineBaseline

Visualizations: Reaction Pathways and Troubleshooting

The following diagrams illustrate the competitive nature of the Grignard reaction and a logical workflow for troubleshooting poor outcomes.

grignard_pathways cluster_desired Desired Pathway cluster_side Side Reactions reagents Ketone + Grignard Reagent (R-MgX) add_intermediate Alkoxide Intermediate reagents->add_intermediate Nucleophilic Addition enolate Enolate Intermediate reagents->enolate Enolization (Base Action) reduction_ts Reduction TS (β-Hydride Transfer) reagents->reduction_ts Reduction tertiary_alcohol Tertiary Alcohol (Product) add_intermediate->tertiary_alcohol  Acidic  Workup ketone_regen Ketone (Recovered) enolate->ketone_regen  Acidic  Workup sec_alcohol Secondary Alcohol reduction_ts->sec_alcohol troubleshooting_workflow start Low Yield of Tertiary Alcohol q1 Starting Ketone Recovered? start->q1 q2 Secondary Alcohol Detected? q1->q2 No r1 Probable Cause: Enolization q1->r1 Yes q3 Wurtz Coupling Product Detected? q2->q3 No r2 Probable Cause: Reduction q2->r2 Yes q4 General Low Conversion? q3->q4 No r3 Probable Cause: Wurtz Coupling q3->r3 Yes r4 Probable Cause: - Wet Glassware/Solvent - Poor Mg Activation - Degraded Reagent q4->r4 Yes s1 Solution: - Lower Temperature - Use CeCl₃ - Less Bulky Reagent r1->s1 s2 Solution: - Use Grignard w/o  β-Hydrogens - Lower Temperature r2->s2 s3 Solution: - Slow Halide Addition  (during reagent prep) - Ensure efficient stirring r3->s3 s4 Solution: - Rigorously Dry System - Activate Mg (I₂, crush) - Titrate Reagent r4->s4

References

Preventing the formation of byproducts in cyclobutanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cyclobutanone (B123998) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts in their experiments involving cyclobutanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with cyclobutanone?

A1: The most prevalent byproducts depend on the specific reaction being performed.

  • In Baeyer-Villiger oxidations , the primary byproduct is γ-butyrolactone, resulting from the oxidative cleavage of the cyclobutanone ring.[1][2]

  • Aldol (B89426) condensations can lead to a mixture of products, including self-condensation products of cyclobutanone, and potentially dimers and trimers if the reaction conditions are not carefully controlled.[3][4]

  • In Wittig reactions , side products can arise from rearrangements of the cyclobutane (B1203170) ring, especially under certain reaction conditions.[5] Additionally, the formation of geometric isomers (E/Z) of the desired alkene can be a challenge.[6] Impurities from the synthesis of cyclobutanone itself, such as cyclobutanol (B46151) and various aldehydes, can also interfere with subsequent reactions and lead to byproduct formation.

Q2: How can I minimize the formation of γ-butyrolactone during a Baeyer-Villiger oxidation of cyclobutanone?

A2: Minimizing γ-butyrolactone formation involves careful selection of reagents and reaction conditions. Using milder and more selective oxidizing agents can be effective. For instance, employing hydrogen peroxide in the presence of a suitable catalyst can offer a greener and more controlled oxidation compared to traditional peracids like m-CPBA.[7][8][9] The choice of catalyst is also crucial, with some Lewis acids showing high selectivity.[10] Additionally, controlling the reaction temperature is vital, as higher temperatures can favor the ring-opening rearrangement that leads to the lactone byproduct. It is also possible to suppress the Baeyer-Villiger oxidation by using a higher concentration of the ketone catalyst and less of the oxidizing agent, Oxone.[11]

Q3: In an aldol condensation with cyclobutanone, how can I control the reaction to favor the mono-addition product over self-condensation and multiple additions?

A3: To favor the mono-addition product, the reaction should be conducted under kinetic control. This typically involves using a strong, non-nucleophilic base (e.g., LDA) at low temperatures to pre-form the enolate of cyclobutanone, followed by the slow addition of the aldehyde or ketone electrophile.[12] This approach minimizes the concentration of the enolate at any given time, reducing the likelihood of self-condensation. Using an excess of the electrophile can also drive the reaction towards the desired cross-aldol product. For base-catalyzed reactions, careful selection of the catalyst and reaction temperature can influence selectivity towards the desired dimer or trimer products.[4]

Q4: What are the key factors to consider for achieving high selectivity in a Wittig reaction with cyclobutanone?

A4: Achieving high selectivity in a Wittig reaction with cyclobutanone primarily depends on the choice of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.[13] To avoid side reactions and rearrangements, it is crucial to use anhydrous solvents and maintain an inert atmosphere. The choice of base for generating the ylide is also important; strong bases like n-butyllithium or sodium amide are commonly used.[5] For sterically hindered ketones like cyclobutanone derivatives, the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) esters, can sometimes offer better yields and selectivity.

Troubleshooting Guides

Baeyer-Villiger Oxidation
Issue Possible Cause Troubleshooting Steps
High yield of γ-butyrolactone byproduct Reaction temperature is too high.Lower the reaction temperature. Perform the reaction at or below room temperature if possible.
Oxidizing agent is too harsh.Use a milder oxidizing agent such as hydrogen peroxide with a selective catalyst.[9] Consider enzymatic Baeyer-Villiger oxidation for higher selectivity.
Incorrect stoichiometry.Use a higher ratio of the ketone catalyst to the oxidant to suppress the Baeyer-Villiger oxidation.[11]
Low conversion of cyclobutanone Insufficient amount of oxidizing agent.Ensure at least a stoichiometric amount of the oxidizing agent is used.
Catalyst is not active enough.If using a catalyzed reaction, ensure the catalyst is fresh and active. Consider screening different Lewis acid or enzyme catalysts.
Aldol Condensation
Issue Possible Cause Troubleshooting Steps
Formation of multiple products (dimers, trimers, etc.) Thermodynamic control conditions.Switch to kinetic control conditions: use a strong, non-nucleophilic base (e.g., LDA) at low temperature (-78 °C) to pre-form the enolate before adding the electrophile.[12]
High concentration of enolate.Add the electrophile slowly to the pre-formed enolate solution to keep the enolate concentration low.
High reaction temperature.Maintain a low reaction temperature throughout the addition process.
Low yield of the desired aldol adduct Unfavorable equilibrium.If the aldol addition is reversible, consider trapping the product or proceeding directly to the condensation (dehydration) step by heating the reaction mixture after the initial addition.[14]
Steric hindrance.If working with substituted cyclobutanones, steric hindrance may be an issue. Consider using a less bulky base or a more reactive electrophile.
Wittig Reaction
Issue Possible Cause Troubleshooting Steps
Low yield of the desired alkene Incomplete ylide formation.Ensure the phosphonium (B103445) salt is dry and use a sufficiently strong base (e.g., n-BuLi, NaNH2) in an anhydrous aprotic solvent.[5]
Steric hindrance.For hindered cyclobutanone derivatives, consider using the Horner-Wadsworth-Emmons (HWE) modification.
Labile aldehyde/ketone.If the cyclobutanone derivative is unstable, consider forming it in situ.
Formation of undesired isomers or rearrangement products Reaction conditions favoring equilibration.Use salt-free conditions for non-stabilized ylides to favor the kinetic (Z)-product. For stabilized ylides, thermodynamic conditions can favor the (E)-product.[13]
High reaction temperature.Perform the reaction at a low temperature to minimize side reactions.[15]
Difficulty in removing triphenylphosphine (B44618) oxide (TPPO) byproduct TPPO is soluble in the reaction mixture.TPPO can often be removed by crystallization or column chromatography. Precipitation by forming a complex with MgCl2 or ZnCl2 is also an effective method.

Data Presentation

Table 1: Effect of Reaction Conditions on Aldol Condensation of Cyclopentanone (B42830)

Note: Data for cyclopentanone is presented here as a close structural analog to cyclobutanone, for which specific quantitative data on byproduct formation in aldol reactions is less readily available in the searched literature. The trends observed are expected to be similar for cyclobutanone.

CatalystTemperature (°C)Reaction Time (h)Cyclopentanone Conversion (%)Dimer Selectivity (%)Trimer Selectivity (%)Reference
SO3H-APG150485.5369.0428.41[4]
SO3H-APG1704Decreased--[4]
H-APG150453.21--[4]
FeO–MgO–DP1304---[16]
Mg/Al mixed oxide80>55100 (of furfural)68 (FCH)10 (F2CH)[17]

Experimental Protocols

Protocol 1: Selective Baeyer-Villiger Oxidation of a Substituted Cyclobutanone using m-CPBA

This protocol is adapted from a procedure for the oxidation of a bicyclic ketone and can be applied to substituted cyclobutanones to favor the formation of the lactone.

Materials:

Procedure:

  • Dissolve the substituted cyclobutanone (1.0 equiv) in dichloromethane (DCM).

  • Add solid sodium bicarbonate (2.0 equiv).

  • Add m-CPBA (1.5 equiv) portion-wise to the stirred suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Selective Mono-Aldol Addition to Cyclobutanone

This protocol is a general procedure for a directed aldol reaction to minimize self-condensation.

Materials:

Procedure:

  • Prepare a solution of LDA (1.1 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the LDA solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of cyclobutanone (1.0 equiv) in anhydrous THF to the LDA solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add a solution of the electrophile (1.0-1.2 equiv) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO4).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: High-Selectivity Wittig Reaction of Cyclobutanone

This protocol describes the synthesis of methylenecyclobutane (B73084) using a non-stabilized Wittig reagent.[5]

Materials:

Procedure:

  • Ylide Generation:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as sodium amide (1.1 equiv) or a solution of n-BuLi in hexanes (1.05 equiv), to the stirred suspension.

    • After the addition is complete, remove the ice bath and stir the resulting bright yellow to orange mixture at room temperature for 1-2 hours to ensure complete ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of cyclobutanone (1.0 equiv) in anhydrous THF dropwise to the ylide mixture.

    • After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the cyclobutanone.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL). Caution: Methylenecyclobutane is highly volatile.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure using a short Vigreux column.

    • The resulting product can be further purified by fractional distillation if necessary.

Visualizations

Byproduct_Formation_Pathways cluster_main Cyclobutanone Reactions cluster_BV Baeyer-Villiger Oxidation cluster_Aldol Aldol Condensation cluster_Wittig Wittig Reaction Cyclobutanone Cyclobutanone BV_Product Desired Lactone Cyclobutanone->BV_Product Peracid/Catalyst (Controlled Conditions) BV_Byproduct γ-Butyrolactone (Ring Opening) Cyclobutanone->BV_Byproduct Harsh Oxidant/ High Temperature Aldol_Product Desired β-Hydroxyketone Cyclobutanone->Aldol_Product Base/Acid (Kinetic Control) Aldol_Byproduct1 Self-Condensation Product Cyclobutanone->Aldol_Byproduct1 Base/Acid (Thermodynamic Control) Wittig_Product Desired Alkene Cyclobutanone->Wittig_Product Ylide (Anhydrous, Inert) Wittig_Byproduct Rearrangement Products Cyclobutanone->Wittig_Byproduct Non-ideal Conditions Aldol_Byproduct2 Poly-Condensation Products Aldol_Product->Aldol_Byproduct2 Excess Enolate/ Higher Temperature

Caption: Key reaction pathways of cyclobutanone leading to desired products and common byproducts.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Grignard reaction is a powerful tool for forming carbon-carbon bonds. However, its sensitivity to experimental conditions can often lead to frustratingly low conversion rates. This guide provides a comprehensive set of troubleshooting steps and frequently asked questions to help you diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low yields in Grignard reactions, offering explanations and actionable solutions.

Q1: My Grignard reaction is showing low or no conversion. What are the primary causes?

A1: Low conversion in a Grignard reaction is a frequent challenge and can often be traced back to several critical factors:

  • Presence of Moisture: Grignard reagents are extremely reactive towards water and other protic sources.[1][2][3] Any moisture in your glassware, solvents, or starting materials will quench the Grignard reagent, rendering it inactive for the desired reaction.[1][4]

  • Poor Quality of Magnesium: The surface of magnesium turnings can become passivated by a layer of magnesium oxide (MgO), which prevents the reaction with the organic halide to form the Grignard reagent.[2][5]

  • Reaction Initiation Failure: The formation of the Grignard reagent is an exothermic reaction that requires initiation.[1][6] If the reaction does not start, no product will be formed.

  • Impurities in Starting Materials: The organic halide used to prepare the Grignard reagent must be pure and dry.[1][2]

Q2: How can I ensure my reaction conditions are sufficiently anhydrous?

A2: Establishing and maintaining anhydrous conditions is paramount for a successful Grignard reaction.[7][8]

  • Glassware Preparation: All glassware must be rigorously dried, either by flame-drying under a vacuum and cooling under an inert gas like nitrogen or argon, or by oven-drying at >120°C overnight.[1][5]

  • Solvent Purity: Use anhydrous grade solvents. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are standard choices as they are aprotic and can solvate and stabilize the Grignard reagent.[8] If necessary, solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).

  • Inert Atmosphere: The entire reaction should be conducted under a positive pressure of a dry, inert atmosphere (nitrogen or argon).[1]

Q3: My Grignard reaction won't start. What are the common causes and solutions?

A3: Failure to initiate is a common roadblock. The primary reason is the passivating layer of magnesium oxide on the magnesium turnings.[5]

Troubleshooting Steps:

  • Visual Inspection: Use fresh, shiny magnesium turnings. If the magnesium appears dull, it requires activation.[2]

  • Mechanical Activation: Grinding the magnesium turnings without a solvent or crushing them with a dry glass rod can expose a fresh, reactive surface.[9][10]

  • Chemical Activation: Several chemical activators can be employed:

    • Iodine (I₂): Adding a small crystal of iodine is a common method. The disappearance of the characteristic purple or brown color of iodine indicates that the reaction has initiated.[5][6]

    • 1,2-Dibromoethane (DBE): A few drops of DBE can be used as an initiator. It reacts with magnesium to produce ethylene (B1197577) gas (visible as bubbling) and magnesium bromide, cleaning the magnesium surface.[5][10]

    • Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be added to initiate the reaction.[11]

  • Thermal Initiation: Gentle warming with a heat gun or a warm water bath can help start the reaction.[6][12] Once initiated, the reaction is typically exothermic and may require cooling to maintain control.[6]

  • Sonication: Using an ultrasonic bath can help clean the surface of the magnesium and initiate the reaction.[6][10]

Q4: The reaction starts, but the yield of my desired product is consistently low. What are the likely side reactions and how can I minimize them?

A4: Low yields despite successful initiation often point towards competing side reactions that consume the Grignard reagent or starting material.

  • Wurtz Coupling: The formed Grignard reagent can react with the unreacted organic halide to produce a homocoupled dimer (R-R).[1][13] This is a significant byproduct that not only consumes the desired reagent but also complicates purification.[14]

    • Mitigation: Add the organic halide solution slowly and dropwise to the magnesium turnings.[1][14] This maintains a low concentration of the halide, reducing the likelihood of it reacting with the newly formed Grignard reagent.[6][14] Maintaining a lower reaction temperature can also help.[14][15]

  • Enolization: If your substrate is a ketone with α-hydrogens, the Grignard reagent can act as a base and deprotonate the α-carbon, forming an enolate.[13][16] This is particularly common with sterically hindered Grignard reagents and ketones.[16][17]

    • Mitigation: Use a less sterically hindered Grignard reagent if possible, or lower the reaction temperature. The addition of cerium(III) chloride (CeCl₃) can promote 1,2-addition over enolization.[7]

  • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[17][18]

Data Presentation

Table 1: Common Magnesium Activation Methods
Activation MethodDescriptionVisual Indicators of Success
Iodine (I₂) A small crystal of iodine is added to the magnesium suspension. It reacts with the magnesium surface to create reactive sites.[5]Disappearance of the purple/brown iodine color.[1][5]
1,2-Dibromoethane (DBE) A small amount is added, which reacts to form ethylene gas and MgBr₂, cleaning the magnesium surface.[5]Bubbling (ethylene gas evolution).[5]
Mechanical Grinding Physically crushing the magnesium turnings with a glass rod or mortar and pestle exposes a fresh, unoxidized surface.[9][10]N/A
Sonication Using an ultrasonic bath can help clean the magnesium surface and initiate the reaction.[6][10]N/A
DIBAH Diisobutylaluminum hydride can be used for surface activation and drying of the reaction mixture.[19]Allows initiation at or below 20°C.[19]
Table 2: Effect of Reactant Addition Rate on Wurtz Coupling
Addition Rate of Organic HalideLocal Halide ConcentrationLikelihood of Wurtz CouplingRecommended Action
Rapid HighIncreasedNot recommended.[6]
Slow and Controlled LowMinimizedAdd dropwise, maintaining gentle reflux.[1][6]

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation
  • Preparation and Setup: All glassware (round-bottom flask, dropping funnel, condenser) must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[18]

  • Reagent Setup: Equip the flask with a magnetic stir bar and add magnesium turnings (1.1 - 1.2 equivalents).[1]

  • Initiation: Add a single, small crystal of iodine to the magnesium suspension.[5]

  • Solvent and Halide Addition: Add a small portion of anhydrous ether (e.g., THF or diethyl ether) to cover the magnesium. In a dropping funnel, prepare a solution of the organic halide (1.0 equivalent) in the anhydrous ether. Add a small portion (~5-10%) of the organic halide solution to the magnesium suspension.[18]

  • Grignard Reagent Formation: The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color.[18] If it does not start, gentle warming or sonication may be required.[18] Once initiated, add the remainder of the organic halide solution dropwise at a rate that maintains a gentle reflux.[6]

  • Completion: After the addition is complete, the mixture may be stirred at room temperature or gently heated to ensure the complete reaction, which is often indicated by the disappearance of most of the magnesium turnings.[20]

Protocol 2: Titration of Grignard Reagent (using Iodine)

To accurately determine the concentration of your prepared Grignard reagent, a titration is recommended.

  • Preparation: To a flame-dried vial flushed with nitrogen and equipped with a magnetic stir bar, add a known mass of iodine (e.g., 100 mg).[21]

  • Dissolution: Dissolve the iodine in a solution of LiCl in THF (e.g., 1.0 mL of a 0.5 M solution).[21]

  • Titration: Cool the dark brown solution to 0°C with an ice bath. Slowly add the Grignard reagent dropwise via a syringe to the stirred solution until the solution turns light yellow and then becomes colorless.[21]

  • Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known amount of iodine.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Grignard Conversion start Low or No Product Yield check_initiation Did the reaction initiate? (e.g., exotherm, color change) start->check_initiation initiation_failed Initiation Failure check_initiation->initiation_failed No reaction_initiated Reaction Initiated, Still Low Yield check_initiation->reaction_initiated Yes activate_mg Activate Magnesium: - Use fresh turnings - Add Iodine or DBE - Mechanical grinding - Gentle warming/sonication initiation_failed->activate_mg check_anhydrous Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvents - Inert atmosphere initiation_failed->check_anhydrous success Improved Yield activate_mg->success check_anhydrous->success check_side_reactions Analyze for Side Products reaction_initiated->check_side_reactions wurtz_product Wurtz Coupling Product (R-R) Observed? check_side_reactions->wurtz_product enolization_product Starting Ketone Recovered? wurtz_product->enolization_product No slow_addition Slow down halide addition Maintain low temperature wurtz_product->slow_addition Yes enolization_solution Use less hindered Grignard Lower reaction temperature Consider adding CeCl₃ enolization_product->enolization_solution Yes enolization_product->success No slow_addition->success enolization_solution->success

Caption: Troubleshooting workflow for low Grignard reaction conversion.

Grignard_Side_Reactions Competing Reaction Pathways in Grignard Reactions cluster_desired Desired Reaction cluster_side Side Reactions desired_path Grignard Reagent (R-MgX) + Ketone -> Tertiary Alcohol wurtz Wurtz Coupling: R-MgX + R-X -> R-R enolization Enolization: R-MgX + Ketone -> Enolate + R-H reduction Reduction: Grignard with β-H + Ketone -> Secondary Alcohol start Grignard Reaction Mixture start->desired_path start->wurtz start->enolization start->reduction

Caption: Desired vs. competing side reaction pathways.

References

Optimizing reaction conditions for the synthesis of 1-Butylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-butylcyclobutanol. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Grignard reaction. This involves the reaction of butylmagnesium bromide with cyclobutanone (B123998). An alternative, though less common for this specific target, could be the Kulinkovich reaction or a modification thereof.

Q2: What is the general reaction scheme for the Grignard synthesis of this compound?

A2: The reaction proceeds via the nucleophilic addition of the butyl group from butylmagnesium bromide to the carbonyl carbon of cyclobutanone. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the final product, this compound.

Reaction Scheme:

  • Step 1 (Grignard Reaction): Butylmagnesium Bromide + Cyclobutanone → 1-Butylcyclobutoxymagnesium bromide

  • Step 2 (Workup): 1-Butylcyclobutoxymagnesium bromide + H₃O⁺ → this compound

Q3: What are the critical parameters to control for a successful synthesis?

A3: The most critical parameter is maintaining anhydrous (dry) conditions throughout the reaction. Grignard reagents are highly reactive towards protic solvents like water, which will quench the reagent and reduce the yield. Other important factors include the quality of the magnesium turnings, the temperature control during the reaction, and the purity of the starting materials.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound is typically achieved through distillation, specifically fractional distillation, to separate it from the solvent and any volatile impurities.[1] For higher purity, column chromatography can be employed.[1]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details a representative procedure for the synthesis of this compound.

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry all glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • Add a small portion of a solution of 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicates the start of the reaction.

    • Add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclobutanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of cyclobutanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by fractional distillation under reduced pressure.[2]

Data Presentation

Table 1: Impact of Reaction Conditions on the Yield of Tertiary Alcohols in Grignard Reactions.

ParameterVariationExpected Impact on YieldReference
Solvent Diethyl Ether vs. THFTHF may lead to higher yields due to better stabilization of the Grignard reagent.[3]
Temperature 0 °C vs. Room Temperature during additionLower temperatures (0 °C) are generally preferred to minimize side reactions.[4]
Grignard Reagent Freshly prepared vs. Commercial solutionFreshly prepared Grignard reagent often gives higher yields.[3]
Water Content Anhydrous vs. Trace amounts of waterThe presence of water significantly reduces the yield by quenching the Grignard reagent.[5]

Note: The yields are highly dependent on the specific substrate and reaction conditions. The information provided is based on general observations for Grignard reactions.

Troubleshooting Guide

Q: My Grignard reaction did not start. What should I do?

A:

  • Issue: The surface of the magnesium turnings may be oxidized.

  • Solution: Gently crush the magnesium turnings with a glass rod (in the absence of solvent) to expose a fresh surface. Adding a small crystal of iodine can also help to activate the magnesium.

  • Issue: The system may not be completely anhydrous.

  • Solution: Ensure all glassware is thoroughly flame-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.

Q: The yield of my reaction is very low. What are the possible reasons?

A:

  • Issue: Incomplete formation of the Grignard reagent.

  • Solution: Ensure the magnesium is fully consumed before adding the cyclobutanone. Consider extending the reaction time for the Grignard formation.

  • Issue: Side reactions are consuming the Grignard reagent or the product.

  • Solution: The primary side reactions are enolization of the cyclobutanone and Wurtz coupling.[4] To minimize enolization, maintain a low reaction temperature during the addition of cyclobutanone. To reduce Wurtz coupling, ensure a slow addition of the alkyl halide during the Grignard reagent preparation.

  • Issue: Loss of product during workup and purification.

  • Solution: Be careful during the extraction and distillation steps. Ensure complete extraction of the product from the aqueous layer. Use an efficient distillation setup to minimize losses.

Q: I have an unknown impurity in my final product. What could it be?

A:

  • Possible Impurity: Unreacted cyclobutanone.

  • Identification: Check the boiling point during distillation; cyclobutanone has a lower boiling point than this compound. Spectroscopic methods (NMR, IR) can also identify the carbonyl group.

  • Possible Impurity: Octane (from Wurtz coupling of butyl bromide).[5]

  • Identification: Octane is a non-polar hydrocarbon and will have a distinct signal in the ¹H NMR spectrum. It can be separated by distillation.

  • Possible Impurity: Biphenyl-like compounds if using commercial Grignard reagents that contain aryl impurities.

  • Identification: These can often be detected by NMR and removed by chromatography.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Purification prep_start Start: Anhydrous Conditions add_mg_i2 Add Mg turnings and I₂ crystal prep_start->add_mg_i2 add_brbu Add 1-Bromobutane in Anhydrous Ether add_mg_i2->add_brbu reflux Gentle Reflux add_brbu->reflux prep_end Butylmagnesium Bromide formed reflux->prep_end cool_reagent Cool Grignard Reagent to 0°C prep_end->cool_reagent add_ketone Add Cyclobutanone in Anhydrous Ether cool_reagent->add_ketone react Stir at Room Temperature add_ketone->react reaction_end Alkoxide Intermediate formed react->reaction_end quench Quench with aq. NH₄Cl reaction_end->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Distillation/Chromatography concentrate->purify final_product Pure this compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_grignard Was Grignard Reagent Formation Successful? start->check_grignard check_reaction Was the Reaction with Cyclobutanone Complete? check_grignard->check_reaction Yes no_grignard Action: Check for moisture, activate Mg, ensure pure reagents. check_grignard->no_grignard No check_workup Was Product Lost During Workup/Purification? check_reaction->check_workup Yes incomplete_reaction Action: Check for enolization (lower temp), check stoichiometry. check_reaction->incomplete_reaction No workup_loss Action: Re-extract aqueous layer, check distillation setup. check_workup->workup_loss Yes success Yield Improved check_workup->success No, yield is still low no_grignard->start Re-run Reaction incomplete_reaction->start Re-run Reaction workup_loss->start Re-evaluate Procedure

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Grignard Reagent Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the critical role of temperature in the stability and reactivity of Grignard reagents. Below you will find troubleshooting guides and frequently asked questions to navigate common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for forming a Grignard reagent?

A1: There is no single optimal temperature for the formation of all Grignard reagents, as it is dependent on the specific organic halide and solvent used. Initiation is often observed between room temperature and the boiling point of the solvent (e.g., diethyl ether or THF). Some reactions may require gentle warming to begin. Once initiated, the formation is typically highly exothermic, necessitating cooling to maintain control. For certain functionalized Grignard reagents, formation at very low temperatures (e.g., -78°C) using highly activated magnesium is necessary to ensure their stability.[1][2]

Q2: My Grignard reaction won't start. What are the common temperature-related causes and solutions?

A2: Failure to initiate is a common issue. Key temperature-related factors include:

  • Insufficient Temperature: Less reactive organic halides may require gentle warming to initiate the reaction. A warm water bath can be used, but with extreme caution due to the exothermic nature of the reaction once it begins.

  • Passivated Magnesium Surface: The magnesium surface can have a layer of magnesium oxide that prevents the reaction. Activation is crucial. While not directly a temperature issue, some activation methods involve gentle heating.

Troubleshooting Initiation Failure:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use, and anhydrous solvents are essential.

  • Activate the Magnesium Surface:

    • Add a small crystal of iodine. The disappearance of the purple color indicates the reaction has started.

    • Use a few drops of 1,2-dibromoethane (B42909) or methyl iodide as an initiator.

    • Mechanically crush some of the magnesium turnings in situ to expose a fresh surface.

  • Apply Gentle Heat: If the reaction still doesn't start, gentle warming with a heat gun or water bath can be attempted, but an ice bath should be readily available to control the reaction once it initiates.

Q3: How does temperature affect the stability of a prepared Grignard reagent solution?

A3: Grignard reagents are thermally sensitive, and their stability is temperature-dependent.

  • Room Temperature Storage: Many common Grignard reagents in solvents like diethyl ether or THF are reasonably stable for short periods at room temperature when stored under a strictly inert atmosphere (nitrogen or argon).

  • Refrigerated Storage (0-4 °C): Storing Grignard solutions at reduced temperatures can slow down degradation processes. However, be aware that low temperatures may cause some Grignard reagents to precipitate out of solution.

  • Decomposition at Higher Temperatures: Elevated temperatures can lead to the decomposition of the Grignard reagent. The specific decomposition temperature varies depending on the reagent and solvent. For example, one study showed the decomposition of a p-bromotoluene-derived Grignard reagent initiated around 500 K under adiabatic conditions.[3]

Q4: What are the common side reactions at elevated temperatures?

A4: Higher reaction temperatures can increase the rate of undesirable side reactions, leading to lower yields of the desired product. A primary example is the Wurtz coupling reaction , where the Grignard reagent reacts with the starting organic halide to form a homocoupled product (R-R). This is particularly problematic with more reactive halides like alkyl iodides and bromides. Maintaining a low reaction temperature and ensuring a slow, controlled addition of the organic halide can help minimize this side reaction.

Troubleshooting Guide

Issue Potential Cause (Temperature-Related) Recommended Solution
Reaction is too vigorous and difficult to control The formation of the Grignard reagent is highly exothermic.Immerse the reaction flask in an ice-water or dry ice-acetone bath to moderate the temperature. The rate of addition of the organic halide should also be slowed down.
Low yield of the desired product - Wurtz coupling side reaction favored at higher temperatures.- Decomposition of the Grignard reagent due to overheating.- Maintain a lower reaction temperature during the formation and subsequent reaction of the Grignard reagent.- Add the organic halide slowly and dropwise to avoid localized high temperatures.
Formation of a dark-colored or black solution Overheating or prolonged heating can lead to decomposition and the formation of finely divided magnesium and other byproducts.Ensure the reaction temperature is controlled. Avoid excessive heating after the initial exotherm. A grayish and slightly cloudy appearance is normal.
Precipitation of the Grignard reagent during storage Storage at low temperatures (refrigeration).Allow the solution to warm to room temperature and stir to redissolve the reagent. It is highly recommended to re-titrate the solution to determine its active concentration before use.

Quantitative Data on Temperature Effects

The following tables summarize quantitative data on how temperature can influence Grignard reagent formation and stability. It is important to note that these values are specific to the reported experimental conditions and can vary significantly based on the substrate, solvent, purity of reagents, and scale of the reaction.

Table 1: Effect of Reaction Temperature on the Yield of Grignard Reaction Products

Organic HalideElectrophileSolventReaction Temperature (°C)Yield (%)Reference
4-bromobenzoate derivativeBenzaldehydeTHF-7875[1][4]
4-bromobenzonitrileBenzaldehydeTHF-7885[1][4]
4-chlorobromobenzeneBenzaldehydeTHF-7870[1][4]
Benzyl (B1604629) ChlorideBenzoyl Chloride2-MeTHFNot Specified90[5]
Benzyl ChlorideBenzoyl ChlorideTHFNot Specified27[5]

Note: The lower yield in THF for the benzyl chloride reaction was attributed to a significant amount of Wurtz by-product formation.

Table 2: Thermal Stability Data for a Grignard Reagent

ParameterValueConditionsReference
Onset Decomposition Temperature~500 K (227 °C)Adiabatic conditions, reagent from p-bromotoluene[3]
Adiabatic Temperature Rise upon Decomposition51.48 KAdiabatic conditions[3]

Experimental Protocols

Protocol 1: General Preparation of a Grignard Reagent with Temperature Control

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as initiator)

  • Three-necked round-bottom flask, reflux condenser with drying tube, dropping funnel, magnetic stirrer, and heating mantle.

  • Ice-water bath.

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and assemble while hot under a stream of dry nitrogen or argon. Allow to cool to room temperature under the inert atmosphere.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.

  • Add a small portion of the anhydrous solvent (e.g., 10 mL of THF for a 50 mmol scale reaction) to just cover the magnesium.

  • In the dropping funnel, prepare a solution of the organic halide (1.0 equivalent) in the remaining anhydrous solvent.

  • Add a small amount (~10%) of the organic halide solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grayish. If the reaction does not start, gently warm the flask with a heating mantle. Be prepared to immediately replace the heating mantle with an ice-water bath.

  • Addition: Once the reaction has initiated, add the rest of the organic halide solution dropwise from the funnel at a rate that maintains a gentle reflux. Use the ice-water bath to control the reaction temperature and prevent vigorous boiling.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes. Gentle heating may be applied to ensure the reaction goes to completion. The resulting Grignard reagent should be a grayish, cloudy solution.

Protocol 2: Titration of a Grignard Reagent to Determine Concentration

This protocol is essential for determining the concentration of active Grignard reagent, especially after storage.

Materials:

  • Anhydrous THF

  • Anhydrous Lithium Chloride (LiCl)

  • Iodine (I₂)

  • Grignard solution to be titrated

  • Dry glassware (e.g., vial, syringe)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 0.5 M solution of LiCl in anhydrous THF.

  • In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in 1.0 mL of the 0.5 M LiCl/THF solution.

  • Cool the dark brown iodine solution to 0°C in an ice bath.

  • Slowly add the Grignard reagent solution dropwise to the stirred iodine solution using a 1 mL syringe.

  • The endpoint is reached when the solution turns from light yellow to colorless. Record the volume of the Grignard reagent added.

  • Calculate the molarity of the Grignard reagent based on the moles of iodine used and the volume of Grignard reagent required to reach the endpoint.

Visualizations

Grignard_Formation_Workflow start Start: Prepare Dry Apparatus under Inert Atmosphere add_mg Add Magnesium Turnings and Initiator (e.g., Iodine) start->add_mg add_solvent Add Small Portion of Anhydrous Solvent add_mg->add_solvent add_halide_init Add ~10% of Organic Halide Solution add_solvent->add_halide_init initiation Initiation? (Color Change, Bubbling, Exotherm) add_halide_init->initiation warm Apply Gentle Heat initiation->warm No add_halide_main Slowly Add Remaining Organic Halide Solution initiation->add_halide_main Yes warm->initiation control_temp Control Temperature with Cooling Bath (e.g., 0 °C) add_halide_main->control_temp stir Stir at Room Temperature (30-60 min) control_temp->stir complete Grignard Reagent Formation Complete stir->complete

Caption: Experimental workflow for Grignard reagent formation.

Troubleshooting_Decision_Tree start Grignard Reaction Issue issue_type What is the issue? start->issue_type no_init Reaction Fails to Initiate issue_type->no_init No Initiation low_yield Low Product Yield issue_type->low_yield Low Yield vigorous Reaction Too Vigorous issue_type->vigorous Too Vigorous check_anhydrous Are conditions rigorously anhydrous? no_init->check_anhydrous check_temp Was reaction temperature controlled? low_yield->check_temp cool_bath Use cooling bath (ice-water/dry ice) vigorous->cool_bath activate_mg Is Magnesium activated? check_anhydrous->activate_mg Yes dry_reagents Flame-dry glassware, use anhydrous solvent check_anhydrous->dry_reagents No gentle_heat Try gentle warming with caution activate_mg->gentle_heat Yes Activate Mg Activate Mg: - Add Iodine - Add 1,2-dibromoethane - Crush turnings activate_mg->Activate Mg No check_addition Was halide addition slow and controlled? check_temp->check_addition Yes lower_temp Maintain lower temperature to minimize side reactions check_temp->lower_temp No titrate Titrate Grignard reagent to check concentration check_addition->titrate Yes slow_addition Slow addition rate check_addition->slow_addition No slow_down Reduce rate of halide addition cool_bath->slow_down

References

Choosing the right solvent for Grignard reactions with ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving ketones.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for Grignard reactions with ketones and why?

A1: The most common solvents for Grignard reactions are anhydrous ethereal solvents, primarily diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF).[1][2][3][4] These solvents are favored because they are aprotic and can solvate and stabilize the Grignard reagent by forming a complex with the magnesium atom.[5][6] This stabilization is crucial for the formation and reactivity of the organomagnesium halide.[6]

Q2: What is the difference between using diethyl ether and THF as a solvent?

A2: Diethyl ether and THF differ in their physical and chemical properties, which can influence the outcome of a Grignard reaction.[7]

  • Boiling Point: THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C).[7] Reactions in THF can be conducted at a higher temperature, which can increase the reaction rate.[7]

  • Solvating Ability: THF is a more polar solvent and a better Lewis base than diethyl ether.[8] This allows THF to better solvate the magnesium center of the Grignard reagent, which can increase its reactivity.[8] The oxygen atoms in THF are more sterically accessible for coordination compared to those in diethyl ether.[7]

  • Reactivity: Due to its better solvating ability, THF can make the Grignard reagent more reactive, which can be beneficial for less reactive ketones or alkyl halides.[8] However, for some substrates, the higher reactivity in THF might lead to more side reactions.[9]

Q3: Can I use other solvents for Grignard reactions?

A3: While diethyl ether and THF are the most common, other aprotic ethereal solvents can be used, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and dimethoxyethane (DME).[7][9] 2-MeTHF is highlighted as a greener alternative to THF and can sometimes offer superior performance, particularly in suppressing Wurtz coupling by-products.[9] Protic solvents like water or alcohols must be strictly avoided as they will quench the Grignard reagent.[3][6][10] Halogenated solvents are also unsuitable as they can react with the Grignard reagent.[3][5]

Troubleshooting Guide

Q4: My Grignard reaction with a ketone is giving a low yield. What are the possible causes and solutions?

A4: Low yields in Grignard reactions are a common issue with several potential causes. Here's a systematic approach to troubleshooting:

  • Presence of Moisture or Protic Impurities: Grignard reagents are extremely sensitive to moisture and acidic protons.[2][6][10] Any trace of water in the glassware, solvents, or reagents will destroy the Grignard reagent.[10][11]

    • Solution: Ensure all glassware is rigorously dried, preferably by flame-drying or oven-drying under an inert atmosphere.[1] Use freshly distilled, anhydrous solvents.[1] The starting ketone should also be anhydrous.

  • Poor Quality of Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating.

    • Solution: Use fresh, shiny magnesium turnings.[12] You can activate the magnesium by grinding it in a mortar and pestle (in a glovebox), or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction mixture.[1][11]

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition to the ketone.

    • Enolization: If the ketone has acidic α-protons, the Grignard reagent can act as a base and deprotonate the ketone, forming an enolate.[13][14] This is more common with sterically hindered ketones.

      • Solution: Use a less sterically hindered Grignard reagent if possible. Adding Cerium(III) chloride (CeCl₃) to the reaction can promote the 1,2-addition over enolization.[15]

    • Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state.[14]

      • Solution: Choose a Grignard reagent without β-hydrogens if this is a significant issue.

    • Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with the unreacted alkyl halide.[16][17]

      • Solution: Slow, dropwise addition of the alkyl halide during the Grignard reagent formation can minimize this. Using a solvent like 2-MeTHF has also been shown to suppress Wurtz coupling.[9]

  • Reaction Conditions: Incorrect temperature or reaction time can affect the yield.

    • Solution: The formation of the Grignard reagent is exothermic and may require initial heating to start, but should be controlled with an ice bath once initiated.[1] The subsequent reaction with the ketone is also often performed at a low temperature (e.g., 0 °C or -30 °C) to control the reaction rate and minimize side reactions.[1][12] Ensure the reaction is stirred for a sufficient amount of time to go to completion.[1]

Q5: My reaction mixture turned dark/cloudy. Is this normal?

A5: Yes, a gray, cloudy appearance is typical during the formation of the Grignard reagent.[1] A color change or the formation of a precipitate upon adding the ketone solution to the Grignard reagent is also common and indicates that a reaction is occurring.[1]

Data Presentation

SolventDielectric Constant (20°C)Boiling Point (°C)ObservationsTypical Yields
Diethyl Ether (Et₂O) 4.334.6Standard, reliable solvent. Lower boiling point may limit reaction rate.Good to excellent (e.g., 94% for benzylmagnesium chloride reaction).[9]
Tetrahydrofuran (THF) 7.666Higher boiling point allows for faster reactions. Better solvating properties can increase reagent reactivity.[7]Can be lower for some substrates due to side reactions (e.g., 27% for benzylmagnesium chloride reaction due to Wurtz coupling).[9]
2-Methyltetrahydrofuran (2-MeTHF) 6.280Greener alternative. Can suppress side reactions like Wurtz coupling.[9]Excellent (e.g., 90% for benzylmagnesium chloride reaction).[9]

Experimental Protocols

Protocol: General Procedure for the Grignard Reaction of a Ketone

1. Preparation of the Grignard Reagent:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of an inert gas (e.g., Nitrogen or Argon) and allow it to cool to room temperature.[1]

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the dried flask. A small crystal of iodine can be added to help activate the magnesium.[1] In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Initiation and Formation: Add a small portion (about 10%) of the halide solution to the magnesium. The reaction may need gentle warming to initiate. Initiation is indicated by the fading of the iodine color and the appearance of bubbling or cloudiness.[1] Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]

2. Reaction with the Ketone:

  • Addition of Ketone: Cool the freshly prepared Grignard reagent in an ice-water bath. Dissolve the ketone (0.95 equivalents) in a minimal amount of anhydrous diethyl ether or THF and add this solution to the dropping funnel. Add the ketone solution dropwise to the stirred, cooled Grignard reagent.[1]

  • Reaction Completion: After the addition is complete, the reaction mixture can be stirred at room temperature for a specified time to ensure the reaction goes to completion.

3. Workup and Purification:

  • Quenching: Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl) over crushed ice.[1] This step quenches any unreacted Grignard reagent and protonates the alkoxide intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ether.[1]

  • Washing and Drying: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (if acid was used), followed by brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude tertiary alcohol can then be purified by recrystallization or column chromatography.[1]

Mandatory Visualizations

Grignard_Reaction_Workflow start Start prep_reagent Prepare Grignard Reagent (Anhydrous Ether/THF) start->prep_reagent react_ketone React with Ketone (Dropwise addition at low temp) prep_reagent->react_ketone workup Aqueous Workup (e.g., NH4Cl) react_ketone->workup extraction Extraction & Washing workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification end End (Tertiary Alcohol) purification->end

Caption: Experimental workflow for a Grignard reaction with a ketone.

Solvent_Selection_Logic start Choosing a Solvent standard Standard Conditions? start->standard diethyl_ether Use Diethyl Ether (Et2O) - Well-established - Lower boiling point standard->diethyl_ether Yes reactive_substrate Less Reactive Substrate? standard->reactive_substrate No thf Use Tetrahydrofuran (THF) - Higher boiling point - Increased reactivity reactive_substrate->thf Yes side_reactions Wurtz Coupling an Issue? reactive_substrate->side_reactions No side_reactions->thf No me_thf Consider 2-MeTHF - Suppresses Wurtz coupling - Greener alternative side_reactions->me_thf Yes

Caption: Decision tree for selecting a solvent in a Grignard reaction.

References

Technical Support Center: Synthesis & Purification of 1-Butylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 1-Butylcyclobutanol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for challenges encountered during the synthesis of this compound via the Grignard reaction between n-butylmagnesium bromide and cyclobutanone (B123998).

Frequently Asked Questions (FAQs)

Q1: What are the primary unreacted starting materials I need to remove from my this compound product?

A1: The primary unreacted starting materials are cyclobutanone and n-butylmagnesium bromide. Additionally, any remaining n-butyl bromide from the Grignard reagent formation may also be present.

Q2: What are the common side products in the synthesis of this compound?

A2: Side reactions can lower the yield of your desired product.[1] Common side products include octane, formed from the coupling of the Grignard reagent with unreacted n-butyl bromide, and byproducts from the reaction of the Grignard reagent with any residual water or atmospheric moisture.

Q3: My Grignard reaction to form n-butylmagnesium bromide is not initiating. What should I do?

A3: Initiation of a Grignard reaction can be challenging.[2] Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[1]

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The disappearance of the iodine color or the initiation of bubbling indicates the reaction has started.

  • Gentle Heating: Gentle warming of the reaction mixture can help initiate the reaction.[1]

Q4: How do I quench the reaction and remove the magnesium salts?

A4: After the reaction is complete, it needs to be quenched to neutralize any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide salt of your product. A slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a common and effective method.[1][2] This will form magnesium salts that are soluble in the aqueous layer and can be separated.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Grignard reagent formation.Ensure magnesium is activated and all reagents and solvents are anhydrous. Allow sufficient reaction time for the Grignard reagent formation.[1]
Reaction with residual water or atmospheric moisture.Use flame-dried glassware and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]
Side reactions (e.g., Wurtz coupling).Control the rate of addition of n-butyl bromide during Grignard formation to maintain a gentle reflux and minimize side reactions.
Product is Contaminated with a High-Boiling Impurity Unreacted cyclobutanone.Cyclobutanone has a lower boiling point than this compound. Careful fractional distillation should separate the two.
Formation of octane.Octane is a non-polar hydrocarbon and can be challenging to separate from the product by extraction alone. Fractional distillation is the most effective method.
Difficulty in Separating Organic and Aqueous Layers During Extraction Formation of an emulsion.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product is Wet (Contains Water) After Extraction Insufficient drying.Use an adequate amount of a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is fresh and has been in contact with the organic solution for a sufficient amount of time with occasional swirling.

Experimental Protocols

The following is a generalized procedure for the synthesis of this compound, based on standard Grignard reaction protocols.

Part A: Preparation of n-Butylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes filled with calcium chloride.[1]

  • Reagents: Place magnesium turnings in the flask. Prepare a solution of 1-bromobutane (B133212) in anhydrous diethyl ether in the dropping funnel.[1]

  • Initiation: Add a small portion of the 1-bromobutane solution to the magnesium. If the reaction does not start, add a crystal of iodine and gently warm the mixture. The reaction is indicated by the solution turning cloudy and bubbling.[1]

  • Addition: Once the reaction has initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.[1]

  • Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear gray and cloudy.[1]

Part B: Reaction with Cyclobutanone
  • Cooling: Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Addition of Ketone: Dissolve cyclobutanone in anhydrous diethyl ether and add this solution to the dropping funnel. Add the cyclobutanone solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[1]

Part C: Workup and Purification
  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).[1]

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).[1]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight of this compound 128.21 g/mol PubChem CID: 547007
Boiling Point of this compound ~175 °C at 751 TorrChemicalBook CAS#20434-34-8

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Workup & Purification grignard_reagents Mg turnings + 1-Bromobutane in Anhydrous Ether initiation Initiation (Iodine, gentle heat) grignard_reagents->initiation reflux Addition & Reflux initiation->reflux add_ketone Add Cyclobutanone in Anhydrous Ether at 0°C reflux->add_ketone stir Stir at RT add_ketone->stir quench Quench with sat. aq. NH4Cl stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry with anhydrous MgSO4 wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield of Product check_anhydrous Are all reagents and solvents anhydrous? start->check_anhydrous yes1 Yes check_anhydrous->yes1 no1 No check_anhydrous->no1 check_mg_activation Was the magnesium activated? yes2 Yes check_mg_activation->yes2 no2 No check_mg_activation->no2 check_reaction_time Was the reaction time sufficient? yes3 Yes check_reaction_time->yes3 no3 No check_reaction_time->no3 yes1->check_mg_activation solution1 Dry all glassware and use anhydrous solvents. no1->solution1 yes2->check_reaction_time solution2 Activate Mg with iodine or 1,2-dibromoethane. no2->solution2 consider_side_reactions Consider other side reactions (e.g., Wurtz coupling). yes3->consider_side_reactions solution3 Increase reaction time for Grignard formation and reaction. no3->solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Dealing with emulsions during the workup of Grignard reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the workup of Grignard reactions, with a specific focus on dealing with emulsions.

Troubleshooting Guide: Emulsion Formation During Workup

Emulsions are a common and frustrating issue during the aqueous workup of Grignard reactions. They are stabilized by finely dispersed magnesium salts, which form upon quenching the reaction. This guide provides a systematic approach to preventing and breaking these emulsions.

Diagram: Troubleshooting Workflow for Emulsions

Emulsion Troubleshooting Workflow cluster_prevention Prevention Strategies cluster_breaking Emulsion Breaking Techniques slow_quench Slow, dropwise addition of quenching solution at 0 °C vigorous_stirring Vigorous stirring during quench quenching_agent Choice of Quenching Agent (e.g., sat. aq. NH4Cl for sensitive products) start Persistent Emulsion Observed quenching_agent->start If emulsion still forms wait Allow to stand start->wait Simplest First brine Add Saturated NaCl (Brine) centrifuge Centrifugation brine->centrifuge If emulsion persists filter Filter through Celite® brine->filter Alternative to centrifugation solvent Add more organic solvent brine->solvent If layers are viscous wait->brine If no separation

Caption: A workflow outlining preventative measures and step-by-step techniques for resolving emulsions during Grignard reaction workups.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of emulsions during the workup of a Grignard reaction?

A1: Emulsions in Grignard workups are primarily caused by the formation of finely divided magnesium salts (e.g., magnesium hydroxides and halides) when the reaction is quenched with an aqueous solution.[1] These colloidal particles stabilize the interface between the organic and aqueous layers, preventing them from separating cleanly.

Q2: How can I prevent emulsions from forming in the first place?

A2: Prevention is often the most effective strategy. Key preventative measures include:

  • Slow and Controlled Quenching: Add the quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride or dilute acid) slowly and dropwise to the reaction mixture, which should be cooled in an ice bath.[2] This helps to control the exothermicity of the quench and promotes the formation of larger, more easily filterable salt particles.

  • Vigorous Stirring: Maintain vigorous stirring of the reaction mixture during the entire quenching process. This helps to prevent the formation of localized areas of high concentration and encourages the precipitation of larger salt crystals.

  • Choice of Quenching Reagent: For acid-sensitive products, using a milder quenching agent like saturated aqueous ammonium chloride is often preferred.[2][3] While strong acids can be effective at dissolving magnesium salts, they may cause side reactions.

Q3: I have a persistent emulsion. What is the first thing I should try?

A3: The simplest first step is to "salt out" the emulsion by adding a saturated aqueous solution of sodium chloride (brine).[4] Gently swirl or stir the mixture. The increased ionic strength of the aqueous layer can help to destabilize the emulsion and promote phase separation.[4]

Q4: What are other common methods for breaking a stubborn emulsion?

A4: If adding brine is not sufficient, you can try the following methods:

  • Centrifugation: If the volume is manageable, centrifuging the mixture is often a very effective way to break an emulsion. The centrifugal force will compel the denser aqueous layer and any solid precipitates to pellet at the bottom of the tube, allowing for easy separation of the organic layer.

  • Filtration through Celite®: Filtering the entire mixture through a pad of Celite® (diatomaceous earth) can remove the fine solid particles that are stabilizing the emulsion. After filtration, the two liquid phases in the filtrate should separate more readily.

  • Addition of More Organic Solvent: Diluting the organic phase with more of the extraction solvent can sometimes help to break an emulsion by reducing the viscosity and altering the interfacial tension.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period of time (from 30 minutes to several hours) can lead to the gradual separation of the layers.[4]

Q5: Will filtering through Celite® lead to a loss of my product?

A5: There is a potential for some product loss due to adsorption onto the Celite®. To minimize this, it is crucial to wash the Celite® pad thoroughly with fresh organic solvent after the filtration is complete. Combine these washes with the original filtrate to recover as much product as possible. In some cases, a small amount of yield loss may be unavoidable but is often preferable to losing a significant portion of the product to an inseparable emulsion.

Data Presentation: Comparison of Emulsion Breaking Techniques

TechniqueEffectivenessSpeedScalabilityPotential for Product Loss
Addition of Brine ModerateFastHighly ScalableMinimal
Centrifugation HighFastLimited by centrifuge capacityMinimal
Filtration (Celite®) HighModerate to SlowScalableModerate (can be minimized with thorough washing)
Standing Low to ModerateVery SlowHighly ScalableMinimal
Solvent Addition Low to ModerateFastHighly ScalableMinimal

Experimental Protocols

Protocol 1: Standard Workup with Saturated Aqueous Ammonium Chloride

This method is suitable for reactions where the product is sensitive to strong acids.

  • Cooling: Once the Grignard reaction is complete, cool the reaction flask to 0 °C using an ice-water bath.

  • Quenching: While stirring the reaction mixture vigorously, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. The addition should be slow enough to control the exothermic reaction.

  • Stirring: Continue stirring for 15-30 minutes after the addition is complete to allow for the precipitation of magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Add the organic extraction solvent (e.g., diethyl ether, ethyl acetate) and shake gently, venting frequently.

  • Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above. Drain the aqueous layer.

  • Washing: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Workup with Dilute Hydrochloric Acid

This method is effective for dissolving magnesium salts but should be used with caution for acid-sensitive products.

  • Cooling: Cool the completed Grignard reaction mixture in an ice-water bath.

  • Quenching: Slowly and carefully add 1 M aqueous hydrochloric acid (HCl) dropwise with vigorous stirring. Continue the addition until the aqueous layer is acidic (test with pH paper) and all the magnesium salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Separation and Washing: Separate the layers. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize any excess acid), followed by a wash with brine.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.

Protocol 3: Filtration through Celite® for Persistent Emulsions

This protocol should be used when an emulsion cannot be broken by other means.

  • Prepare the Celite® Pad: In a Büchner or fritted glass funnel, place a piece of filter paper that fits snugly. Add a layer of Celite® (approximately 1-2 cm thick) and gently press it down. Wet the pad with the organic solvent being used for the extraction.

  • Filtration: Pour the entire emulsion mixture onto the Celite® pad and apply gentle vacuum.

  • Washing: Once all the liquid has passed through, wash the Celite® pad with several portions of fresh organic solvent to ensure all of the desired product is recovered.

  • Separation of Filtrate: Transfer the filtrate to a separatory funnel. The organic and aqueous layers should now separate cleanly.

  • Workup Continuation: Proceed with the standard washing, drying, and concentration steps as described in the previous protocols.

Diagram: Logical Relationship of Workup Choices

Grignard Workup Decision Tree start Grignard Reaction Complete product_sensitivity Is the product acid-sensitive? start->product_sensitivity quench_nh4cl Quench with saturated aqueous NH4Cl product_sensitivity->quench_nh4cl Yes quench_hcl Quench with dilute HCl product_sensitivity->quench_hcl No emulsion_check Emulsion forms? quench_nh4cl->emulsion_check quench_hcl->emulsion_check troubleshoot Follow Emulsion Troubleshooting Workflow emulsion_check->troubleshoot Yes extraction Proceed with Extraction and Purification emulsion_check->extraction No troubleshoot->extraction

Caption: A decision tree illustrating the selection of an appropriate Grignard reaction workup procedure based on product stability and the potential for emulsion formation.

References

Technical Support Center: Activation of Magnesium for Grignard Reagent Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully activating magnesium for the formation of Grignard reagents.

Troubleshooting Guides

Issue: The Grignard reaction fails to initiate.

This is a common issue primarily caused by the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents it from reacting with the organic halide.[1] The presence of moisture or oxygen in the reaction setup can also inhibit the reaction.

Troubleshooting Workflow:

G start Reaction Not Initiating check_anhydrous Are all reagents and solvents strictly anhydrous? start->check_anhydrous check_activator Have you added an activator? check_anhydrous->check_activator Yes action_dry Flame-dry glassware. Use freshly distilled anhydrous solvents. check_anhydrous->action_dry No action_activator Add a chemical or physical activator. check_activator->action_activator No reassess Reaction still fails? check_activator->reassess Yes action_dry->check_activator chemical_activators Chemical Activators action_activator->chemical_activators physical_activators Physical Activators action_activator->physical_activators action_activator->reassess iodine Add a small crystal of iodine. chemical_activators->iodine dbe Add a few drops of 1,2-dibromoethane (B42909). chemical_activators->dbe crush Crush magnesium turnings with a dry glass rod. physical_activators->crush sonicate Place the flask in an ultrasonic bath. physical_activators->sonicate warm Gently warm the mixture. iodine->warm dbe->warm crush->warm sonicate->warm warm->reassess alternative Consider alternative activators (e.g., DIBAH) or use fresh reagents/magnesium. reassess->alternative Yes success Reaction Initiates reassess->success No

Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.

Frequently Asked Questions (FAQs)

Q1: Why is magnesium activation necessary for Grignard reagent formation?

Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which forms upon exposure to air.[1][2] This oxide layer is unreactive and acts as a barrier, preventing the magnesium from reacting with the organic halide to form the Grignard reagent.[1] Activation methods are required to break through or remove this MgO layer, exposing a fresh, reactive magnesium surface.[1][2]

Q2: What are the visual indicators of a successful Grignard reaction initiation?

A successful initiation of a Grignard reaction is typically accompanied by several observable signs:

  • Color Change: If using iodine as an activator, its characteristic purple or brown color will disappear.[1]

  • Spontaneous Boiling: The solvent, particularly low-boiling point ethers like diethyl ether, may begin to boil without external heating.[1]

  • Turbidity: The reaction mixture may become cloudy, taking on a grey or brownish appearance.[1]

  • Exotherm: The reaction is exothermic, and a noticeable increase in temperature can be observed.[1][3]

Q3: What are the common methods for activating magnesium?

Activation methods can be broadly categorized as physical and chemical.

  • Physical Activation: These methods aim to physically disrupt the magnesium oxide layer.

    • Mechanical Crushing/Stirring: Grinding the magnesium turnings with a glass rod or vigorous stirring can break the oxide layer.[1][2][4]

    • Sonication: Using an ultrasonic bath can help clean the surface of the magnesium through cavitation.[1][4]

    • Dry Stirring: Stirring the magnesium turnings in an inert atmosphere before solvent addition can reduce the oxide layer.[4][5]

  • Chemical Activation: This involves using activating agents that react with the magnesium surface.

    • Iodine (I₂): A small crystal of iodine is a common and simple activator.[1][2][3]

    • 1,2-Dibromoethane (DBE): This highly reactive alkyl halide readily reacts with magnesium, producing ethylene (B1197577) gas (observed as bubbling) and magnesium bromide.[1][2][3][6]

    • Diisobutylaluminum hydride (DIBAH): This can be used to activate the magnesium surface and also acts as a drying agent.[7][8][9]

Q4: Is it necessary to use anhydrous (dry) solvents and glassware?

Yes, it is absolutely critical. Grignard reagents are highly reactive bases and will readily react with protic solvents like water and alcohols.[1] This will "quench" the Grignard reagent, preventing it from participating in the desired reaction. Therefore, all glassware must be thoroughly dried (e.g., by flame-drying or oven-drying), and anhydrous solvents must be used.[1][10]

Data Presentation

Table 1: Common Chemical Activators for Grignard Reagent Formation

ActivatorTypical AmountObservable Sign of InitiationTypical TemperatureNotes
Iodine (I₂) crystals A few small crystalsDisappearance of purple/brown colorRoom temperature to gentle warmingA very common and simple method.[1]
1,2-Dibromoethane (DBE) A few dropsBubbling (ethylene gas evolution)Room temperatureThe reaction with DBE is often vigorous.[1][3][6]
Diisobutylaluminum hydride (DIBAH) 5-12 mol%Temperature increase≤ 20°C for aryl halides, lower for alkyl halides[7][8]Also acts as a drying agent.[7][8][9]

Experimental Protocols

Protocol 1: Activation of Magnesium using Iodine

  • Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, condenser, addition funnel) is thoroughly dried, either by flame-drying under vacuum or by heating in an oven at >120°C for several hours and allowing it to cool under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reagent Setup: To the dried flask, add the magnesium turnings and a magnetic stir bar.

  • Initiation: Add a single, small crystal of iodine. The flask may be gently warmed.

  • Solvent and Halide Addition: Add a small portion of the anhydrous ether solvent and a small amount of the organic halide.

  • Observation: Stir the mixture. The disappearance of the iodine color and the onset of an exotherm and/or gentle reflux are indicative of reaction initiation.[1] Once initiated, the remaining organic halide solution is added dropwise.

Protocol 2: Activation of Magnesium using 1,2-Dibromoethane (DBE)

  • Glassware and Reagent Preparation: Use dried glassware and maintain an inert atmosphere as described in Protocol 1.

  • Reagent Setup: Place the magnesium turnings and a stir bar in the reaction flask.

  • Solvent Addition: Add a portion of the anhydrous ether solvent to cover the magnesium.

  • Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.[1] The evolution of ethylene gas (bubbling) indicates activation.

  • Organic Halide Addition: Once the initial vigorous reaction with DBE has subsided, begin the slow, dropwise addition of your organic halide solution.[1]

Protocol 3: Mechanical Activation of Magnesium by Crushing

  • Glassware and Reagent Preparation: Use dried glassware and maintain an inert atmosphere. Add the magnesium turnings to the flask.

  • Mechanical Agitation: Before adding the solvent, use a dry glass stirring rod to firmly press and crush some of the magnesium turnings against the bottom of the flask.[1][4] This should be done carefully to avoid breaking the glassware. This action exposes fresh, unoxidized magnesium surfaces.

  • Initiation: After mechanical activation, add the anhydrous ether and a small amount of the organic halide to initiate the reaction.

  • Continuation: Once the reaction has initiated, proceed with the dropwise addition of the remaining organic halide solution.

Visualizations

G cluster_0 Magnesium Surface cluster_1 Activation Process Mg Mg MgO MgO Layer Reactive_Mg Reactive Mg Activator Activating Agent (I₂, DBE, Crushing, etc.) Activator->MgO Disruption/Removal of MgO Layer

References

Preventing rearrangement reactions during the purification of 1-Butylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-butylcyclobutanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing rearrangement reactions during the purification of this valuable synthetic intermediate.

Understanding the Challenge: Rearrangement of this compound

This compound, a tertiary alcohol, is susceptible to acid-catalyzed rearrangement. The primary driving forces for this undesired reaction are the relief of ring strain in the four-membered cyclobutane (B1203170) ring and the formation of a more stable carbocation. Under acidic conditions, the hydroxyl group is protonated, leading to the loss of a water molecule and the formation of a cyclobutyl carbocation. This intermediate can then undergo a ring-expansion to form a more stable five-membered cyclopentyl carbocation, which is subsequently quenched to yield 1-butylcyclopentanol as the primary rearrangement product.

Frequently Asked Questions (FAQs)

Q1: What is the primary rearrangement product of this compound during purification?

The primary rearrangement product is 1-butylcyclopentanol . This occurs via an acid-catalyzed ring expansion of the cyclobutane ring.

Q2: What conditions are known to promote the rearrangement of this compound?

Any acidic condition can promote rearrangement. Specific sources of acidity to be cautious of during purification include:

  • Acidic workup conditions: Using strong acids (e.g., HCl, H₂SO₄) to neutralize a reaction mixture.

  • Standard silica (B1680970) gel: The surface of silica gel is inherently acidic due to the presence of silanol (B1196071) groups (Si-OH).

  • Acidic impurities: Residual acidic starting materials or byproducts from the synthesis.

  • High temperatures: While the primary driver is acid, high temperatures can accelerate the rate of rearrangement, especially in the presence of trace acid.

Q3: How can I monitor for the presence of the rearranged product, 1-butylcyclopentanol?

The presence of 1-butylcyclopentanol can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): The two alcohols will likely have slightly different Rf values.

  • Gas Chromatography (GC): GC can effectively separate this compound and 1-butylcyclopentanol, allowing for quantification of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the two isomers based on their unique chemical shifts and splitting patterns.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Rearrangement is observed after column chromatography on silica gel.
  • Cause: The acidic nature of the silica gel is catalyzing the rearrangement.

  • Solution 1: Use of a Non-Acidic Stationary Phase. Switch to a neutral or basic stationary phase. Neutral alumina (B75360) is an excellent alternative for the purification of acid-sensitive compounds.

  • Solution 2: Deactivation of Silica Gel. If silica gel must be used, its acidic sites can be neutralized. This is achieved by pre-treating the silica gel or by adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase. A typical concentration of TEA is 0.5-2% (v/v) in the eluent.

Problem 2: The product is wet and acidic after an aqueous workup, leading to rearrangement upon concentration.
  • Cause: Incomplete removal of acidic water before heating for solvent evaporation.

  • Solution: Thorough and Neutral Workup.

    • Quench the reaction with a neutral or slightly basic solution, such as saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or a dilute sodium bicarbonate (NaHCO₃) solution.

    • Extract the product into a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with brine to remove the bulk of the water.

    • Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent before concentrating the solution on a rotary evaporator.

Experimental Protocols

Below are detailed methodologies for the purification of this compound, designed to minimize the risk of rearrangement.

Protocol 1: Purification by Vacuum Distillation

Fractional distillation under reduced pressure is an effective method for purifying this compound, as the lower temperatures required minimize the risk of thermally induced rearrangement.

Key Parameters:

ParameterValue
Boiling Point ~70-75 °C at 15 mmHg
Apparatus Fractional distillation setup with a Vigreux column
Vacuum Source Vacuum pump capable of maintaining a stable pressure

Procedure:

  • Ensure the crude this compound is free of any acidic impurities by performing a neutral or basic aqueous workup.

  • Assemble a fractional distillation apparatus. It is crucial that all glassware is dry.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Carefully apply a vacuum and allow the pressure to stabilize at approximately 15 mmHg.

  • Gradually heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at a stable temperature of approximately 70-75 °C.

Protocol 2: Purification by Column Chromatography on Neutral Alumina

This protocol is recommended for smaller scale purifications or when distillation is not feasible.

Key Parameters:

ParameterValue
Stationary Phase Neutral Alumina (Activity Grade I or II)
Mobile Phase Gradient of Ethyl Acetate (B1210297) in Hexane (B92381) (e.g., 5% to 20%)
TLC Monitoring Staining with potassium permanganate (B83412) (KMnO₄)

Procedure:

  • Prepare a slurry of neutral alumina in hexane and pack the column.

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 5% ethyl acetate in hexane).

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, starting with 5% ethyl acetate in hexane.

  • Collect fractions and monitor by TLC. The desired product, this compound, is expected to have a slightly lower Rf than the less polar impurities.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Process

To aid in understanding the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Cyclobutanone Cyclobutanone Grignard Reaction Grignard Reaction Cyclobutanone->Grignard Reaction Butylmagnesium bromide Quench Quench Grignard Reaction->Quench Sat. aq. NH4Cl Extraction Extraction Quench->Extraction Organic Solvent Drying Drying Extraction->Drying Anhydrous Na2SO4 Crude Product Crude Product Drying->Crude Product Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation Preferred Neutral Alumina\nChromatography Neutral Alumina Chromatography Crude Product->Neutral Alumina\nChromatography Alternative Pure this compound Pure this compound Vacuum Distillation->Pure this compound Neutral Alumina\nChromatography->Pure this compound G This compound This compound Protonation Protonation This compound->Protonation H+ (Acid Catalyst) Loss of Water Loss of Water Protonation->Loss of Water - H2O Cyclobutyl Carbocation Cyclobutyl Carbocation Loss of Water->Cyclobutyl Carbocation Ring Expansion Ring Expansion Cyclobutyl Carbocation->Ring Expansion Rearrangement Cyclopentyl Carbocation Cyclopentyl Carbocation Ring Expansion->Cyclopentyl Carbocation 1-Butylcyclopentanol 1-Butylcyclopentanol Cyclopentyl Carbocation->1-Butylcyclopentanol + H2O - H+

Scaling Up the Synthesis of 1-Butylcyclobutanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 1-butylcyclobutanol, with a focus on scaling up production for larger quantities. This document addresses common challenges, provides detailed experimental protocols, and offers troubleshooting solutions to ensure a safe, efficient, and reproducible synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the Grignard reaction. This involves the reaction of a butylmagnesium halide (typically bromide or chloride) with cyclobutanone (B123998). The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone to form a magnesium alkoxide intermediate. This intermediate is subsequently protonated during an aqueous workup to yield the desired tertiary alcohol.

Q2: What are the primary safety concerns when scaling up this Grignard reaction?

A2: Scaling up Grignard reactions presents several significant safety hazards. The reaction is highly exothermic, and improper temperature control can lead to a runaway reaction.[1][2] Grignard reagents and the common ether solvents (like diethyl ether or THF) are highly flammable. Additionally, Grignard reagents are moisture-sensitive and can react violently with water.[1][3] Careful planning, appropriate equipment, and strict adherence to safety protocols are paramount.

Q3: How can I ensure the successful initiation of the Grignard reaction on a large scale?

A3: Difficulty in initiating a Grignard reaction is a common issue, which can lead to a dangerous accumulation of the alkyl halide. To promote initiation, ensure all glassware is rigorously dried, and the magnesium turnings are fresh and activated.[3] Chemical activation with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) is a common practice. Mechanical activation by crushing the magnesium turnings can also expose a fresh reactive surface. Utilizing diisobutylaluminum hydride (DIBAH) can also be a reliable method for activating magnesium at or below room temperature.[4]

Q4: What are the major byproducts in this synthesis, and how can their formation be minimized?

A4: The primary byproduct of concern is the Wurtz coupling product, octane, which forms from the reaction of the Grignard reagent with the unreacted butyl halide.[5] To minimize its formation, a slow, controlled addition of the butyl halide to the magnesium turnings is recommended, along with efficient stirring to promote the reaction with magnesium.[1] Enolization of cyclobutanone by the Grignard reagent acting as a base is another potential side reaction, which can be minimized by maintaining a low reaction temperature.[5]

Troubleshooting Guides

Issue 1: Low or Inconsistent Yields
Possible Cause Recommended Solution(s) Expected Outcome
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[6]Increased and more consistent yields.
Poor Quality Grignard Reagent Titrate the Grignard reagent before use to determine its exact concentration. Old or improperly stored Grignard reagents can degrade.[6]More accurate stoichiometry and improved yield.
Side Reactions (Wurtz coupling, enolization) Maintain a low reaction temperature (e.g., 0 °C) during the addition of cyclobutanone. Add the cyclobutanone solution slowly to the Grignard reagent.Increased selectivity for the desired this compound.
Incomplete Reaction Monitor the reaction by TLC or GC-MS to ensure completion before quenching. Extend the reaction time if necessary.Higher conversion of starting material and improved yield.
Issue 2: Difficulty in Initiating Grignard Reaction
Possible Cause Recommended Solution(s) Expected Outcome
Passivated Magnesium Surface Use fresh, high-quality magnesium turnings. Activate the magnesium surface with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings.[1]Successful and timely initiation of the reaction.
Wet Glassware or Solvents Thoroughly flame-dry or oven-dry all glassware before use. Use freshly distilled anhydrous solvents.[3]Prevents quenching of the Grignard reagent and allows for proper initiation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (Lab-Scale)

Materials:

  • Magnesium turnings

  • n-Butyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Cyclobutanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried in an oven or by flame-drying under a nitrogen atmosphere.

    • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of n-butyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the n-butyl bromide solution to the magnesium. The reaction is initiated if the solution becomes cloudy and starts to bubble. Gentle warming may be required.

    • Once initiated, add the remaining n-butyl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.

  • Reaction with Cyclobutanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of cyclobutanone (1.0 equivalent) in anhydrous diethyl ether dropwise via the addition funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure.

Quantitative Data (Illustrative for Lab-Scale)
ParameterValue
Scale 10 g of Cyclobutanone
Equivalents of Butylmagnesium Bromide 1.2
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-3 hours
Typical Yield 75-85%
Purity (after distillation) >98%

Alternative Synthetic Routes

While the Grignard reaction is the most common method, other synthetic strategies can be considered:

  • Reaction with n-Butyllithium: Similar to the Grignard reagent, n-butyllithium is a powerful nucleophile that can react with cyclobutanone to form this compound.[7] However, n-butyllithium is generally more reactive and pyrophoric, requiring more stringent handling procedures.[7]

  • Paterno-Büchi Reaction: This photochemical [2+2] cycloaddition reaction between a carbonyl compound and an alkene can form an oxetane (B1205548) ring.[8] While not a direct synthesis of this compound, it represents a potential route to related cyclobutane (B1203170) structures that could be further elaborated.

  • Norrish-Yang Cyclization: This photochemical reaction can be used to construct cyclobutanol (B46151) rings and has been employed in the synthesis of complex natural products containing this motif.[9]

Visualizations

Experimental Workflow for Grignard Synthesis of this compound

Grignard_Synthesis cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Inert Atmosphere B Add Mg Turnings & Iodine A->B C Dropwise Addition of n-Butyl Bromide in Ether B->C D Reflux C->D E Cool Grignard Reagent to 0°C D->E F Dropwise Addition of Cyclobutanone in Ether E->F G Stir at Room Temperature F->G H Quench with aq. NH4Cl G->H I Extract with Ether H->I J Wash & Dry Organic Layer I->J K Solvent Removal J->K L Fractional Distillation K->L M This compound L->M

Caption: Workflow for the Grignard synthesis of this compound.

Logical Relationship of Troubleshooting Low Yields

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of this compound Moisture Moisture Contamination LowYield->Moisture PoorReagent Poor Grignard Reagent Quality LowYield->PoorReagent SideReactions Side Reactions (e.g., Wurtz Coupling) LowYield->SideReactions IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Dry Rigorous Drying of Glassware & Solvents Moisture->Dry Titrate Titrate Grignard Reagent PoorReagent->Titrate TempControl Low Temperature & Slow Addition SideReactions->TempControl Monitor Reaction Monitoring (TLC/GC) IncompleteReaction->Monitor

Caption: Troubleshooting logic for low yields in the synthesis.

References

Technical Support Center: Grignard Synthesis of 1-Butylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to moisture control during the Grignard synthesis of 1-Butylcyclobutanol. Strict anhydrous conditions are paramount for the success of this reaction.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous (moisture-free) conditions so critical for a Grignard reaction?

A1: Grignard reagents, such as the butylmagnesium bromide used in this synthesis, are powerful nucleophiles and extremely strong bases.[1][2] They react readily and rapidly with even trace amounts of water in an acid-base reaction.[3][4] This reaction, often called "quenching," protonates the Grignard reagent to form butane, an unreactive alkane.[3][4][5] This not only consumes the Grignard reagent, reducing the potential yield of this compound, but can also prevent the reaction from starting at all.[5][6][7]

Q2: What are the primary sources of moisture contamination in the experimental setup?

A2: Moisture can be introduced from several sources:

  • Glassware: Glass surfaces can adsorb a significant amount of water from the atmosphere, even if they appear dry.[8]

  • Solvents: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are hygroscopic and can absorb moisture from the air.[3][9]

  • Reagents: The starting materials, butyl bromide and cyclobutanone (B123998), may contain dissolved water.

  • Atmosphere: Exposure of the reaction to ambient air, especially in humid environments, will introduce moisture.[9]

Q3: What are the visual signs that my Grignard reaction has been compromised by moisture?

A3: The most immediate sign is the failure of the reaction to initiate. A successful Grignard formation is typically indicated by the appearance of bubbles on the magnesium surface, a noticeable warming of the flask (the reaction is exothermic), and the mixture turning cloudy or grey-brown.[10] If these signs are absent, moisture contamination is a likely cause.[6] Another strong indicator is the formation of naphthalene (B1677914) as a byproduct when using bromonaphthalene, which suggests the Grignard reagent was quenched.[10] A low yield of the desired this compound is also a common consequence of moisture contamination.[11]

Q4: Can I use a slight excess of the Grignard reagent to compensate for minor moisture contamination?

A4: Yes, using a slight excess of the Grignard reagent is a common practice. This "sacrificial excess" can consume any trace amounts of water present in the reaction vessel without significantly impacting the overall yield.[12] However, this should be seen as a safeguard, not a substitute for rigorous anhydrous techniques. For successful in situ preparation of the Grignard reagent, minimizing initial water content is crucial as moisture can passivate the magnesium surface, preventing the reaction from starting.[5][13]

Troubleshooting Guide

Problem: The Grignard reaction does not start (no bubbling, no heat, no color change).

Potential Cause Solution
Moisture in Glassware/Solvents Ensure all glassware was rigorously oven-dried or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon).[10] Use freshly distilled, anhydrous solvents.[14]
Passivated Magnesium Surface The magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents reaction.[15] Activate the magnesium by adding a small crystal of iodine (the purple color will fade upon initiation) or a few drops of 1,2-dibromoethane.[15][16] Gently crushing a piece of magnesium with a dry glass rod can also expose a fresh reactive surface.[1]
Impure Alkyl Halide Ensure the butyl bromide is pure and dry. If necessary, pass it through a column of activated alumina (B75360) before use to remove trace water and acid.[12]
Low Temperature While the reaction is exothermic, gentle warming with a heat gun may be required to initiate it.[6] Be cautious, as the reaction can become vigorous once it starts.

Problem: The reaction started, but the yield of this compound is very low.

Potential Cause Solution
Chronic Moisture Contamination Trace moisture from the solvent, reagents, or atmosphere is quenching the Grignard reagent as it forms. Re-evaluate all drying procedures. Ensure the entire reaction is conducted under a positive pressure of a dry, inert gas.[10]
Incomplete Grignard Formation The reaction between magnesium and butyl bromide may not have gone to completion. Allow for sufficient reaction time (typically 1-3 hours) and ensure all or most of the magnesium has been consumed.[10]
Side Reactions The primary side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted butyl bromide. To minimize this, add the butyl bromide solution dropwise to the magnesium turnings to maintain a low concentration.[10]

Quantitative Data on Moisture Effects

ParameterValue/ObservationSignificance
Acceptable Water Content in THF ~4 ppm (after 3 days over 3Å molecular sieves)[8]Demonstrates the effectiveness and necessity of rigorous solvent drying.
Water Content in Commercial THF ~150 ppm (undried, from a barrel)[13]Reactions can sometimes proceed, but an excess of Grignard reagent is required, and success is not guaranteed, especially for in situ preparations.[13]
Stoichiometric Effect of Water 1 mole of H₂O consumes 1 mole of Grignard reagent (RMgX).[4]Even small amounts of water can lead to a significant reduction in the available reagent and, consequently, the product yield.

Experimental Protocols

Protocol 1: Rigorous Drying of Glassware

A. Oven-Drying Method:

  • Wash all required glassware (round-bottom flask, condenser, dropping funnel) with soap and water, followed by a rinse with deionized water, and a final rinse with acetone (B3395972) to facilitate drying.[6]

  • Place the glassware in a drying oven set to at least 125°C for a minimum of 24 hours.[17]

  • While still hot, assemble the apparatus and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon gas.[17]

B. Flame-Drying Method (Faster Alternative):

  • Assemble the clean, pre-rinsed (with acetone) glassware.

  • Ensure no flammable solvents are nearby.

  • Gently heat the entire surface of the glass apparatus with a Bunsen burner or a heat gun until all visible signs of condensation are gone.[17]

  • Pay special attention to joints and areas where moisture can be trapped.

  • Allow the apparatus to cool to room temperature under a stream of dry inert gas.

Protocol 2: Preparation of Anhydrous Diethyl Ether

Safety Note: Sodium metal is highly reactive and flammable. Handle with extreme care under an inert atmosphere.

  • Pre-drying: Add approximately 30g of potassium hydroxide (B78521) (KOH) pellets to 500 mL of technical-grade diethyl ether.[18] Stir overnight. The KOH will absorb the bulk of the water and other polar impurities.[18]

  • Decanting: Carefully decant the ether into a clean, dry flask, leaving the aqueous KOH layer behind.

  • Final Drying: Add about 10g of sodium metal, cut into small pieces, to the decanted ether. Add approximately 0.2g of benzophenone (B1666685) as an indicator.[18]

  • Stirring: Stopper the flask loosely to allow hydrogen gas (generated from the reaction of sodium with residual water) to escape.[18] Stir the mixture until the bubbling ceases.

  • Confirmation of Anhydrous State: Continue stirring until the solution develops a persistent deep blue or purple color. This color indicates the formation of the benzophenone ketyl radical, which only occurs in the absence of water and oxygen.

  • Distillation: Distill the ether from the sodium/benzophenone mixture directly into the reaction flask or a storage vessel under an inert atmosphere. Use the freshly distilled solvent immediately.

Protocol 3: Synthesis of this compound
  • Setup: Assemble a flame-dried or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (filled with CaCl₂ or Drierite), and a pressure-equalizing dropping funnel. Maintain a positive pressure of dry nitrogen or argon throughout the reaction.

  • Magnesium Activation: Place 1.2 equivalents of magnesium turnings into the flask. Add a single crystal of iodine.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 1.0 equivalent of 1-bromobutane (B133212) in anhydrous diethyl ether.

  • Initiation: Add a small portion (~10%) of the 1-bromobutane solution to the stirring magnesium turnings. The fading of the iodine color and gentle refluxing of the ether indicate initiation.[10] If the reaction does not start, gently warm the flask.

  • Grignard Formation: Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes to ensure complete formation of the butylmagnesium bromide.[19] The solution should appear cloudy and grey.[19]

  • Addition of Ketone: Cool the Grignard solution to 0°C in an ice bath. Dissolve 0.9 equivalents of cyclobutanone in anhydrous diethyl ether and add this solution to the dropping funnel.

  • Reaction: Add the cyclobutanone solution dropwise to the stirred Grignard reagent, keeping the internal temperature below 10°C. After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional 1-2 hours.[19]

  • Workup (Quenching): Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) dropwise to quench the reaction and hydrolyze the magnesium alkoxide salt.[9][19]

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation.

Visualizations

Grignard Reaction Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction (Moisture Contamination) start Butyl Bromide + Mg grignard Butylmagnesium Bromide (Grignard Reagent) start->grignard in dry ether intermediate Magnesium Alkoxide Intermediate grignard->intermediate ketone Cyclobutanone ketone->intermediate product This compound intermediate->product Protonation workup Aqueous Workup (e.g., NH4Cl) workup->product grignard_side Butylmagnesium Bromide byproduct Butane (Quenched) grignard_side->byproduct Protonation water H₂O (Moisture) water->byproduct

Caption: Chemical pathways in the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation (Anhydrous Conditions) cluster_reaction Reaction Steps cluster_workup Workup & Isolation A 1. Dry Glassware (Oven/Flame-Dry) B 2. Prepare Anhydrous Ether A->B C 3. Assemble Apparatus Under Inert Gas (N2/Ar) B->C D 4. Activate Mg (Iodine crystal) C->D E 5. Form Grignard Reagent (Dropwise addition of BuBr) D->E F 6. Cool to 0°C E->F G 7. Add Cyclobutanone (Dropwise) F->G H 8. Stir at Room Temp G->H I 9. Quench Reaction (aq. NH4Cl) H->I J 10. Liquid-Liquid Extraction I->J K 11. Dry Organic Layer (Na2SO4) J->K L 12. Evaporate Solvent K->L M 13. Purify Product (Distillation) L->M

Caption: Experimental workflow for Grignard synthesis of this compound.

Troubleshooting_Flowchart start Reaction Fails to Initiate q1 Is Mg surface fresh/shiny? start->q1 fix1 Activate Mg: - Add Iodine/DBE - Crush turnings q1->fix1 No q2 Was glassware rigorously dried? q1->q2 Yes a1_yes Yes a1_no No fix1->start fix2 Re-do experiment with properly oven/flame-dried glassware under inert gas. q2->fix2 No q3 Is solvent certified anhydrous or freshly distilled? q2->q3 Yes a2_yes Yes a2_no No fix3 Use properly dried solvent. (e.g., distilled from Na/benzophenone) q3->fix3 No success Low Yield or Other Issues q3->success Yes a3_yes Yes a3_no No

References

Identifying impurities in 1-Butylcyclobutanol samples using spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Butylcyclobutanol. The focus is on the identification of impurities using common spectroscopic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound often stem from its synthesis, which is typically a Grignard reaction between a butylmagnesium halide and cyclobutanone (B123998). Potential impurities include:

  • Unreacted Starting Materials: Cyclobutanone and n-butyl bromide (a precursor to the Grignard reagent).

  • Solvents: Reaction solvents such as diethyl ether or tetrahydrofuran (B95107) (THF).

  • Side-Reaction Products: Sterically hindered ketones may lead to side products during a Grignard reaction.[1]

  • Degradation Products: Dehydration of the alcohol can lead to the formation of alkenes like 1-butylcyclobutene. Ring-opening reactions, though less common under standard conditions, can also occur, leading to polyketone materials or other rearranged products.[2][3]

Q2: Which spectroscopic methods are best for identifying these impurities?

A2: A combination of spectroscopic methods is most effective:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Excellent for structural elucidation and identifying unknown compounds. It can detect and help quantify impurities, even at low levels.[4]

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups. For instance, a residual ketone impurity (like cyclobutanone) would show a strong carbonyl (C=O) stretch that is absent in the pure alcohol.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragments, which is crucial for confirming the identity of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful for separating volatile impurities before detection.

Q3: My ¹H NMR spectrum shows a broad singlet. What could it be?

A3: A broad singlet in the ¹H NMR spectrum of an alcohol sample is typically the hydroxyl (-OH) proton. Its chemical shift can vary depending on concentration, solvent, temperature, and the presence of water. The broadness is due to chemical exchange with other protic species (like trace water or acid).

Q4: How can I confirm if a peak in my ¹H NMR spectrum corresponds to the -OH proton?

A4: You can perform a "D₂O shake." Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing the peak to disappear or significantly diminish.

Troubleshooting Guides

Issue 1: An unexpected peak appears in the carbonyl region (~1780 cm⁻¹) of my IR spectrum.
  • Possible Cause: Presence of a residual ketone, most likely unreacted cyclobutanone. The four-membered ring of cyclobutanone results in a higher-frequency C=O stretch compared to acyclic ketones.

  • Troubleshooting Steps:

    • Confirm with NMR: Check the ¹³C NMR spectrum for a peak in the carbonyl region (around 215 ppm for cyclobutanone).[5] In the ¹H NMR, look for the characteristic multiplets of cyclobutanone's ring protons.[6]

    • Use GC-MS: Separate the components of your sample using gas chromatography. The mass spectrum of the impurity should match the known fragmentation pattern of cyclobutanone (molecular ion at m/z = 70).[7][8]

    • Purification: If the impurity is confirmed, re-purify your this compound sample, for example, by column chromatography or distillation.

Issue 2: My ¹H NMR spectrum shows multiplets around 3.65 and 1.85 ppm that don't belong to this compound.
  • Possible Cause: This pattern is characteristic of Tetrahydrofuran (THF), a common solvent used in Grignard reactions.[9][10]

  • Troubleshooting Steps:

    • Check Solvent History: Confirm if THF was used in the synthesis or any subsequent workup steps.

    • Compare with Reference: Compare the chemical shifts and coupling patterns with a reference spectrum of THF.

    • Removal: Remove residual THF by placing the sample under a high vacuum for an extended period, possibly with gentle heating.

Issue 3: The mass spectrum shows M+ and M+2 peaks of similar intensity that do not correspond to the molecular weight of this compound.
  • Possible Cause: This isotopic pattern is a hallmark of a bromine-containing compound.[11] The most likely culprit is unreacted n-butyl bromide from the Grignard reagent preparation.

  • Troubleshooting Steps:

    • Check Molecular Ion: The molecular ion peaks for n-butyl bromide will appear at m/z 136 and 138, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[12]

    • Confirm Fragmentation: Look for characteristic fragments of n-butyl bromide, such as the butyl cation at m/z 57 (often the base peak).[11]

    • Purification: Use distillation to separate the more volatile n-butyl bromide from the higher-boiling this compound.

Impurity Identification Workflow

The following diagram illustrates a typical workflow for identifying an unknown impurity in a this compound sample.

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Confirmation & Resolution Sample This compound Sample Initial_Spec Acquire Initial Spectra (NMR, IR, MS) Sample->Initial_Spec Data_Analysis Analyze Spectra for Unexpected Signals Initial_Spec->Data_Analysis Hypothesis Formulate Hypothesis on Impurity Structure Data_Analysis->Hypothesis Reference_Comparison Compare with Reference Data Hypothesis->Reference_Comparison Confirmation Confirm Impurity Identity Reference_Comparison->Confirmation Purification Purify Sample Confirmation->Purification Final_QC Final QC Analysis Purification->Final_QC Synthesis_Impurities ButylBromide n-Butyl Bromide Mg Mg, THF ButylBromide->Mg Impurity_BuBr Impurity: Unreacted n-Butyl Bromide ButylBromide->Impurity_BuBr remains if in excess Grignard Butylmagnesium Bromide (Grignard Reagent) Mg->Grignard Impurity_THF Impurity: Residual THF Mg->Impurity_THF solvent Reaction Grignard Reaction Grignard->Reaction Cyclobutanone Cyclobutanone Cyclobutanone->Reaction Impurity_Ketone Impurity: Unreacted Cyclobutanone Cyclobutanone->Impurity_Ketone remains if reaction incomplete Product This compound (Desired Product) Reaction->Product

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Butylcyclobutanol and 1-Butylcyclopentanol in Acid-Catalyzed Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-butylcyclobutanol and 1-butylcyclopentanol, focusing on their behavior under acid-catalyzed dehydration conditions. The significant difference in ring strain between the four-membered cyclobutane (B1203170) ring and the five-membered cyclopentane (B165970) ring dictates markedly different reaction pathways and product distributions. This analysis is supported by established principles of carbocation chemistry and extrapolated experimental data from closely related systems.

Executive Summary

Under acidic conditions, both this compound and 1-butylcyclopentanol undergo dehydration through the formation of a tertiary carbocation intermediate. However, the subsequent fate of these carbocations and, consequently, the final product distributions, are profoundly different.

  • This compound predominantly undergoes a ring-expansion reaction to alleviate the inherent strain of the four-membered ring, leading to the formation of cyclopentene (B43876) derivatives.

  • 1-Butylcyclopentanol primarily yields a mixture of isomeric alkenes through elimination and Wagner-Meerwein rearrangements, with the product ratios governed by the relative stabilities of the resulting alkenes and intermediate carbocations.

This differing reactivity has significant implications for synthetic strategies where these or similar scaffolds are employed.

Comparative Data

Due to the absence of direct comparative studies on this compound and 1-butylcyclopentanol in the literature, the following data is extrapolated from studies on analogous compounds, such as 1-methylcyclobutanol, and general principles of carbocation rearrangements.

Table 1: Predicted Product Distribution in Acid-Catalyzed Dehydration
Starting MaterialMajor Product(s)Minor Product(s)Key Reaction Pathway
This compound 1-ButylcyclopenteneButylidenecyclopentane, 1-PentylcyclopenteneRing Expansion
1-Butylcyclopentanol 1-ButylcyclopenteneButylidenecyclopentane, (E/Z)-Pent-1-en-1-ylcyclopentaneElimination & Wagner-Meerwein Rearrangement

Note: The exact percentages for product distribution are not available in the literature for these specific compounds and would require experimental determination.

Table 2: Comparison of Reactivity Parameters
ParameterThis compound1-ButylcyclopentanolRationale
Relative Rate of Dehydration Expected to be fasterExpected to be slowerRelief of significant ring strain in the transition state leading to the carbocation.
Carbocation Stability (Initial) Tertiary, but strainedTertiary, less strainedBoth form tertiary carbocations, but the cyclobutyl cation is destabilized by ring strain.
Propensity for Rearrangement High (Ring Expansion)Moderate (Wagner-Meerwein)The primary driving force for the cyclobutyl system is the relief of ring strain.

Reaction Pathways and Mechanisms

The acid-catalyzed dehydration of both alcohols proceeds via an E1-like mechanism, initiated by the protonation of the hydroxyl group to form a good leaving group (water). The departure of water generates a tertiary carbocation. The subsequent steps are where the reactivities diverge.

This compound: Ring Expansion

The tertiary cyclobutyl carbocation is highly prone to rearrangement to relieve the significant angle and torsional strain of the four-membered ring. This occurs through a 1,2-alkyl shift of one of the ring carbons, leading to a more stable secondary cyclopentyl carbocation, which rapidly rearranges to a more stable tertiary cyclopentyl carbocation. Subsequent elimination of a proton yields the final alkene products.

G cluster_0 This compound Dehydration 1_butylcyclobutanol This compound protonation + H+ protonated_alcohol Protonated Alcohol protonation->protonated_alcohol loss_of_water - H2O protonated_alcohol->loss_of_water tertiary_cyclobutyl_carbocation Tertiary Cyclobutyl Carbocation loss_of_water->tertiary_cyclobutyl_carbocation ring_expansion Ring Expansion (1,2-Alkyl Shift) tertiary_cyclobutyl_carbocation->ring_expansion secondary_cyclopentyl_carbocation Secondary Cyclopentyl Carbocation ring_expansion->secondary_cyclopentyl_carbocation hydride_shift 1,2-Hydride Shift secondary_cyclopentyl_carbocation->hydride_shift tertiary_cyclopentyl_carbocation Tertiary Cyclopentyl Carbocation hydride_shift->tertiary_cyclopentyl_carbocation elimination - H+ tertiary_cyclopentyl_carbocation->elimination products 1-Butylcyclopentene (Major) and other isomers elimination->products

Caption: Reaction pathway for this compound dehydration.

1-Butylcyclopentanol: Elimination and Wagner-Meerwein Rearrangement

The tertiary cyclopentyl carbocation formed from 1-butylcyclopentanol is relatively stable and does not possess the same degree of ring strain as its cyclobutyl counterpart. The primary reaction pathways are the elimination of a proton from adjacent carbons to form isomeric alkenes. Additionally, a Wagner-Meerwein rearrangement can occur, involving a 1,2-hydride shift, leading to a secondary carbocation that can also undergo elimination to form different alkene isomers.

G cluster_1 1-Butylcyclopentanol Dehydration 1_butylcyclopentanol 1-Butylcyclopentanol protonation + H+ protonated_alcohol Protonated Alcohol protonation->protonated_alcohol loss_of_water - H2O protonated_alcohol->loss_of_water tertiary_cyclopentyl_carbocation Tertiary Cyclopentyl Carbocation loss_of_water->tertiary_cyclopentyl_carbocation elimination1 Elimination (-H+) tertiary_cyclopentyl_carbocation->elimination1 wm_rearrangement Wagner-Meerwein (1,2-Hydride Shift) tertiary_cyclopentyl_carbocation->wm_rearrangement products1 1-Butylcyclopentene & Butylidenecyclopentane elimination1->products1 secondary_carbocation Secondary Carbocation wm_rearrangement->secondary_carbocation elimination2 Elimination (-H+) secondary_carbocation->elimination2 products2 Isomeric Alkenes elimination2->products2

Caption: Reaction pathways for 1-butylcyclopentanol dehydration.

Experimental Protocols

The following are general experimental protocols for the synthesis of the starting materials and the comparative dehydration reaction.

Synthesis of this compound and 1-Butylcyclopentanol via Grignard Reaction

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine.

  • Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction.

  • Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining 1-bromobutane solution at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of either cyclobutanone or cyclopentanone in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting alcohol by vacuum distillation.

G cluster_2 Synthesis Workflow start Prepare Grignard Reagent (Mg, 1-Bromobutane, Ether) reaction React with Ketone (Cyclobutanone or Cyclopentanone) start->reaction quench Quench with aq. NH4Cl reaction->quench extraction Workup and Extraction quench->extraction purification Purification (Distillation) extraction->purification product This compound or 1-Butylcyclopentanol purification->product

Caption: General workflow for the synthesis of the starting alcohols.

Acid-Catalyzed Dehydration of this compound and 1-Butylcyclopentanol

Materials:

  • This compound or 1-Butylcyclopentanol

  • Concentrated sulfuric acid or phosphoric acid (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

Procedure:

  • Place the alcohol in a round-bottom flask equipped with a distillation apparatus.

  • Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Heat the mixture to a temperature sufficient to distill the alkene products as they are formed. The collection flask should be cooled in an ice bath.

  • Continue the distillation until no more product is collected.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.

Conclusion

The reactivity of this compound and 1-butylcyclopentanol under acid-catalyzed dehydration is fundamentally dictated by the ring strain of the parent cycloalkane. This compound is predisposed to undergo a thermodynamically favorable ring expansion to yield more stable cyclopentene derivatives. In contrast, 1-butylcyclopentanol follows more conventional E1 elimination and rearrangement pathways to produce a mixture of isomeric alkenes. These distinct reactive tendencies are crucial considerations for synthetic chemists utilizing these or analogous scaffolds in the design and development of new molecules. Further experimental studies are warranted to precisely quantify the reaction kinetics and product distributions for these specific compounds.

Stability comparison of four-membered vs. five-membered cyclic alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Stability and Reactivity of Cyclobutanol (B46151) and Cyclopentanol (B49286)

The inherent stability of cyclic scaffolds is a cornerstone of medicinal chemistry and materials science. The size of the ring system dictates its three-dimensional structure, influencing steric interactions, bond angles, and ultimately, the molecule's overall energy and reactivity. This guide provides an in-depth comparison of the stability of four-membered and five-membered cyclic alcohols, specifically cyclobutanol and cyclopentanol, supported by thermodynamic data and experimental protocols.

Thermodynamic Stability: A Quantitative Comparison

The stability of a molecule can be quantified by its enthalpy of formation (ΔfH°) and enthalpy of combustion (ΔcH°). A lower (more negative or less positive) enthalpy of formation indicates a more stable molecule, as less energy is required to form it from its constituent elements. Conversely, a higher heat of combustion signifies lower stability, as more energy is released upon complete oxidation, indicating a higher initial potential energy.

CompoundMolecular FormulaMolar Mass ( g/mol )Enthalpy of Formation (liquid, kJ/mol)Enthalpy of Combustion (liquid, kJ/mol)
CyclobutanolC₄H₈O72.11-199-2518.2 ± 0.67
CyclopentanolC₅H₁₀O86.13Not availableNot available

Data sourced from the NIST Chemistry WebBook.[1][2]

Note on Data Availability: While experimental data for the heat of combustion and formation of cyclobutanol is available, directly comparable experimental values for cyclopentanol are not readily found in the NIST database. However, the principles of ring strain derived from their parent cycloalkanes provide a strong basis for comparison.

The Decisive Factor: Ring Strain

The primary determinant of the stability difference between four- and five-membered rings is ring strain, which is a combination of angle strain and torsional (eclipsing) strain.

  • Angle Strain: Arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.

  • Torsional Strain: Results from the eclipsing of bonds on adjacent atoms.

Cyclobutanol: The cyclobutane (B1203170) ring is significantly strained. A planar cyclobutane would have internal bond angles of 90°, a substantial deviation from the ideal 109.5°. To alleviate some of the torsional strain that would result from a perfectly planar structure, cyclobutane and its derivatives, like cyclobutanol, adopt a puckered or "butterfly" conformation. Despite this, significant angle and torsional strain remain, rendering the molecule relatively unstable.[3]

Cyclopentanol: A planar cyclopentane (B165970) would have internal bond angles of 108°, which is very close to the ideal tetrahedral angle. However, a planar conformation would lead to considerable torsional strain due to ten eclipsed C-H bonds. To minimize this eclipsing strain, cyclopentane and cyclopentanol adopt a non-planar "envelope" or "half-chair" conformation. These conformations effectively reduce torsional strain with only a minor increase in angle strain. Consequently, cyclopentanol possesses significantly less overall ring strain compared to cyclobutanol, making it a more stable molecule.

The following diagram illustrates the relationship between ring strain and the stability of these cyclic alcohols.

G Ring Strain and Stability of Cyclic Alcohols cluster_cyclobutanol Cyclobutanol (Four-Membered Ring) cluster_cyclopentanol Cyclopentanol (Five-Membered Ring) a Significant Angle Strain (Bond angles ~90°) c High Ring Strain a->c b High Torsional Strain b->c d Lower Stability c->d leads to e Minimal Angle Strain (Bond angles ~108°) g Low Ring Strain e->g f Reduced Torsional Strain (Envelope/Half-Chair Conformation) f->g h Higher Stability g->h leads to

Ring Strain Comparison

Reactivity: The Consequence of Instability

The higher ring strain of cyclobutanol not only makes it less stable but also more reactive, particularly in reactions that lead to the opening of the ring.

Ring-Opening Reactions: Cyclobutanol is susceptible to ring-opening reactions under acidic conditions. The strain in the four-membered ring provides a thermodynamic driving force for the cleavage of a C-C bond, which is not as favorable for the less strained cyclopentanol.[3]

Dehydration: Both alcohols can undergo acid-catalyzed dehydration to form alkenes. However, the conditions required for the dehydration of cyclobutanol are generally milder than those for cyclopentanol. The relief of ring strain in the transition state for the elimination reaction of cyclobutanol contributes to its increased reactivity.[3]

Oxidation: The oxidation of secondary alcohols to ketones is a common transformation. While both cyclobutanol and cyclopentanol can be oxidized to their corresponding ketones (cyclobutanone and cyclopentanone), the reactivity can be influenced by the ring strain. Some studies suggest that the oxidation of cyclobutanol can be accompanied by ring-opening side reactions, depending on the oxidant and reaction conditions.

The following diagram illustrates a typical acid-catalyzed dehydration pathway for a cyclic alcohol.

G General Acid-Catalyzed Dehydration of a Cyclic Alcohol A Cyclic Alcohol B Protonation of Hydroxyl Group A->B + H+ C Loss of Water to form Carbocation B->C - H2O D Deprotonation C->D - H+ E Alkene Product D->E

Dehydration Pathway

Experimental Protocols

Determination of the Heat of Combustion using Bomb Calorimetry

The heat of combustion is determined experimentally using a bomb calorimeter. This instrument measures the heat released when a sample is burned in a constant-volume, high-pressure oxygen atmosphere.

Apparatus:

  • Bomb calorimeter

  • Oxygen cylinder with pressure gauge

  • Crucible

  • Fuse wire

  • Balance (accurate to 0.1 mg)

  • Temperature sensor (thermistor or platinum resistance thermometer)

  • Ignition unit

  • Calorimeter bucket

  • Stirrer

Procedure:

  • A precisely weighed sample of the cyclic alcohol (typically 0.5 - 1.0 g) is placed in the crucible.

  • A fuse wire of known length is attached to the electrodes of the bomb, with the wire in contact with the sample.

  • A small, known amount of water is added to the bomb to saturate the atmosphere and ensure that any water formed during combustion is in the liquid state.

  • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • The bomb is then placed in the calorimeter bucket, which is filled with a known mass of water.

  • The calorimeter is sealed, and the stirrer is started to ensure a uniform temperature.

  • The initial temperature of the water is recorded.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • The total heat released (q_total) is calculated from the temperature change, taking into account the heat capacity of the calorimeter and the water.

  • Corrections are made for the heat of combustion of the fuse wire and for the formation of any nitric acid from residual nitrogen in the bomb.

  • The enthalpy of combustion (ΔcH°) is then calculated per mole of the sample.

The following diagram outlines the workflow for a bomb calorimetry experiment.

G Bomb Calorimetry Experimental Workflow A Sample Preparation: Weigh sample and prepare fuse wire B Bomb Assembly: Place sample in bomb, add water A->B C Pressurization: Fill bomb with high-pressure O₂ B->C D Calorimeter Setup: Place bomb in water-filled calorimeter C->D E Temperature Equilibration: Stir and record initial temperature D->E F Ignition: Ignite sample E->F G Data Acquisition: Record temperature change F->G H Calculation: Determine heat of combustion G->H

Bomb Calorimetry Workflow

Conclusion

In the stability comparison between four-membered and five-membered cyclic alcohols, the five-membered ring of cyclopentanol is demonstrably more stable than the four-membered ring of cyclobutanol. This difference is primarily attributed to the significantly lower ring strain in the cyclopentane ring system. The higher ring strain in cyclobutanol leads to increased reactivity, particularly a propensity for ring-opening reactions. For researchers in drug development and materials science, this stability difference is a critical consideration in molecular design, as the choice of a four- or five-membered ring can profoundly impact the chemical and physical properties of the final product. The less strained and more stable cyclopentanol scaffold is often preferred for creating robust molecular frameworks, while the strained and more reactive cyclobutanol can be exploited as a synthetic intermediate for ring-opening and rearrangement reactions to access more complex acyclic or larger ring structures.

References

Ring Strain Supercharges Reactivity of Cyclobutanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between molecular structure and chemical reactivity is paramount. This guide provides a comprehensive comparison of the reactivity of cyclobutanol (B46151) derivatives against their less-strained counterparts, underscoring the profound influence of ring strain on chemical transformations. By presenting key experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for harnessing the unique chemical properties of cyclobutane (B1203170) scaffolds in research and development.

The enhanced reactivity of cyclobutanol derivatives, a direct consequence of the inherent ring strain in the four-membered carbocycle, presents both opportunities and challenges in synthetic chemistry. This guide delves into a quantitative comparison of these effects through the lens of common organic reactions: oxidation, solvolysis, and rearrangement.

Oxidation: A Tale of Two Rings

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. When comparing the reactivity of cyclobutanol to the relatively strain-free cyclohexanol, a significant rate enhancement is observed for the four-membered ring system. This is attributed to the relief of ring strain in the transition state as the hybridization of the carbon atom changes from sp³ to sp².

A study on the chromic acid oxidation of various cycloalkanols demonstrated that smaller rings exhibit greater reactivity. While direct kinetic data for cyclobutanol in this specific study is not provided, the established trend suggests a significantly faster oxidation rate compared to cyclohexanol.[1] The general order of reactivity for the oxidation of cycloalkanols is: Cyclobutanol > Cyclopentanol > Cycloheptanol > Cyclooctanol > Cyclohexanol. This trend highlights the dominant role of ring strain in facilitating the oxidation process.

Table 1: Comparison of Oxidation of Cyclobutanol and Cyclohexanol

FeatureCyclobutanolCyclohexanolRationale for Difference
Relative Rate of Oxidation FasterSlowerRelief of significant ring strain in the transition state for cyclobutanol.
Typical Oxidizing Agents Chromic acid (Jones reagent), PCC, Swern oxidationChromic acid (Jones reagent), PCC, Swern oxidationStandard oxidizing agents are effective for both, but reaction conditions may be milder for cyclobutanol.
Product Cyclobutanone (B123998)CyclohexanoneBoth yield the corresponding ketone.
Experimental Protocol: Jones Oxidation of a Secondary Alcohol (General Procedure)

This protocol describes a general method for the oxidation of a secondary alcohol, such as cyclobutanol or cyclohexanol, to the corresponding ketone using Jones reagent (a solution of chromium trioxide in sulfuric acid).

Materials:

  • Secondary alcohol (e.g., cyclobutanol)

  • Acetone (B3395972) (reagent grade)

  • Jones reagent (prepared by dissolving 26.72 g of chromium trioxide in 23 ml of concentrated sulfuric acid and diluting with water to a final volume of 100 ml)

  • Isopropyl alcohol

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Dissolve the secondary alcohol (10 mmol) in acetone (50 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the excess oxidizing agent by adding isopropyl alcohol dropwise until the orange color disappears.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude ketone.

  • Purify the product by distillation or column chromatography.

Safety Precautions: Chromium compounds are toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles) must be worn.

Solvolysis: The Driving Force of Strain Release

Solvolysis reactions, where the solvent acts as the nucleophile, are highly sensitive to the stability of the carbocation intermediate. In the case of cyclobutyl derivatives, the high ring strain of the starting material provides a significant driving force for the departure of the leaving group, leading to accelerated reaction rates compared to their cyclohexyl analogs.

Table 2: Comparison of Solvolysis of Cyclobutyl and Cyclohexyl Tosylates

FeatureCyclobutyl TosylateCyclohexyl TosylateRationale for Difference
Relative Rate of Solvolysis FasterSlowerSignificant relief of ring strain upon formation of the carbocation intermediate for the cyclobutyl system.
Products Mixture of substitution and elimination products, often with rearrangement.Mixture of substitution and elimination products.The high energy of the initial cyclobutyl cation can lead to rearrangements to form more stable carbocations.
Mechanism Primarily SN1Primarily SN1The secondary nature of the carbon and the stability of the resulting carbocation favor an SN1 pathway.
Experimental Protocol: Synthesis of Cyclobutyl Tosylate

This protocol outlines the synthesis of cyclobutyl tosylate from cyclobutanol, a necessary precursor for solvolysis studies.

Materials:

  • Cyclobutanol

  • Pyridine (B92270) (anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Concentrated hydrochloric acid

  • Ice

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve cyclobutanol (0.448 mol) in anhydrous pyridine (200 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add p-toluenesulfonyl chloride (0.471 mol) portion-wise over 20 minutes, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Cool the mixture back to 0°C and pour it into a mixture of concentrated hydrochloric acid (260 mL) and ice water (800 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 300 mL).

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain cyclobutyl tosylate as an oil.

Rearrangements and Subsequent Reactions: The Domino Effect of Strain

The high energy of the cyclobutane ring not only accelerates initial reactions but also influences the fate of the resulting intermediates. The products of reactions involving cyclobutanol derivatives often undergo subsequent rearrangements to form more stable, less-strained structures.

Baeyer-Villiger Oxidation of Cyclobutanone

The oxidation of cyclobutanol yields cyclobutanone, which itself is a strained ketone. The Baeyer-Villiger oxidation of cyclobutanone to form a γ-butyrolactone is a classic example of a rearrangement driven by the release of ring strain. In this reaction, an oxygen atom is inserted adjacent to the carbonyl group. The migratory aptitude of the alkyl groups and the relief of ring strain are key factors influencing the regioselectivity of this oxidation. The conversion of the four-membered ketone to a five-membered lactone is thermodynamically favorable due to the significant reduction in ring strain.[3][4]

Acid-Catalyzed Rearrangements

Cyclobutanol and its derivatives are prone to acid-catalyzed rearrangements. Protonation of the hydroxyl group followed by the loss of water generates a highly strained cyclobutyl cation. This carbocation can undergo rapid skeletal rearrangements, such as ring expansion to a cyclopentyl cation or ring opening, to alleviate the inherent strain. These rearrangements often lead to a complex mixture of products and highlight the kinetic instability of the cyclobutane ring under acidic conditions.[5]

Visualizing Reaction Pathways

To better illustrate the mechanistic principles discussed, the following diagrams, generated using the DOT language, depict the key reaction pathways.

Oxidation_Mechanism Cyclobutanol Cyclobutanol Chromate_Ester Chromate Ester Intermediate Cyclobutanol->Chromate_Ester + H2CrO4 Cyclobutanone Cyclobutanone Chromate_Ester->Cyclobutanone - H2CrO3 Cr_IV Cr(IV) Solvolysis_Mechanism Cyclobutyl_Ts Cyclobutyl Tosylate Cyclobutyl_Cation Cyclobutyl Cation (Strained) Cyclobutyl_Ts->Cyclobutyl_Cation - TsO- Products Substitution & Elimination Products Cyclobutyl_Cation->Products + Solvent Rearranged_Cation Rearranged Cation (e.g., Cyclopentyl) Cyclobutyl_Cation->Rearranged_Cation Rearrangement Rearranged_Products Rearranged Products Rearranged_Cation->Rearranged_Products + Solvent Baeyer_Villiger_Mechanism Cyclobutanone Cyclobutanone Criegee_Intermediate Criegee Intermediate Cyclobutanone->Criegee_Intermediate + Peroxyacid Lactone γ-Butyrolactone Criegee_Intermediate->Lactone Rearrangement

References

A Comparative Analysis of the Biological Activity of 1-Butylcyclobutanol and Other Cyclic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of 1-Butylcyclobutanol Against Other Cyclic Alcohols Supported by Experimental Data.

While specific experimental data on the biological activity of this compound is limited in current scientific literature, a comparative analysis based on the known activities of its parent molecule, cyclobutanol (B46151), and other cyclic alcohols such as cyclopentanol (B49286) and cyclohexanol (B46403), can provide valuable insights for researchers. This guide synthesizes available data to predict the potential biological profile of this compound and objectively compares it with related cyclic alcohols.

Summary of Key Biological Activities

Cyclic alcohols, as a class of compounds, exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. The specific activity and potency are influenced by the ring size, the presence and nature of substituents, and stereochemistry.

CompoundAntimicrobial Activity (MIC)Cytotoxicity (IC50)Enzyme Inhibition (Ki)
This compound Data not availableData not availableData not available
Cyclobutanol Data not availableData not availableData not available
Cyclopentanol Data not availableGenerally considered to have low acute toxicity.[1][2]Data not available
Cyclohexanol Generally considered to have low acute toxicity.[1]Data not availableNitric Oxide Synthase (NOS): Inhibition observed, with potency related to lipophilicity.[3]

Note: The table highlights the current gap in quantitative data for this compound and cyclobutanol. The information for cyclopentanol and cyclohexanol is also limited, emphasizing the need for further research in this area.

Predicted Biological Profile of this compound

Based on the structure-activity relationships of other bioactive molecules, the addition of a butyl group to the cyclobutanol ring is expected to increase its lipophilicity. This modification could potentially enhance its interaction with biological membranes and hydrophobic binding pockets of enzymes, potentially leading to increased antimicrobial or enzyme-inhibitory activity compared to unsubstituted cyclobutanol.

Detailed Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is a standard method for determining the lowest concentration of a substance that prevents visible growth of a microorganism.

Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

Materials:

  • Test compounds (this compound, Cyclobutanol, Cyclopentanol, Cyclohexanol)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: Prepare a stock solution of each cyclic alcohol. For hydrophobic compounds, a solvent like dimethyl sulfoxide (B87167) (DMSO) may be used, with a final concentration in the assay not exceeding 1% to avoid solvent toxicity.

  • Serial Dilution: Perform a two-fold serial dilution of each test compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[3][4]

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cyclic alcohols for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Enzyme Inhibition Assay: Nitric Oxide Synthase (NOS)

This assay measures the activity of NOS by detecting the amount of nitric oxide (NO) produced.

Principle: NOS catalyzes the conversion of L-arginine to L-citrulline and NO. The NO produced is then detected, often through a series of reactions that result in a colored or fluorescent product. The inhibition of this process by a test compound is quantified.[5][6][7]

Materials:

  • Purified NOS enzyme (e.g., from rat brain)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Other necessary cofactors (FAD, FMN, tetrahydrobiopterin)

  • Test compounds

  • Griess Reagent (for colorimetric detection of nitrite (B80452), a stable oxidation product of NO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing all necessary cofactors.

  • Inhibitor Incubation: Pre-incubate the NOS enzyme with various concentrations of the cyclic alcohol inhibitors.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding L-arginine and NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Detection: Stop the reaction and measure the amount of NO produced. For the Griess assay, this involves converting nitrate (B79036) to nitrite and then reacting it with the Griess reagent to produce a colored azo dye.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Ki Calculation: The inhibition constant (Ki) can be determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, alcohols, in general, are known to interact with various cellular signaling cascades.

Inflammatory Signaling

Short-chain alcohols have been shown to modulate inflammatory pathways.[2][8][9] One potential mechanism is through the inhibition of enzymes like cyclooxygenase (COX) and nitric oxide synthase (NOS), which are key mediators of inflammation.[3] The increased lipophilicity of this compound might enhance its interaction with these enzymes or other components of the inflammatory signaling cascade.

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Mediators cluster_inhibitor Potential Inhibition by Cyclic Alcohols Stimulus e.g., LPS TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to NOS_Induction iNOS NO Nitric Oxide (NO) NOS_Induction->NO produces COX2_Induction COX-2 PGs Prostaglandins (PGs) COX2_Induction->PGs produces Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression induces Gene_Expression->NOS_Induction Gene_Expression->COX2_Induction Cyclic_Alcohol Cyclic Alcohols (e.g., this compound) Cyclic_Alcohol->NOS_Induction inhibit? Cyclic_Alcohol->COX2_Induction inhibit?

Caption: Hypothetical inhibition of inflammatory signaling pathways by cyclic alcohols.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a general workflow for the initial biological screening of a novel compound like this compound.

G cluster_invitro In Vitro Screening cluster_analysis Data Analysis & Lead Identification cluster_invivo In Vivo Studies (if warranted) Compound This compound Antimicrobial Antimicrobial Assays (MIC Determination) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer & Normal Cell Lines) Compound->Cytotoxicity Enzyme Enzyme Inhibition Assays (e.g., NOS, COX) Compound->Enzyme Data Determine MIC, IC50, Ki values Antimicrobial->Data Cytotoxicity->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead Animal Animal Models of Disease Lead->Animal Toxicity Toxicology & Pharmacokinetics Lead->Toxicity

Caption: General workflow for screening the biological activity of a novel compound.

Conclusion

The biological activity of this compound remains largely unexplored. However, by examining the properties of related cyclic alcohols, we can predict that the butyl substitution may enhance its biological activity due to increased lipophilicity. This guide provides a framework for the systematic evaluation of this compound's antimicrobial, cytotoxic, and enzyme-inhibitory potential. The detailed experimental protocols and outlined signaling pathways offer a starting point for researchers to undertake a comprehensive investigation of this and other understudied cyclic alcohols, potentially leading to the discovery of new bioactive molecules. Further empirical studies are essential to validate these predictions and fully characterize the pharmacological profile of this compound.

References

A comparative study of ring expansion reactions in different cyclobutanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic enlargement of cyclic scaffolds is a cornerstone of molecular design. Among the various precursors for such transformations, cyclobutanol (B46151) derivatives have emerged as versatile substrates for a diverse array of ring expansion reactions, offering pathways to five-, six-, and even seven-membered ring systems. This guide provides a comparative overview of prominent ring expansion methodologies, supported by experimental data and detailed protocols to aid in reaction selection and optimization.

The inherent ring strain of the cyclobutane (B1203170) ring provides a thermodynamic driving force for these expansion reactions. The specific outcome, however, is dictated by the reaction conditions and the nature of the substituents on the cyclobutanol core. This analysis covers oxidative, acid-catalyzed, transition-metal-catalyzed, and photochemical methods, highlighting their distinct advantages, substrate scopes, and mechanistic pathways.

Comparative Performance of Ring Expansion Reactions

The choice of ring expansion strategy is contingent upon the desired product and the functional group tolerance of the starting material. The following tables summarize the performance of different cyclobutanol derivatives under various catalytic systems, focusing on yield and diastereoselectivity.

SubstrateCatalyst/ReagentProduct TypeYield (%)Diastereomeric Ratio (d.r.)Reference
2-Phenyl-cyclobutanolCo(acac)₂ / ³O₂1,2-Dioxanol>60-[1][2]
1-Aryl-cyclobutanolElectrolysis (C anode)1-Tetralone32 - 75-[3]
1-(Indol-2-yl)cyclobutanolPhotoredox CatalystTetrahydrocarbazoloneHigh-[4]
ortho-Cyclobutanol-substituted aryl azideRh₂(II) catalystMedium-sized N-heterocycle-Stereospecific[5]
1-Aryl-cyclobutanolPd Catalyst / 2-HaloanilineBenzazepine--[6]
2-HalocyclobutanolHeatRing-opened products--[7]
1-VinylcyclobutanolAcid (e.g., TFA)Cyclopentanone (B42830)GoodHigh (enantioselective)[8][9]

Table 1: Comparison of Yields in Various Ring Expansion Reactions. This table highlights the variability in product yields depending on the chosen methodology and substrate. Oxidative and photochemical methods often provide high yields, while electrochemical and some transition-metal-catalyzed reactions show a broader range.

SubstrateCatalyst/ReagentKey Stereochemical OutcomeDiastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)Reference
Unsymmetrically substituted oxetanesPhotochemical (diradical)1:1 mixture of diastereomers1:1[10]
2-Phenyl oxetanePhotochemical (diradical)cis-2,2,3-trisubstituted furan>20:1[10]
Vinylogous ketones with cyclobutanol moietyOrganocatalystChiral spirocyclic dienonesup to 99% ee[9]
Cyclobutanol allylic alcoholsOrganocatalystChiral spiroketoalcoholsHigh yields, up to 99% ee[9]

Table 2: Diastereoselectivity and Enantioselectivity in Ring Expansion Reactions. This table showcases the high degree of stereocontrol achievable with certain methods, particularly organocatalyzed and some photochemical reactions, leading to the formation of specific diastereomers or enantiomers.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these synthetic transformations.

General Procedure for Oxidative Ring Expansion of Cyclobutanols

To a solution of the cyclobutanol derivative (1.0 mmol) in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) or acetonitrile (B52724) (MeCN) is added Cobalt(II) acetylacetonate (B107027) (Co(acac)₂, 5-10 mol%). The reaction mixture is then stirred under an atmosphere of triplet oxygen (³O₂), typically by bubbling oxygen through the solution or using an oxygen balloon. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding 1,2-dioxanol product.[1][11][12]

General Procedure for Acid-Catalyzed Ring Expansion

A solution of the vinylcyclobutanol (0.5 mmol) in a chlorinated solvent like dichloromethane (B109758) (DCM) is cooled to a low temperature (e.g., -78 °C). A Brønsted acid such as trifluoroacetic acid (TFA) or a Lewis acid is then added dropwise. The reaction is stirred at this temperature until completion, as indicated by TLC analysis. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the cyclopentanone derivative.[8][9]

Mechanistic Insights and Visualizations

The underlying mechanisms of these ring expansions are diverse, ranging from radical processes to cationic rearrangements. Understanding these pathways is key to predicting regioselectivity and stereochemical outcomes.

Oxidative Ring Expansion via Alkoxy Radicals

The cobalt-catalyzed oxidative ring expansion proceeds through the formation of an alkoxy radical.[1][2] This radical intermediate undergoes a regioselective β-scission of the strained cyclobutane ring, leading to a more stable carbon-centered radical. This radical is then trapped by molecular oxygen to form a peroxyl radical, which ultimately leads to the 1,2-dioxanol product.

Oxidative_Ring_Expansion Cyclobutanol Cyclobutanol Alkoxy_Radical Alkoxy Radical Cyclobutanol->Alkoxy_Radical Co(acac)₂, ³O₂ Beta_Scission β-Scission Alkoxy_Radical->Beta_Scission Carbon_Radical Carbon-Centered Radical Beta_Scission->Carbon_Radical Ring Opening Oxygen_Trapping Oxygen Trapping Carbon_Radical->Oxygen_Trapping ³O₂ Peroxyl_Radical Peroxyl Radical Oxygen_Trapping->Peroxyl_Radical Product 1,2-Dioxanol Peroxyl_Radical->Product H-abstraction

Caption: Proposed mechanism for the oxidative ring expansion of cyclobutanols.

Acid-Catalyzed Semipinacol Rearrangement

The acid-catalyzed ring expansion of vinylcyclobutanols is a classic example of a semipinacol rearrangement.[13] Protonation of the hydroxyl group followed by the loss of water generates a carbocation. The relief of ring strain drives a 1,2-alkyl shift, expanding the four-membered ring to a five-membered ring and relocating the positive charge. Subsequent deprotonation yields the cyclopentanone product.

Acid_Catalyzed_Rearrangement cluster_0 Reaction Pathway Start Vinylcyclobutanol Protonation Protonation of OH Start->Protonation H⁺ Carbocation_Formation Carbocation Formation Protonation->Carbocation_Formation -H₂O Rearrangement 1,2-Alkyl Shift (Ring Expansion) Carbocation_Formation->Rearrangement Deprotonation Deprotonation Rearrangement->Deprotonation End Cyclopentanone Deprotonation->End -H⁺

Caption: Logical workflow of the acid-catalyzed semipinacol rearrangement.

Experimental Workflow for Product Analysis

A standardized workflow is essential for the accurate analysis and comparison of reaction outcomes. This involves careful monitoring of the reaction progress, proper workup and purification, and thorough characterization of the products.

Experimental_Workflow cluster_workflow Post-Reaction Workflow Reaction_Monitoring Reaction Monitoring (TLC, GC-MS) Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Data_Analysis Yield & Selectivity Determination Characterization->Data_Analysis

Caption: Standard experimental workflow for reaction analysis.

References

The Constrained Advantage: 1-Butylcyclobutanol as a Superior Synthetic Intermediate Over Acyclic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise molecular architecture is paramount. The choice of building blocks can profoundly influence the outcome of a synthetic sequence, dictating stereochemistry, reactivity, and ultimately, the viability of a target molecule. In this context, 1-Butylcyclobutanol emerges as a compelling alternative to its acyclic tertiary alcohol counterparts, such as 3-methyl-3-heptanol. The inherent ring strain and conformational rigidity of the cyclobutane (B1203170) moiety in this compound offer distinct advantages in controlling reaction pathways and achieving desired stereochemical outcomes.

This guide provides an objective comparison of the synthetic utility of this compound versus its acyclic analogues, supported by established chemical principles and illustrative experimental data. We will delve into how the unique structural features of this compound can be leveraged to enhance synthetic efficiency and selectivity.

Conformational Rigidity: A Key Stereochemical Advantage

Acyclic tertiary alcohols, like 3-methyl-3-heptanol, possess a high degree of conformational freedom due to the free rotation around their carbon-carbon single bonds. This flexibility can lead to a mixture of products in stereoselective reactions, as multiple conformations can react, each potentially leading to a different stereoisomer.

In stark contrast, the cyclobutane ring in this compound is significantly more rigid. The ring puckering results in distinct and relatively stable conformations, primarily the equatorial and axial positions for the butyl and hydroxyl groups. This "conformational lock" restricts the spatial arrangement of the substituents, providing a more defined three-dimensional structure. This pre-organization of the molecule can lead to higher diastereoselectivity in reactions where the approach of a reagent is influenced by steric hindrance.

G cluster_0 Puckered Cyclobutane Ring cluster_1 Multiple Conformations Possible C1 C C2 C C1->C2 O OH C1->O Bu Butyl C1->Bu C3 C C2->C3 C4 C C3->C4 C4->C1 C_center C OH_acyclic OH C_center->OH_acyclic Me_acyclic Methyl C_center->Me_acyclic rotation Bu_acyclic Butyl C_center->Bu_acyclic rotation Et_acyclic Ethyl C_center->Et_acyclic rotation G cluster_workflow Synthetic Workflow start Start: Cyclobutanone & n-BuMgBr grignard Grignard Reaction (Ether, 0°C to RT) start->grignard workup1 Aqueous Workup (NH4Cl) grignard->workup1 purification1 Purification (Vacuum Distillation) workup1->purification1 product1 This compound purification1->product1 dehydration Acid-Catalyzed Dehydration (H+, Heat) product1->dehydration workup2 Aqueous Workup (NaHCO3) dehydration->workup2 analysis Product Analysis (GC-MS) workup2->analysis end End: Alkene Mixture analysis->end

Unraveling the Conformational Landscape of 1-Butylcyclobutanol: A Comparative Guide to DFT and Experimental Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies and expected data from a conformational analysis of 1-butylcyclobutanol. We will explore the strengths and limitations of DFT in this context and compare it with experimental methods like Nuclear Magnetic Resonance (NMR) spectroscopy and gas-phase electron diffraction.

The Power of DFT in Conformational Analysis

Density Functional Theory has emerged as a powerful computational tool for predicting the stable conformations of molecules and the energy barriers between them. A typical DFT workflow for conformational analysis involves a systematic search of the potential energy surface to identify all possible low-energy structures.

DFT_Workflow cluster_setup Computational Setup cluster_analysis Conformational Search & Analysis Initial_Structure Initial 3D Structure of this compound Method_Selection Selection of DFT Functional (e.g., B3LYP, M06-2X) Initial_Structure->Method_Selection Basis_Set Choice of Basis Set (e.g., 6-31G(d), cc-pVTZ) Method_Selection->Basis_Set Conformational_Search Systematic Conformational Search (e.g., Rotational scan of butyl group and ring puckering) Basis_Set->Conformational_Search Optimization Geometry Optimization of Potential Conformers Conformational_Search->Optimization Frequency_Calculation Frequency Analysis to Confirm Minima and Obtain Thermochemical Data Optimization->Frequency_Calculation Energy_Analysis Relative Energy Calculation of Stable Conformers Frequency_Calculation->Energy_Analysis

Figure 1: A typical workflow for a DFT-based conformational analysis study.

Comparing Computational Predictions with Experimental Reality

While DFT provides valuable theoretical insights, experimental validation is paramount. Techniques like NMR spectroscopy and gas-phase electron diffraction offer direct or indirect information about the conformational landscape of molecules.

A study on cyclobutanol (B46151) using temperature-dependent infrared spectra in liquid xenon and ab initio calculations provides a strong comparative basis for what we might expect for this compound.[1] This study identified four possible stable conformers based on the equatorial or axial position of the hydroxyl group and the gauche or trans orientation of the hydroxyl rotor.[1] The most stable conformer was found to be the equatorial-trans (Eq-t) form.[1]

For this compound, we would anticipate a similar set of conformers, with the added complexity of the butyl group's rotational isomers. The bulky butyl group would likely introduce significant steric hindrance, influencing the preferred puckering of the cyclobutane (B1203170) ring and the orientation of the hydroxyl group.

Comparison_Methods cluster_dft DFT Calculations cluster_exp Experimental Methods DFT_Node DFT (e.g., B3LYP/6-31G(d)) DFT_Advantages Advantages: - Provides relative energies and geometries of all conformers. - Can model transition states and energy barriers. - Cost-effective for initial screening. DFT_Node->DFT_Advantages DFT_Limitations Limitations: - Accuracy depends on the chosen functional and basis set. - Solvent effects can be challenging to model accurately. - Does not directly measure experimental observables. DFT_Node->DFT_Limitations NMR_Node NMR Spectroscopy DFT_Node->NMR_Node Complements GED_Node Gas-Phase Electron Diffraction DFT_Node->GED_Node Complements NMR_Advantages Advantages: - Provides information on through-bond and through-space connectivities. - Coupling constants (J-values) are sensitive to dihedral angles. - NOE data reveals spatial proximity of atoms. NMR_Node->NMR_Advantages NMR_Limitations Limitations: - Provides time-averaged data for rapidly interconverting conformers. - Can be difficult to assign signals in complex molecules. - Requires isotopic labeling for some experiments. NMR_Node->NMR_Limitations GED_Advantages Advantages: - Provides precise gas-phase molecular structures. - Can distinguish between different conformers in the gas phase. GED_Node->GED_Advantages GED_Limitations Limitations: - Limited to the gas phase. - Data analysis can be complex. - Not suitable for all molecules. GED_Node->GED_Limitations

Figure 2: Comparison of DFT with experimental methods for conformational analysis.

Expected Quantitative Data: A Comparative Table

Based on studies of similar molecules, a DFT analysis of this compound would be expected to yield data that can be compared with experimental findings. The following table summarizes the types of quantitative data that would be generated and how they would compare across different methods.

ParameterDFT (Predicted)NMR Spectroscopy (Experimental)Gas-Phase Electron Diffraction (Experimental)
Relative Energies (kcal/mol) Calculated for all stable conformers, providing a population distribution based on Boltzmann statistics.Inferred from variable-temperature NMR experiments by analyzing changes in spectral features.Can be determined for different conformers present in the gas phase.
Key Dihedral Angles (°) Precisely calculated for each conformer (e.g., C-C-C-C ring puckering, C-C-O-H).Estimated from Karplus relationships using measured vicinal coupling constants (³J).Directly measured with high precision for the dominant conformer(s).
Bond Lengths (Å) Calculated for all bonds in each conformer.Not directly measured.Directly measured with high precision.
Bond Angles (°) Calculated for all angles in each conformer.Not directly measured.Directly measured with high precision.

Detailed Experimental Protocols

To provide a comprehensive comparison, it is essential to understand the methodologies behind the key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC to assign all proton and carbon signals. For conformational analysis, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) are crucial to identify through-space interactions between protons, which are indicative of their spatial proximity in different conformers.

  • Variable-Temperature NMR: Spectra are recorded at different temperatures to observe changes in chemical shifts and coupling constants. This can help to determine the relative populations of conformers and the energy barriers to interconversion.

  • Data Analysis: Coupling constants are extracted from high-resolution ¹H NMR spectra and used in the Karplus equation to estimate dihedral angles. NOE cross-peak intensities are related to the inverse sixth power of the distance between protons, providing constraints for conformational modeling.

Gas-Phase Electron Diffraction (GED):

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector, which is recorded.

  • Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution function, which provides information about the internuclear distances in the molecule. This data is then used to refine a structural model of the molecule, yielding precise bond lengths, bond angles, and dihedral angles for the dominant conformer(s) in the gas phase. Recent advancements in ultrafast electron diffraction can even probe the structural dynamics of molecules on femtosecond timescales.[2][3][4][5][6]

Conclusion

A thorough conformational analysis of this compound necessitates a synergistic approach, combining the predictive power of DFT calculations with the empirical validation from experimental techniques like NMR spectroscopy and gas-phase electron diffraction. While a dedicated DFT study on this compound is yet to be published, the existing literature on analogous cyclobutane systems provides a robust framework for predicting its conformational behavior. The interplay between computational modeling and experimental data will be instrumental in elucidating the intricate structural landscape of this molecule, paving the way for its rational design and application in various scientific disciplines.

References

Comparative Analysis of 1-Butylcyclobutanol: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of analytical data for 1-Butylcyclobutanol, comparing hypothetical experimental findings with established literature values. Detailed experimental protocols for the synthesis and characterization of this tertiary alcohol are included to support reproducibility and further investigation.

Data Presentation: A Comparative Summary

A direct comparison of key physical and spectroscopic properties of this compound is presented below. The "Experimental Data" represents a hypothetical analytical outcome for a newly synthesized batch, while the "Literature Values" are based on published data and predictive models.

PropertyExperimental DataLiterature Values
Physical Properties
Molecular FormulaC₈H₁₆OC₈H₁₆O[1]
Molecular Weight128.21 g/mol 128.21 g/mol [1]
Boiling Point173-175 °C (at 751 Torr)175 °C (at 751 Torr)[2]
Density0.871 g/cm³0.8721 g/cm³
Refractive Index (n²⁰/D)1.4581.459 (Predicted)
¹H NMR (400 MHz, CDCl₃) See Table 2 for detailed assignmentsSee Table 3 for predicted assignments
¹³C NMR (100 MHz, CDCl₃) See Table 4 for detailed assignmentsSee Table 5 for predicted assignments
Infrared (IR) See Table 6 for characteristic absorptionsSee Table 7 for typical absorptions
Mass Spectrometry (EI) m/z (%): 110 (M+-18, 15), 95 (25), 71 (100), 57 (80), 43 (60)m/z (%): 110 (M+-H₂O), 95 (base peak), 71, 57, 43

Table 2: Hypothetical Experimental ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.15 - 2.25m2HCyclobutyl-CH₂
1.90 - 2.05m2HCyclobutyl-CH₂
1.65s1H-OH
1.45 - 1.55m2H-CH₂(CH₂)₂CH₃
1.25 - 1.40m4H-(CH₂)₂CH₃
0.92t, J = 7.2 Hz3H-CH₃

Table 3: Predicted Literature ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.10 - 2.30m2HCyclobutyl-CH₂
1.85 - 2.00m2HCyclobutyl-CH₂
1.60 (broad s)s1H-OH
1.40 - 1.50m2H-CH₂(CH₂)₂CH₃
1.20 - 1.35m4H-(CH₂)₂CH₃
0.90t3H-CH₃

Table 4: Hypothetical Experimental ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
71.5C-OH
42.1-C H₂(CH₂)₂CH₃
35.8Cyclobutyl-C H₂
26.0-CH₂C H₂CH₂CH₃
23.2-CH₂CH₂C H₂CH₃
14.1-CH₃
12.5Cyclobutyl-C H₂

Table 5: Predicted Literature ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
71.0C-OH
42.5-C H₂(CH₂)₂CH₃
36.0Cyclobutyl-C H₂
26.3-CH₂C H₂CH₂CH₃
23.5-CH₂CH₂C H₂CH₃
14.0-CH₃
12.8Cyclobutyl-C H₂

Table 6: Hypothetical Experimental Infrared (IR) Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 (broad)StrongO-H stretch
2955, 2870StrongC-H stretch (sp³)
1465MediumC-H bend
1130StrongC-O stretch

Table 7: Typical Literature Infrared (IR) Data for Tertiary Alcohols

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200 (broad)StrongO-H stretch[3]
3000-2850StrongC-H stretch (sp³)[3]
1470-1450MediumC-H bend[3]
1200-1100StrongC-O stretch[3]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from cyclobutanone (B123998) and butylmagnesium bromide.

Materials:

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a small portion of a solution of 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction begins (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining 1-bromobutane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Cyclobutanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cyclobutanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer on a neat sample.

  • Mass Spectrometry (MS): Mass spectral data was acquired using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).

  • Physical Properties: The boiling point was determined during vacuum distillation, and the density was measured using a pycnometer. The refractive index was measured using a refractometer at 20 °C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Analysis reagents 1-Bromobutane + Mg Turnings grignard Formation of Butylmagnesium Bromide reagents->grignard Anhydrous Ether reaction Reaction with Cyclobutanone grignard->reaction workup Aqueous Work-up (NH4Cl) reaction->workup extraction Solvent Extraction workup->extraction drying Drying (Na2SO4) extraction->drying distillation Vacuum Distillation drying->distillation nmr NMR (1H, 13C) distillation->nmr ir IR Spectroscopy distillation->ir ms Mass Spectrometry distillation->ms phys_props Physical Properties distillation->phys_props

Caption: Experimental workflow for the synthesis and analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein receptor->g_protein Activation compound This compound (Hypothetical Modulator) compound->receptor Modulation effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade response Cellular Response kinase_cascade->response

Caption: Hypothetical signaling pathway involving a GPCR modulated by this compound.

References

Peer-reviewed methods for the synthesis of tertiary cyclobutanols

Author: BenchChem Technical Support Team. Date: December 2025

The cyclobutane (B1203170) motif, a four-membered carbocycle, is a valuable structural element in medicinal chemistry and drug development, prized for its ability to introduce three-dimensionality and conformational rigidity. Tertiary cyclobutanols, in particular, serve as crucial synthetic intermediates for accessing a diverse array of more complex cyclobutane derivatives. This guide provides a comparative overview of several modern, peer-reviewed methods for the synthesis of these important building blocks, complete with experimental data, detailed protocols, and visual representations of the synthetic pathways.

Comparison of Synthetic Methodologies

The following table summarizes the key quantitative aspects of four distinct and effective methods for the synthesis of tertiary cyclobutanols. These methods include a formal [3+1] cycloaddition, the ring expansion of oxaspiropentanes, a nickel-catalyzed intramolecular cyclization, and the classic Grignard addition to a cyclobutanone (B123998).

MethodKey ReagentsTypical YieldDiastereoselectivity (d.r.)Enantioselectivity (e.r.)Key AdvantagesLimitations
[3+1] Cycloaddition 1,1-Diborylalkanes, Epoxides51-96%[1][2]3:1 to >20:1[1][2]>98% (with enantioenriched epoxides)[1][2]Access to functionalized (borylated) cyclobutanols, high stereospecificity.Primarily demonstrated with aryl-substituted diborylalkanes. Simple alkyl substituents are less efficient.[1]
Ring Expansion of Oxaspiropentanes Grignard Reagents, OxaspiropentanesGood (specific yields vary)[3]Stereospecific formation of cyclobutanone intermediate; stereospecificity of Grignard attack depends on substrate.[3]Not explicitly reported in the provided source.One-pot synthesis from readily available starting materials.Benzyl magnesium chloride can lead to side products.[3]
Nickel-Catalyzed Intramolecular Cyclization 1,4-Alkynones, Ni(OTs)₂/Ligand, (MeO)₃SiH37-84%[4][5][6]Not applicable (creates a single diastereomer)95:5 to 98.5:1.5[4][5][6]High enantioselectivity, broad substrate scope for the alkynone.Requires α-trifluoromethyl or similar electron-withdrawing group on the ketone.[6]
Grignard Addition to Cyclobutanone Grignard Reagents, CyclobutanoneGeneral method, yields typically good to high.Not applicable (achiral product from achiral starting materials).Not applicable (achiral product from achiral starting materials).Straightforward, classic C-C bond formation, wide variety of Grignard reagents can be used.Susceptible to enolization with sterically hindered ketones or basic Grignard reagents.
Paternò-Büchi Reaction Ketones, Alkenes, UV lightVaries widelyOften yields mixtures of diastereomers.Can be influenced by chiral auxiliaries or catalysts.Direct formation of oxetane (B1205548) ring which can be a precursor to cyclobutanols.Often requires specialized photochemical equipment; regioselectivity can be an issue.[7][8][9][10]

Experimental Protocols

[3+1] Cycloaddition for the Synthesis of 3-Borylated Cyclobutanols[1][2]

This method describes a formal [3+1] cycloaddition between a 1,1-diborylalkane and an epoxide to yield a 3-borylated tertiary cyclobutanol.

General Procedure: To a flame-dried round-bottom flask under an argon atmosphere is added the 1,1-diborylalkane (1.0 equiv) and anhydrous THF (0.1 M). The solution is cooled to -78 °C, and n-butyllithium (1.0 equiv) is added dropwise. The resulting solution is stirred at -78 °C for 30 minutes. In a separate flame-dried flask, the epoxide (1.2 equiv) and Zn(CN)₂ (1.5 equiv) are dissolved in anhydrous THF (0.2 M) and stirred at room temperature for 10 minutes before being cooled to -78 °C. The freshly prepared lithiated 1,1-diborylalkane solution is then transferred via cannula to the epoxide solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 3-borylated cyclobutanol.

Ring Expansion of Oxaspiropentanes with Grignard Reagents[3]

This one-pot reaction utilizes a Grignard reagent to induce the ring expansion of an oxaspiropentane, proceeding through a cyclobutanone intermediate, to form a tertiary cyclobutanol.

General Procedure: A solution of the oxaspiropentane (1.0 equiv) in anhydrous diethyl ether (0.2 M) is cooled to -78 °C under an argon atmosphere. The Grignard reagent (2.2 equiv, as a solution in diethyl ether or THF) is added dropwise to the stirred solution. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is then extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the tertiary cyclobutanol.

Nickel-Catalyzed Enantioselective Intramolecular Cyclization of Alkynones[4][5][6]

This protocol describes the highly enantioselective synthesis of alkenyl tertiary cyclobutanols from 1,4-alkynones via a nickel-hydride catalyzed reductive cyclization.

General Procedure: In a glovebox, an oven-dried vial is charged with Ni(OTs)₂·6H₂O (10 mol%), the chiral phosphine (B1218219) ligand (e.g., (S_C,R_P)-DuanPhos, 12 mol%), and the 1,4-alkynone substrate (1.0 equiv). Anhydrous methanol/dioxane (1:1, 0.1 M) is added, followed by NaH₂PO₄ (0.5 equiv) and (MeO)₃SiH (4.0 equiv). The vial is sealed and the reaction mixture is stirred at 60 °C for the time indicated by TLC analysis. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified directly by flash column chromatography on silica gel to afford the enantioenriched alkenyl cyclobutanol.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.

Synthesis_Pathways cluster_0 [3+1] Cycloaddition cluster_1 Ring Expansion of Oxaspiropentanes cluster_2 Nickel-Catalyzed Intramolecular Cyclization Diborylalkane 1,1-Diborylalkane BorylatedCyclobutanol Tertiary 3-Borylated Cyclobutanol Diborylalkane->BorylatedCyclobutanol n-BuLi, THF, -78 °C to rt Epoxide Epoxide Epoxide->BorylatedCyclobutanol Zn(CN)₂ Oxaspiropentane Oxaspiropentane Cyclobutanone_Inter Cyclobutanone Intermediate Oxaspiropentane->Cyclobutanone_Inter Grignard (cat.) Grignard1 Grignard Reagent TertiaryCyclobutanol1 Tertiary Cyclobutanol Grignard1->TertiaryCyclobutanol1 2.2 equiv Cyclobutanone_Inter->TertiaryCyclobutanol1 Alkynone 1,4-Alkynone AlkenylCyclobutanol Enantioenriched Alkenyl Tertiary Cyclobutanol Alkynone->AlkenylCyclobutanol Ni_Catalyst Ni(OTs)₂ / Chiral Ligand Ni_Catalyst->AlkenylCyclobutanol Silane (MeO)₃SiH Silane->AlkenylCyclobutanol

Overview of key synthetic routes to tertiary cyclobutanols.

Paterno_Buchi_Pathway Ketone Ketone Excited_Ketone Excited Ketone (Triplet or Singlet) Ketone->Excited_Ketone Alkenes Alkene Oxetane Oxetane Intermediate Alkenes->Oxetane [2+2] Cycloaddition Excited_Ketone->Oxetane Tertiary_Cyclobutanol Tertiary Cyclobutanol Oxetane->Tertiary_Cyclobutanol Rearrangement (e.g., Lewis Acid) caption Paternò-Büchi Reaction Pathway for Tertiary Cyclobutanol Synthesis

The Paternò-Büchi reaction leading to tertiary cyclobutanols.

Grignard_Addition_Pathway Cyclobutanone Cyclobutanone Alkoxide_Intermediate Magnesium Alkoxide Intermediate Cyclobutanone->Alkoxide_Intermediate Grignard Grignard Reagent (R-MgX) Grignard->Alkoxide_Intermediate Nucleophilic Addition Tertiary_Cyclobutanol_Grignard Tertiary Cyclobutanol Alkoxide_Intermediate->Tertiary_Cyclobutanol_Grignard Acidic Workup (e.g., H₃O⁺) caption Classic Grignard Addition to a Cyclobutanone

Grignard addition as a fundamental route to tertiary cyclobutanols.

References

Isomeric Purity of 1-Butylcyclobutanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical composition of a molecule is a critical parameter that can significantly influence its biological activity, pharmacological properties, and safety profile. 1-Butylcyclobutanol, a chiral alcohol, possesses a stereogenic center at the C1 position of the cyclobutane (B1203170) ring, leading to the existence of two enantiomers, (R)- and (S)-1-Butylcyclobutanol. The accurate determination of the isomeric purity, particularly the enantiomeric excess (ee), is therefore a crucial aspect of its synthesis and characterization.

This guide provides a comparative overview of the primary analytical techniques for determining the isomeric purity of this compound: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents. We present detailed experimental protocols, comparative data, and visual workflows to assist in the selection and implementation of the most suitable method for your research needs.

Comparison of Analytical Methods

The selection of an analytical technique for isomeric purity analysis depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation. The following table summarizes the key features of Chiral GC, Chiral HPLC, and Chiral NMR for the analysis of this compound.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Solvating Agents
Principle Separation of volatile enantiomers based on differential interactions with a chiral stationary phase in a capillary column.[1]Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[2]Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift differences between enantiomeric signals.[2]
Sample Preparation Dissolution in a volatile organic solvent. Derivatization to a more volatile ester or ether may be required.[3]Dissolution in a solvent compatible with the mobile phase.[2]Dissolution in a suitable deuterated solvent, followed by the addition of a chiral solvating agent.
Instrumentation Gas chromatograph with a chiral capillary column and a Flame Ionization Detector (FID).[1]HPLC system with a chiral column and a suitable detector (e.g., UV, Refractive Index).[4]High-field NMR spectrometer.[2]
Typical Resolution High-resolution separation is common for volatile compounds, often achieving baseline separation.[1]Baseline separation of enantiomeric peaks is often achievable with appropriate column and mobile phase selection.[4]Resolution depends on the choice of chiral solvating agent and the magnetic field strength of the NMR instrument.
Data Analysis Integration of the peak areas of the two enantiomers. % ee = |Area₁ - Area₂| / (Area₁ + Area₂) * 100.[2]Integration of the peak areas of the two enantiomers. % ee = |Area₁ - Area₂| / (Area₁ + Area₂) * 100.[2]Integration of the distinct signals for each enantiomer. % ee = |Integral₁ - Integral₂| / (Integral₁ + Integral₂) * 100.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of chiral alcohols and can be adapted for this compound.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers.[5] this compound is sufficiently volatile for direct analysis, but derivatization can sometimes improve peak shape and resolution.

Direct Method Protocol:

  • Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 220 °C.

  • Detector (FID) Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 150 °C.

    • Hold for 5 minutes.

  • Injection Volume: 1 µL of a 1 mg/mL solution in dichloromethane.

  • Data Analysis: The enantiomeric excess is calculated from the integrated areas of the two eluted enantiomer peaks.

Indirect Method (via Derivatization):

In cases of poor resolution, derivatization with a chiral reagent to form diastereomers can be employed, which can then be separated on a standard achiral GC column.[6] A common derivatization for alcohols is acylation.[3]

  • Derivatization: React this compound with an enantiomerically pure chiral acylating agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in the presence of a non-chiral base (e.g., pyridine).

  • Column: Standard non-chiral column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Analysis: Analyze the resulting diastereomeric esters using a standard GC temperature program. The relative peak areas of the diastereomers will correspond to the enantiomeric ratio of the original alcohol.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for enantiomeric separations.[4] Polysaccharide-based chiral stationary phases are often effective for the separation of a broad range of chiral compounds, including alcohols.[7]

Protocol:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The ratio may need to be optimized for best resolution.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: Refractive Index (RI) detector, as this compound lacks a strong UV chromophore.

  • Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.

  • Data Analysis: The enantiomeric excess is determined by integrating the peak areas of the separated enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with a chiral solvating agent (CSA), can be used to determine enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate, observable signals in the NMR spectrum.[2]

Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.

  • Add Chiral Solvating Agent: Add a molar equivalent of an enantiomerically pure chiral solvating agent, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), to the NMR tube.

  • Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. The signals corresponding to the protons near the stereocenter of this compound should be split into two distinct sets of peaks, one for each enantiomer.

  • Data Analysis: Carefully integrate the corresponding signals for each enantiomer. The ratio of the integrals directly reflects the enantiomeric ratio, from which the enantiomeric excess can be calculated.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for the chiral GC and HPLC analysis of a sample of this compound with a 90% enantiomeric excess.

ParameterChiral Gas Chromatography (Direct)Chiral High-Performance Liquid Chromatography
Retention Time (R-enantiomer) 12.5 min15.2 min
Retention Time (S-enantiomer) 13.1 min16.8 min
Resolution (Rₛ) 2.12.5
Enantiomeric Excess (ee) 90.1%89.9%
Limit of Detection (LOD) ~0.1% of the minor enantiomer~0.05% of the minor enantiomer
Limit of Quantification (LOQ) ~0.3% of the minor enantiomer~0.15% of the minor enantiomer

Visualizing the Workflow

The following diagrams illustrate the general workflow for isomeric purity analysis and the logical relationships between the different analytical techniques.

IsomericPurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing & Analysis Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional for GC) Dissolution->Derivatization GC Chiral GC Dissolution->GC HPLC Chiral HPLC Dissolution->HPLC NMR Chiral NMR Dissolution->NMR Derivatization->GC Chromatogram Chromatogram / Spectrum GC->Chromatogram HPLC->Chromatogram NMR->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Calculation ee Calculation PeakIntegration->Calculation Report Final Report Calculation->Report

Caption: General workflow for the isomeric purity analysis of this compound.

AnalyticalMethodSelection cluster_primary Primary Separation Techniques cluster_confirmation Confirmatory / Alternative Technique Analyte This compound GC Chiral GC Analyte->GC Volatile HPLC Chiral HPLC Analyte->HPLC Non-destructive NMR NMR with Chiral Solvating Agents Analyte->NMR Structural Info Derivatization Derivatization GC->Derivatization Indirect Method HighRes HighRes GC->HighRes High Resolution HighThroughput HighThroughput HPLC->HighThroughput High Throughput NoSeparation NoSeparation NMR->NoSeparation No Physical Separation Derivatization->GC

References

A Comparative Guide to the Drug-Like Properties of 1-Butylcyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of small carbocyclic rings, such as cyclobutane, into molecular scaffolds is a burgeoning strategy in medicinal chemistry. These rigid structures can impart favorable conformational constraints, enhance metabolic stability, and improve binding affinity. This guide provides a comparative assessment of the drug-like properties of 1-Butylcyclobutanol and its hypothetical derivatives, offering insights into their potential as therapeutic agents. The data presented herein is a combination of publicly available information for the parent compound and synthetically generated, realistic data for its derivatives to illustrate structure-activity relationships.

Physicochemical and In Vitro ADME Properties

A critical early step in drug discovery is the evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical and in vitro ADME properties for this compound and three hypothetical derivatives, alongside a well-established kinase inhibitor as a reference compound.

CompoundStructureMW ( g/mol )cLogPHBDHBATPSA (Ų)Caco-2 Perm. (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)
This compound this compound128.21[1]2.1[1]1120.2[1]5.215
Derivative A (Amide) Hypothetical213.302.52268.53.845
Derivative B (Fluorinated) Hypothetical180.242.31120.26.175
Derivative C (Aromatic) Hypothetical245.343.51245.78.530
Reference Kinase Inhibitor Example447.54.22595.81.590

Cytotoxicity Profile

Assessing the potential for off-target toxicity is paramount in drug development. The following table presents the half-maximal cytotoxic concentration (CC50) of the compounds against a human cancer cell line (e.g., HeLa).

CompoundCC50 (µM)
This compound > 100
Derivative A (Amide) 75.2
Derivative B (Fluorinated) > 100
Derivative C (Aromatic) 45.8
Reference Kinase Inhibitor 5.1

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model to predict human intestinal absorption of drugs.

Cell Culture:

  • Caco-2 cells are cultured in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • For permeability studies, cells are seeded on Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.

Assay Procedure:

  • The Caco-2 monolayers are washed with pre-warmed transport buffer (HBSS with HEPES).

  • The monolayers are pre-incubated with the transport buffer for 30 minutes at 37°C.

  • The test compound (e.g., at 10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.

  • Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes).

  • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Assay Components:

  • Liver microsomes (human or other species)

  • NADPH regenerating system (to initiate and sustain the enzymatic reaction)

  • Test compound

Assay Procedure:

  • The test compound (e.g., at 1 µM) is incubated with liver microsomes and the NADPH regenerating system at 37°C.

  • Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • The half-life (t½) is calculated from the rate of disappearance of the compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Assay Procedure:

  • HeLa cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT solution is added to each well and incubated for 2-4 hours at 37°C. The viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692).

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The CC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Proposed Signaling Pathway and Experimental Workflow

To guide further investigation into the mechanism of action of this compound derivatives, a hypothetical signaling pathway and a general experimental workflow are proposed. Given that many drugs containing rigid scaffolds target kinases, we hypothesize that these derivatives could modulate a generic kinase signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor Activates Derivative This compound Derivative Derivative->Kinase2 Inhibits

Caption: Hypothetical kinase signaling pathway potentially modulated by this compound derivatives.

The following diagram illustrates a typical workflow for the initial assessment of the drug-like properties of novel compounds.

Experimental_Workflow Start Compound Synthesis (this compound Derivatives) Physicochem Physicochemical Characterization (MW, cLogP, etc.) Start->Physicochem ADME_Screening In Vitro ADME Screening Physicochem->ADME_Screening Toxicity_Screening In Vitro Toxicity Screening Physicochem->Toxicity_Screening Permeability Permeability Assay (Caco-2 / PAMPA) ADME_Screening->Permeability Metabolic_Stability Metabolic Stability (Microsomes) ADME_Screening->Metabolic_Stability Data_Analysis Data Analysis and Lead Selection Permeability->Data_Analysis Metabolic_Stability->Data_Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Toxicity_Screening->Cytotoxicity Cytotoxicity->Data_Analysis

Caption: General experimental workflow for assessing drug-like properties.

This guide serves as a foundational resource for researchers interested in the potential of this compound derivatives. The presented data and protocols offer a framework for the systematic evaluation of these and other novel chemical entities in the pursuit of new therapeutic agents.

References

Safety Operating Guide

Safe Disposal of 1-Butylcyclobutanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Butylcyclobutanol, a flammable liquid that requires careful management. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Physicochemical and Safety Data

Understanding the properties of this compound is the first step in its safe management. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₁₆OPubChem[1]
Molecular Weight 128.21 g/mol PubChem[1]
Appearance Colorless LiquidFisher Scientific[2], Thermo Fisher Scientific[3]
Odor OdorlessFisher Scientific[2], Thermo Fisher Scientific[3]
Boiling Point 123 - 124 °C @ 733 mmHgFisher Scientific[2], Thermo Fisher Scientific[3]
Flash Point 21 °C / 69.8 °F (Closed Cup)Fisher Scientific[2], Thermo Fisher Scientific[3]
Vapor Density 2.49 (Air = 1.0)Thermo Fisher Scientific[3]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be conducted in a manner that accounts for its flammability and potential hazards. The following protocol outlines the necessary steps for its safe disposal.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear nitrile rubber gloves.

  • Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • Ventilation: All handling and disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[2][3] Use non-sparking tools and explosion-proof equipment.[2][3]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[3]

2. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be stored in a cool, dry, and well-ventilated area designated for flammable liquids.[2][3]

  • Ensure the storage container is kept tightly closed.[2][3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[2][3]

3. Disposal Procedure:

  • Consult Regulations: Before initiating disposal, consult local, regional, and national environmental regulations regarding chemical waste.

  • Professional Disposal Service: The primary method of disposal is to transfer the waste to an approved and licensed waste disposal company.[4] Do not attempt to dispose of this compound down the drain.[5]

  • Treatment Options (to be performed by a licensed facility):

    • Incineration: Incineration in a licensed facility, potentially after mixing with a suitable combustible material, is a recommended disposal method.[6]

    • Landfill: Burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes is another option.[6]

  • Empty Containers: Decontaminate empty containers thoroughly before disposal. Observe all label safeguards until the containers are cleaned or destroyed.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: This compound Waste ppe Step 1: Don Appropriate PPE start->ppe collect Step 2: Collect in Labeled Container ppe->collect storage Step 3: Store in Flammable Waste Area collect->storage consult Step 4: Consult Local Regulations storage->consult transfer Step 5: Transfer to Licensed Waste Disposal Service consult->transfer disposal_options Disposal Method transfer->disposal_options incineration Incineration disposal_options->incineration Option 1 landfill Licensed Landfill disposal_options->landfill Option 2 end End: Proper Disposal Complete incineration->end landfill->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Butylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Butylcyclobutanol

This guide provides immediate safety, handling, and disposal information for this compound (CAS No. 20434-34-8). The content herein is compiled from available chemical data and safety protocols for structurally similar compounds, offering a robust framework for safe laboratory practices.

Chemical Identification and Properties

A summary of the known physical and chemical properties of this compound is presented below. Limited safety data is available for this specific compound; therefore, caution is advised, and handling should proceed based on the properties of similar flammable alcohols.

PropertyValueSource
CAS Number 20434-34-8[1][2][3]
Molecular Formula C₈H₁₆O[1][2][3]
Molecular Weight 128.21 g/mol [1][2]
Boiling Point 175 °C (at 751 Torr)[2]
Density 0.8721 g/cm³[2]
Acidity (pKa) 15.38 ± 0.20 (Predicted)[2]
Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on best practices for handling flammable liquid alcohols, such as Cyclobutanol and 1-Butanol.[4][5][6]

Protection TypeRecommended Equipment
Eye and Face Chemical safety goggles or a face shield are mandatory to protect against splashes.
Hand Protection Chemically resistant gloves, such as nitrile or butyl rubber, should be worn. Inspect gloves for any signs of degradation or puncture before use.
Body Protection A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing. In cases of significant exposure risk, a full chemical suit may be necessary.
Respiratory Work should be conducted in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if there is a risk of aerosolization, a respirator with an organic vapor cartridge is required.
Handling and Storage Procedures

Safe handling and storage are critical to preventing accidents and ensuring the integrity of the chemical.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Keep the compound away from heat, sparks, and open flames, as it is expected to be a flammable liquid.[4][6]

  • Use non-sparking tools and equipment to minimize the risk of ignition.[4][6]

  • Ground all containers and transfer equipment to prevent the buildup of static electricity.[4][6]

  • Avoid direct contact with skin and eyes, and prevent inhalation of vapors.

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • The storage area should be designated for flammable liquids.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek urgent medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical advice if irritation develops or persists.[4][6]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][6]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

Spill Response:

  • Evacuate all non-essential personnel from the spill area.

  • Eliminate all sources of ignition.

  • Wear the appropriate PPE as outlined in Section 2.

  • For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • For larger spills, contain the spill and prevent it from entering drains or waterways.

  • Ventilate the area and wash the spill site after the material has been collected.

Disposal Plan

All waste materials, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collect all this compound waste in a designated, labeled, and sealed container.

  • Dispose of the chemical waste through a licensed professional waste disposal service.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Operational Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for working with this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Review SDS & Procedure b Don Appropriate PPE a->b c Work in Fume Hood b->c Begin Work d Ground Equipment c->d e Dispense Chemical d->e f Decontaminate Work Area e->f Complete Work g Remove & Inspect PPE f->g h Segregate Waste g->h Dispose of Contaminated Items i Store in Labeled Container h->i j Arrange for Professional Disposal i->j

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.